molecular formula C22H32O4 B1671730 Iloprost CAS No. 78919-13-8

Iloprost

Numéro de catalogue: B1671730
Numéro CAS: 78919-13-8
Poids moléculaire: 360.5 g/mol
Clé InChI: HIFJCPQKFCZDDL-ACWOEMLNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iloprost is a carbobicyclic compound that is prostaglandin I2 in which the endocyclic oxygen is replaced by a methylene group and in which the (1E,3S)-3-hydroxyoct-1-en-1-yl side chain is replaced by a (3R)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl group. A synthetic analogue of prostacyclin, it is used as the trometamol salt (generally by intravenous infusion) for the treatment of peripheral vascular disease and pulmonary hypertension. It has a role as a platelet aggregation inhibitor and a vasodilator agent. It is a monocarboxylic acid, a secondary alcohol and a carbobicyclic compound.
This compound is an analog of prostacyclin (PGI2;  epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium. It is more stable than prostacyclin, which is short-lived. This compound consists of a mixture of the 4R and 4S diastereoisomers at a ratio of approximately 53:47. It is a potent vasodilator with reported anti-thrombotic properties. This compound is available as an inhaled solution and intravenous formulations. It is used to treat pulmonary arterial hypertension (PAH) and frostbites.
This compound is a Prostacycline.
This compound is a prostacyclin analogue with potential chemopreventive activity. This compound binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 13 investigational indications.
A stable analog of EPOPROSTENOL that is a PLATELET AGGREGATION INHIBITOR;  VASODILATOR, and has cytoprotective properties.

Propriétés

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ACWOEMLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041046
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

78919-13-8
Record name Iloprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iloprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Iloprost in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iloprost, a stable synthetic analog of prostacyclin (PGI2), exerts a multifaceted and profound influence on endothelial cells, the critical interface between the bloodstream and surrounding tissues.[1][2] Its therapeutic effects, particularly in vascular diseases such as pulmonary arterial hypertension and Raynaud's phenomenon, stem from its ability to modulate key endothelial functions including barrier integrity, inflammatory responses, and angiogenesis.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Primary Signaling Cascade: The cAMP-Dependent Pathway

The principal mechanism of this compound's action is initiated by its binding to the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR) on the surface of endothelial cells.[4][5] This interaction triggers a cascade of intracellular events that are central to its physiological effects.

Upon binding, the activated IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][4] The resultant elevation in intracellular cAMP levels is the linchpin of this compound's signaling, leading to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7]

The activation of these pathways, particularly the Epac-Rap1 signaling cascade, leads to the activation of the small GTPase Rac1.[7][8] This, in turn, orchestrates a series of events that enhance endothelial barrier function and suppress inflammatory signaling.[7][8]

Iloprost_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP ↑ Adenylyl_Cyclase->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Endothelial_Effects Pleiotropic Endothelial Effects (Barrier Enhancement, Anti-inflammation, Angiogenesis) PKA->Endothelial_Effects Leads to Rap1 Rap1 Epac->Rap1 Activates Rac1 Rac1 Rap1->Rac1 Activates Rac1->Endothelial_Effects Leads to

Figure 1: Core this compound signaling cascade in endothelial cells.

Quantitative Effects on Endothelial Function

The signaling cascade initiated by this compound translates into measurable changes in endothelial cell behavior and function. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Effects of this compound on Endothelial Barrier Function and Inflammation

ParameterModelTreatmentResultReference
Bronchoalveolar Lavage (BAL) Cell CountHigh Tidal Volume (HTV) Ventilator-Induced Lung Injury (VILI) in miceHTV alone3.49 ± 1.18 × 10⁵ cells/ml[6]
HTV + this compound1.89 ± 0.31 × 10⁵ cells/ml (p<0.03)[6]
BAL Protein ContentHTV VILI in miceHTV alone0.32 ± 0.08 mg/ml[6]
HTV + this compound0.18 ± 0.04 mg/ml (p<0.005)[6]
VE-cadherin FluorescenceDermal Endothelial Cells from Systemic Sclerosis (SSc) patientsSSc ECs (untreated)29.7 ± 3.4 fluorescence units[9]
SSc ECs + this compound (2 hours)37.3 ± 4.3 fluorescence units (p<0.05)[9]
Circulating Endothelial Progenitor Cells (EPCs)Patients with Critical Limb IschemiaPre-Iloprost treatmentMedian: 13,812/ml[10]
Post-Iloprost treatmentMedian: 23,739/ml (p=0.035)[10]

Table 2: Effects of this compound on Adhesion Molecule Expression

Adhesion MoleculeConditionEffect of this compoundReference
ICAM-1IL-1 stimulated endothelial cellsSignificant reduction in expression[11]
LPS-challenged endothelial cellsAttenuated expression[7][8]
Systemic Sclerosis and Peripheral Artery Disease patientsSignificant decrease in plasma concentration[12]
VCAM-1Systemic Sclerosis patientsSignificant reduction in serum levels[13]
E-selectinIL-1 stimulated endothelial cellsSignificant reduction in expression[11]
Systemic Sclerosis patientsSignificant reduction in serum levels[13]

Detailed Mechanisms of Action

Enhancement of Endothelial Barrier Integrity

A key therapeutic effect of this compound is its ability to fortify the endothelial barrier, reducing vascular permeability.[3][8] This is achieved through the cAMP-mediated activation of Rac1 signaling, which promotes the enhancement of the peripheral actin cytoskeleton and the strengthening of cell-cell adhesive structures.[7][8] Specifically, this compound increases the clustering of VE-cadherin at adherens junctions, a critical component of endothelial barrier function.[3][9]

Concurrently, this compound attenuates pathways that promote endothelial permeability. It inhibits Rho signaling, which is involved in the formation of paracellular gaps.[6][8] This dual action of strengthening junctions and inhibiting disruptive pathways leads to a significant improvement in endothelial barrier function.

Iloprost_Barrier_Function cluster_this compound This compound-cAMP Pathway cluster_barrier_enhancement Barrier Enhancement cluster_permeability_inhibition Permeability Inhibition Iloprost_cAMP This compound -> cAMP ↑ Rac1 Rac1 Activation Iloprost_cAMP->Rac1 Rho Rho Signaling Inhibition Iloprost_cAMP->Rho Actin Peripheral Actin Cytoskeleton Enhancement Rac1->Actin VE_Cadherin VE-cadherin Clustering ↑ (Strengthened Adherens Junctions) Rac1->VE_Cadherin Barrier_Integrity Enhanced Endothelial Barrier Integrity Actin->Barrier_Integrity VE_Cadherin->Barrier_Integrity Gaps Paracellular Gap Formation ↓ Rho->Gaps Gaps->Barrier_Integrity

Figure 2: this compound's dual action on endothelial barrier function.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating endothelial cell activation. The elevation of intracellular cAMP suppresses the activation of pro-inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[7][8] This leads to a downstream reduction in the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on the endothelial surface.[8][11][13] The downregulation of these molecules inhibits the adhesion and subsequent transmigration of leukocytes, a critical step in the inflammatory cascade.[8][11]

Promotion of Angiogenesis

This compound has been shown to promote angiogenesis, the formation of new blood vessels.[14][15] This effect is, at least in part, mediated by the upregulation of vascular endothelial growth factor (VEGF).[10][14][15] Furthermore, this compound increases the number of circulating endothelial progenitor cells (EPCs), which can contribute to vascular repair and neovascularization.[5][10] The pro-angiogenic properties of this compound are also linked to its ability to enhance the clustering of VE-cadherin, which is crucial for the formation of stable new vessels.[3]

Key Experimental Protocols

The understanding of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental techniques.

Transendothelial Electrical Resistance (TER) Assay
  • Purpose: To measure endothelial barrier function by quantifying the resistance to the flow of ions across an endothelial monolayer.

  • Methodology:

    • Endothelial cells are cultured to confluence on a porous filter insert.

    • The insert is placed in a chamber with electrodes in the upper and lower compartments.

    • A constant current is applied, and the voltage difference across the monolayer is measured.

    • TER is calculated using Ohm's law (Resistance = Voltage / Current).

    • Cells are pre-treated with this compound followed by a challenge with a permeability-inducing agent (e.g., LPS or thrombin).

    • Changes in TER over time are recorded to assess the protective effect of this compound.[6][8]

TER_Assay_Workflow Start Start Culture_Cells Culture Endothelial Cells on Porous Filter Start->Culture_Cells Treat_this compound Pre-treat with this compound Culture_Cells->Treat_this compound Challenge Challenge with Permeability Agent (e.g., LPS, Thrombin) Treat_this compound->Challenge Measure_TER Measure Transendothelial Electrical Resistance (TER) Challenge->Measure_TER Analyze Analyze Changes in TER Measure_TER->Analyze End End Analyze->End

Figure 3: Workflow for a Transendothelial Electrical Resistance (TER) assay.

Western Blot Analysis
  • Purpose: To detect and quantify the expression of specific proteins involved in this compound's signaling pathways (e.g., ICAM-1, phosphorylated MLC, components of the NF-κB and p38 MAPK pathways).

  • Methodology:

    • Endothelial cells are treated with this compound and/or an inflammatory stimulus.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.[7][8]

Immunofluorescence Staining
  • Purpose: To visualize the subcellular localization and organization of proteins, such as VE-cadherin and components of the actin cytoskeleton.

  • Methodology:

    • Endothelial cells are grown on coverslips and treated as required.

    • Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • Non-specific binding sites are blocked.

    • Cells are incubated with a primary antibody against the target protein.

    • Cells are then incubated with a fluorescently labeled secondary antibody.

    • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Images are acquired using a fluorescence microscope.[3][9]

Matrigel Tube Formation Assay
  • Purpose: To assess the pro-angiogenic potential of this compound in vitro.

  • Methodology:

    • A layer of Matrigel is allowed to solidify in the wells of a culture plate.

    • Endothelial cells, pre-treated with or without this compound, are seeded onto the Matrigel.

    • The cells are incubated for a period to allow for the formation of capillary-like structures (tubes).

    • The extent of tube formation is observed and quantified by measuring parameters such as the number of tubes, tube length, and number of branching points.[3][9]

Conclusion

The mechanism of action of this compound in endothelial cells is a complex and highly regulated process centered around the elevation of intracellular cAMP. This primary signal initiates a cascade of events that collectively enhance endothelial barrier function, suppress inflammation, and promote angiogenesis. A thorough understanding of these core mechanisms is crucial for the continued development and optimization of therapeutic strategies targeting the endothelium in a range of vascular disorders. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug development professionals in this field.

References

Iloprost's Interaction with Prostacyclin (IP) Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its therapeutic effects, particularly in the treatment of pulmonary arterial hypertension (PAH), are primarily mediated through its interaction with the prostacyclin (IP) receptor, a member of the G protein-coupled receptor (GPCR) family.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular interactions between this compound and the IP receptor, detailing its binding properties, signaling pathways, and the experimental methodologies used to characterize these interactions.

This compound and Prostacyclin (IP) Receptor Binding Characteristics

This compound exhibits high-affinity binding to the human prostacyclin (IP) receptor. The binding affinity is typically characterized by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay.

Quantitative Binding Data
LigandReceptorCell LineKᵢ (nM)Reference
This compoundHuman IPHEK-2933.9[4]
This compoundHuman EP₁HEK-2931.1[4]
TreprostinilHuman IPHEK-29332[4]

Signaling Pathways Activated by this compound

Upon binding to the IP receptor, this compound triggers a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2][3]

Gs-cAMP Signaling Pathway

Activation of Gαs by the this compound-bound IP receptor leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][5] PKA, in turn, phosphorylates various downstream targets, leading to the physiological effects of this compound, such as vasodilation and inhibition of platelet aggregation.[2]

Iloprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds G_Protein Gs Protein (αβγ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response

This compound-IP Receptor Gs-cAMP Signaling Pathway.
Potential for Gq and Gi Coupling

While the Gs-cAMP pathway is the primary mechanism, some studies suggest that the IP receptor, upon activation by agonists like this compound, may also couple to other G proteins, such as Gq and potentially Gi, in certain cellular contexts.[3] Gq activation would lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[6][7] Gi coupling would lead to the inhibition of adenylyl cyclase.[3]

Functional Potency of this compound

The functional potency of this compound is determined by its ability to elicit a cellular response, such as the production of cAMP or the mobilization of intracellular calcium. This is quantified by the half-maximal effective concentration (EC₅₀).

Quantitative Functional Data
LigandReceptorCellular ResponseCell LineEC₅₀ (nM)Reference
This compoundHuman IPcAMP ElevationHEK-2930.37[4]
This compoundHuman EP₁Calcium InfluxHEK-2930.3[4]
TreprostinilHuman IPcAMP ElevationHEK-2931.9[4]
TreprostinilHuman DP₁cAMP Elevation1321N10.6[4]
TreprostinilHuman EP₂cAMP ElevationHEK-2936.2[4]

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the IP receptor.

Methodology

  • Membrane Preparation: Membranes from cells stably expressing the human IP receptor (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.[8] The protein concentration of the membrane preparation is determined.[8]

  • Assay Setup: The assay is typically performed in a 96-well plate.[8] Each well contains the cell membranes, a fixed concentration of a radiolabeled IP receptor ligand (e.g., [³H]-iloprost), and varying concentrations of the unlabeled competitor compound (this compound).[1]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[8] Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor (this compound) Serial Dilution Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 Determination & Ki Calculation Scintillation->Data_Analysis

Workflow for a Radioligand Competition Binding Assay.
cAMP Measurement Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to measure changes in intracellular cAMP levels in response to GPCR activation.

Methodology

  • Cell Culture: Cells expressing the IP receptor are cultured in a multi-well plate.[9]

  • Compound Stimulation: The cells are treated with varying concentrations of the test agonist (e.g., this compound) for a defined period to stimulate cAMP production.[9][10]

  • Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF reagents is added to the wells.[9] These reagents typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[11]

  • Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.[10]

  • Detection: The plate is read on an HTRF-compatible reader.[10] When the donor and acceptor are in close proximity (i.e., when d2-cAMP is bound to the antibody), a FRET signal is generated. An increase in cellular cAMP leads to a decrease in the FRET signal.[10]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP.[10] The HTRF signal from the experimental wells is used to determine the concentration of cAMP produced, and an EC₅₀ value for the agonist is calculated.

Intracellular Calcium Mobilization Assay

This assay is used to assess the potential coupling of the IP receptor to the Gq signaling pathway by measuring changes in intracellular calcium concentration.

Methodology

  • Cell Culture and Dye Loading: Cells expressing the IP receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12][13]

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. The test agonist (this compound) is added to the wells, and the fluorescence is monitored in real-time.[13]

  • Detection: An increase in intracellular calcium concentration leads to a change in the fluorescence intensity of the dye.[13]

  • Data Analysis: The change in fluorescence is quantified to determine the extent of calcium mobilization. Dose-response curves can be generated to calculate the EC₅₀ of the agonist.

Receptor Desensitization and Internalization

Prolonged exposure of the IP receptor to agonists like this compound can lead to desensitization, a process that limits the cellular response. This can involve receptor phosphorylation by kinases such as PKC, leading to the uncoupling of the receptor from its G protein.[6][14] Following desensitization, the receptor may be internalized from the cell surface.[6][15]

Conclusion

This compound's therapeutic efficacy is intricately linked to its specific and high-affinity interaction with the prostacyclin (IP) receptor. The primary signaling mechanism involves the Gs-cAMP pathway, leading to vasodilation and anti-platelet effects. The quantitative data on binding affinities and functional potencies provide a basis for understanding its pharmacological profile. The detailed experimental protocols outlined in this guide serve as a foundation for researchers engaged in the study of prostacyclin analogs and their receptors, facilitating further drug development and a deeper understanding of their physiological roles.

References

The Downstream Effects of Iloprost on cAMP Levels: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost, a synthetic analogue of prostacyclin (PGI2), is a critical therapeutic agent for conditions such as pulmonary arterial hypertension (PAH) and peripheral arterial disease.[1] Its clinical efficacy is primarily attributed to its potent vasodilatory and antiplatelet properties, which are mediated through a well-defined intracellular signaling cascade.[1][2] This technical guide provides an in-depth examination of the downstream effects of this compound, focusing on its core mechanism of action: the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. We will dissect the signaling pathway, present quantitative data on cAMP modulation, detail relevant experimental protocols, and illustrate the subsequent physiological responses.

The this compound Signaling Pathway: From Receptor to Second Messenger

This compound exerts its effects by binding to and activating the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family.[1][3] This interaction initiates a cascade of intracellular events that ultimately leads to a rise in cAMP concentration.

The key steps are as follows:

  • Receptor Binding: this compound binds to the IP receptor located on the surface of target cells, such as vascular smooth muscle cells and platelets.[1]

  • G Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G protein, specifically stimulating the Gsα subunit.[4][5]

  • Adenylyl Cyclase Activation: The activated Gsα subunit then binds to and activates the enzyme adenylyl cyclase (AC).[1][3][5]

  • cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic AMP (cAMP), leading to a significant increase in the intracellular concentration of this second messenger.[1][5][6]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[1][7] cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing them to dissociate from the catalytic subunits. The freed catalytic subunits are now active and can phosphorylate various downstream target proteins.[1][8]

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds G_Protein Gs Protein (α, β, γ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Activates Downstream Downstream Substrates PKA_active->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response Leads to

Caption: The this compound-cAMP signaling cascade.

Quantitative Effects of this compound on cAMP Levels

The stimulatory effect of this compound on cAMP production has been quantified in various cell types. The magnitude of the cAMP increase is dependent on the this compound concentration, cell type, and the experimental conditions, including the presence of phosphodiesterase (PDE) inhibitors, which prevent cAMP degradation.[9][10]

Cell TypeThis compound ConcentrationObservationSource
Rabbit Erythrocytes1 µM141 ± 16% increase in cAMP over baseline.[9]
Human Platelets0.5, 2, and 5 nMConcentration-dependently antagonized the decrease in intracellular cAMP induced by thrombin.[11]
Rabbit Pulmonary Smooth Muscle Cells100 nMTime-dependent reduction in cAMP formation upon continuous stimulation (desensitization), dropping to 26% of control after 24 hours.[10]
Human Lung FibroblastsMultipleRobust, concentration-dependent increase in cAMP accumulation with an EMax of 76.00 ± 12.71 (% of forskolin response).[12]

Experimental Protocols for cAMP Measurement

Quantifying intracellular cAMP levels is a cornerstone of studying GPCR signaling. A variety of methods are available, each with distinct principles.[6][13] Common techniques include competitive immunoassays like ELISA and fluorescence-based biosensors.[14][15][16]

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP

This protocol provides a general workflow for measuring cAMP levels in cultured cells following treatment with this compound. Commercial kits are widely available and their specific instructions should be followed.[14][17]

  • Cell Culture and Treatment:

    • Seed cells (e.g., human pulmonary artery smooth muscle cells) in a multi-well plate and grow to desired confluency.

    • Wash cells once with an appropriate assay buffer.

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-20 minutes at 37°C to prevent cAMP degradation.[10]

    • Add varying concentrations of this compound or control vehicle to the wells and incubate for a specified time (e.g., 10-20 minutes) at 37°C.[10][11]

  • Cell Lysis:

    • Stop the reaction by aspirating the medium.

    • Add the lysis buffer provided in the assay kit to each well to release intracellular cAMP.[14]

  • cAMP Detection (Competitive Assay Principle):

    • Transfer the cell lysates to a multi-well plate pre-coated with anti-cAMP antibodies.

    • Add a fixed amount of labeled cAMP (e.g., conjugated to an enzyme like HRP) to each well. The labeled and unlabeled (from the sample) cAMP will compete for binding to the coated antibodies.

    • Incubate the plate to allow for competitive binding.

  • Signal Generation and Measurement:

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate. The amount of converted substrate is inversely proportional to the amount of cAMP in the original sample.

    • Stop the enzyme reaction and measure the absorbance or fluorescence using a plate reader.[14]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the this compound concentration and fit the data to a dose-response curve to determine parameters like EC50.[14]

cAMP_Assay_Workflow start Start: Seed Cells in Plate treat Treat Cells: 1. Add PDE Inhibitor 2. Add this compound/Vehicle start->treat lyse Lyse Cells to Release cAMP treat->lyse transfer Transfer Lysate to Antibody-Coated Plate lyse->transfer compete Competitive Binding: Add Labeled cAMP and Incubate transfer->compete wash Wash Plate compete->wash detect Add Substrate & Measure Signal wash->detect analyze Data Analysis: Calculate cAMP Conc. vs Standard Curve detect->analyze end End analyze->end

Caption: Generalized workflow for a competitive cAMP immunoassay.

Key Downstream Cellular Effects Mediated by cAMP/PKA

The activation of PKA by this compound-induced cAMP triggers phosphorylation of specific substrate proteins, leading to diverse and clinically relevant cellular responses.[1]

  • Vasodilation: In vascular smooth muscle cells, active PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[1] This prevents the phosphorylation of myosin light chains, which is a necessary step for muscle contraction. The result is smooth muscle relaxation, leading to vasodilation and increased blood flow.[1] This is the primary mechanism behind this compound's efficacy in treating pulmonary hypertension.[2]

  • Inhibition of Platelet Aggregation: In platelets, PKA phosphorylates key regulatory proteins, including the vasodilator-stimulated phosphoprotein (VASP).[1] Phosphorylated VASP is involved in inhibiting the activation of glycoprotein IIb/IIIa receptors, which are essential for platelets to bind to fibrinogen and form aggregates. This action effectively reduces platelet aggregation and lowers the risk of thrombosis.[1]

  • Anti-inflammatory and Anti-proliferative Effects: The this compound-cAMP-PKA axis also confers cytoprotective effects. By increasing cAMP levels, this compound can suppress the release of pro-inflammatory cytokines and inhibit the proliferation of vascular smooth muscle cells, which is a key component of vascular remodeling in PAH.[1][18]

  • Regulation of Gene Expression: The cAMP/PKA pathway can extend its influence to the nucleus to regulate gene transcription.[19] PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB).[19][20] Once phosphorylated, CREB can bind to specific DNA sequences (cAMP response elements, or CREs) in the promoter regions of target genes, modulating their expression. This mechanism may contribute to the long-term therapeutic effects of this compound.

PKA_Downstream_Effects cluster_effects Cellular Responses cluster_outcomes This compound This compound cAMP ↑ cAMP This compound->cAMP PKA Active PKA cAMP->PKA Vasc_SM Vascular Smooth Muscle Cell PKA->Vasc_SM Phosphorylates MLCK (inactivates) Platelet Platelet PKA->Platelet Phosphorylates VASP Nucleus Gene Transcription (e.g., via CREB) PKA->Nucleus Phosphorylates Transcription Factors Vasodilation Vasodilation Vasc_SM->Vasodilation Anti_Aggregation ↓ Platelet Aggregation Platelet->Anti_Aggregation Anti_Proliferation Anti-Proliferative & Anti-inflammatory Effects Nucleus->Anti_Proliferation

Caption: Downstream effects of PKA activation.

Conclusion

This compound functions as a potent activator of the prostacyclin IP receptor, leading to a direct and significant increase in intracellular cAMP levels. This elevation in the second messenger cAMP is the central event that initiates a cascade of downstream effects, primarily through the activation of Protein Kinase A. The subsequent phosphorylation of target proteins in vascular smooth muscle and platelets results in the clinically desired outcomes of vasodilation and inhibition of platelet aggregation. A thorough understanding of this cAMP-mediated pathway is fundamental for the rational development of novel therapeutics targeting the prostacyclin signaling axis and for optimizing the clinical application of agents like this compound.

References

Iloprost: A Comprehensive Technical Guide to its Anti-Platelet Aggregation Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation, exerting its effects through a well-defined signaling pathway.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-platelet activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes. Understanding these core principles is crucial for the continued development and application of this compound and other prostacyclin analogs in therapeutic contexts aimed at mitigating thrombotic events.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to pathological thrombus formation, contributing to a variety of cardiovascular diseases. This compound, a chemically stable prostacyclin analog, serves as a valuable therapeutic agent due to its potent vasodilatory and anti-platelet properties.[1][2] This document will elucidate the intricate mechanisms by which this compound inhibits platelet aggregation, providing a technical resource for researchers and drug development professionals.

Mechanism of Action: The Prostacyclin Receptor (IP) Signaling Pathway

This compound's primary mechanism of action involves its binding to the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR) on the surface of platelets.[1] This interaction initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.

Receptor Binding and G-Protein Activation

As a prostacyclin analog, this compound mimics the action of endogenous PGI2 by binding to the IP receptor.[1] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gs protein then dissociates into its α (Gαs) and βγ subunits.

Adenylyl Cyclase Activation and cAMP Production

The dissociated Gαs subunit activates adenylyl cyclase, a membrane-bound enzyme.[1] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[1] this compound has been shown to concentration-dependently increase intracellular cAMP levels in platelets.[3][4]

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active PKA catalytic subunits then phosphorylate various intracellular proteins that regulate platelet function.[1]

Inhibition of Platelet Activation

PKA-mediated phosphorylation of target proteins leads to the inhibition of several key platelet activation processes:

  • Inhibition of Glycoprotein IIb/IIIa Receptor Activation: PKA phosphorylates proteins that ultimately prevent the conformational change of the glycoprotein IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.[1]

  • Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP): PKA phosphorylates VASP at Ser157, which is a key event in the inhibition of platelet activation.[3] Phosphorylated VASP is involved in the regulation of actin cytoskeletal dynamics and inhibits the activation of glycoprotein IIb/IIIa receptors.[1]

  • Modulation of Intracellular Calcium Levels: The cAMP-PKA pathway can also influence intracellular calcium (Ca2+) mobilization, a critical signal for platelet activation. This compound has been shown to antagonize the elevation of cytoplasmic Ca2+ in platelets.[4]

  • Inhibition of Granule Release: this compound concentration-dependently inhibits the release of dense granules (containing ATP) and α-granules (containing P-selectin) from activated platelets.[4][5]

The following diagram illustrates the signaling pathway of this compound in inhibiting platelet aggregation:

Iloprost_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol This compound This compound IP_Receptor IP Receptor (Prostacyclin Receptor) This compound->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates VASP VASP PKA_active->VASP Phosphorylates Ca_mobilization Ca²⁺ Mobilization PKA_active->Ca_mobilization Inhibits Granule_Release Granule Release (P-selectin, ATP) PKA_active->Granule_Release Inhibits VASP_P Phosphorylated VASP VASP->VASP_P GPIIbIIIa_active Active GP IIb/IIIa VASP_P->GPIIbIIIa_active Inhibits Activation of GPIIbIIIa_inactive Inactive GP IIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Platelet_Aggregation Platelet Aggregation GPIIbIIIa_active->Platelet_Aggregation Leads to

This compound Signaling Pathway in Platelets

Quantitative Data on Anti-Platelet Aggregation Effects

The inhibitory effects of this compound on platelet aggregation have been quantified in numerous studies. The following tables summarize key data on its potency against various agonists and its impact on second messenger levels.

Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation
AgonistIC50 (nM)SpeciesAssay ConditionsReference
ADP (low dose)0.5HumanPlatelet-Rich Plasma (PRP), with aspirin[6]
Collagen (low dose)3.6HumanPlatelet-Rich Plasma (PRP)[6]
ADPNot specifiedHumanPlatelet-Rich Plasma (PRP)[7]
CollagenNot specifiedHumanPlatelet-Rich Plasma (PRP)[7]
Table 2: Effect of this compound on Platelet Aggregation Induced by Various Agonists
This compound ConcentrationAgonistInhibition of Aggregation (%)SpeciesTime PointReference
Inhaled 15 µgADP (2 µmol/L)Significant InhibitionHuman30 min & 4 h[8]
Inhaled 15 µgADP (6 µmol/L)Significant InhibitionHuman30 min & 4 h[8]
Inhaled 15 µgCollagen (2.5 µg/mL)Significant InhibitionHuman30 min[8]
Inhaled 15 µgEpinephrine (1.25 µmol/L)Significant InhibitionHuman30 min & 4 h[8]
Inhaled 15 µgEpinephrine (5 µmol/L)Significant InhibitionHuman30 min & 4 h[8]
5 nMHematin (5 µM)Significant InhibitionHumanIn vitro[9]
Table 3: Effect of this compound on Intracellular cAMP Levels
This compound TreatmentBaseline cAMP (nmol/L)Post-treatment cAMP (nmol/L)% IncreaseSpeciesTime PointReference
Inhaled 15 µg27.3 ± 1.231.8 ± 1.2~17%Human30 min[8]
Inhaled 15 µg27.3 ± 1.229.2 ± 1.3~7%Human4 h[8]
[this compound-1]--~25%Rat30 min[10]
[this compound-2]--~56%Rat30 min[10]
[this compound-3]--~107%Rat30 min[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-platelet effects of this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function.[11] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Protocol:

  • Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[12] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • PRP and Platelet-Poor Plasma (PPP) Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[12][13]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.[13]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a stir bar to the cuvette containing PRP.

    • Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-20 minutes) at 37°C with constant stirring.

    • Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation from the change in light transmission. Determine the IC50 value of this compound.

The following diagram outlines the general workflow for an LTA experiment:

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (200g, 10-15 min) Blood_Collection->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (2000g, 15-20 min) Blood_Collection->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Incubation Incubate PRP with This compound or Vehicle (37°C, stirring) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP Aggregation Induce Aggregation with Agonist Incubation->Aggregation Measurement Measure Light Transmission (Aggregometer) Aggregation->Measurement Calculation Calculate % Aggregation Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Light Transmission Aggregometry (LTA) Workflow
Measurement of Intracellular cAMP Levels

Enzyme Immunoassay (EIA) is a common method to quantify intracellular cAMP.

Protocol:

  • Platelet Preparation: Prepare washed platelets from healthy volunteers.

  • Treatment: Pre-treat the washed platelets with different concentrations of this compound or vehicle control at 37°C for a specified time.

  • Stimulation: Stimulate the platelets with an agonist (e.g., thrombin) to induce a decrease in cAMP (in control samples).

  • Lysis and cAMP Measurement:

    • Stop the reaction by adding a lysis buffer.

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP EIA kit according to the manufacturer's instructions.[5][14]

  • Data Analysis: Compare the cAMP levels in this compound-treated samples to control samples.

Flow Cytometry for P-selectin Expression

Flow cytometry is used to measure the expression of P-selectin on the platelet surface, an indicator of α-granule secretion and platelet activation.

Protocol:

  • Blood Collection and Preparation: Collect whole blood in sodium citrate.[15]

  • Treatment and Stimulation:

    • Incubate whole blood or PRP with this compound or vehicle control.

    • Stimulate with a platelet agonist.

  • Staining:

    • Add a fluorescently-labeled anti-CD62P (P-selectin) antibody and an antibody against a platelet-specific marker (e.g., anti-CD41/CD61).

    • Incubate in the dark at room temperature.

  • Fixation: Fix the samples with a suitable fixative (e.g., 0.5% methanol-free formaldehyde).[16]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter and the platelet-specific marker.

    • Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.[17]

Conclusion

This compound is a potent anti-platelet agent that functions through the well-characterized IP receptor-cAMP-PKA signaling pathway. Its ability to inhibit multiple aspects of platelet activation, including aggregation, granule release, and intracellular calcium signaling, underscores its therapeutic utility. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the anti-thrombotic properties of this compound and related compounds. Continued investigation into the nuanced aspects of its mechanism and clinical applications will be vital for optimizing its use in the management of cardiovascular and other related diseases.

References

Iloprost in Preclinical Models: A Technical Guide to its Pharmacology and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic and chemically stable analog of prostacyclin (PGI2), is a potent vasodilator with significant therapeutic applications, most notably in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its multifaceted pharmacological profile, which also includes anti-platelet, anti-inflammatory, and anti-proliferative properties, makes it a subject of extensive preclinical investigation.[3][4] This technical guide provides an in-depth overview of the pharmacology and pharmacokinetics of this compound as observed in key preclinical models, offering a valuable resource for researchers in the field of drug discovery and development.

Pharmacology of this compound

Mechanism of Action

This compound exerts its primary effects by mimicking the action of endogenous prostacyclin.[1] It binds to the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family located on the surface of vascular smooth muscle cells and platelets.[1][2] This binding initiates a signaling cascade that is central to its therapeutic effects.

The activation of the IP receptor by this compound stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

In vascular smooth muscle cells, PKA activation results in the phosphorylation and inactivation of myosin light chain kinase (MLCK).[1] This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, leading to vasodilation and a reduction in vascular resistance.[1] In platelets, elevated cAMP and subsequent PKA activation inhibit platelet aggregation and adhesion, contributing to its antithrombotic effects.[5]

Beyond its direct vasodilatory and anti-platelet actions, this compound has demonstrated anti-inflammatory properties and the ability to reverse vascular remodeling in chronic experimental pulmonary hypertension.[6][7]

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to the IP receptor is depicted below.

Iloprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vascular_Response Vasodilation (Smooth Muscle Relaxation) PKA->Vascular_Response Leads to Platelet_Response Inhibition of Platelet Aggregation PKA->Platelet_Response Leads to

Caption: this compound Signaling Pathway.
Pharmacodynamic Effects in Preclinical Models

The pharmacodynamic effects of this compound have been characterized in various preclinical models, primarily focusing on its therapeutic potential in pulmonary hypertension. A summary of these findings is presented in the table below.

Preclinical ModelKey Pharmacodynamic FindingsReference(s)
Monocrotaline-Induced PAH in Rats - Reversal of right ventricular pressure and pulmonary vascular resistance. - Regression of right heart hypertrophy and pulmonary artery muscularization. - Suppression of matrix metalloproteinase-2 and -9 activities.[6]
SU5416/Hypoxia-Induced PAH in Rats - Improvement in right ventricular function and exercise capacity. - Reduction in right ventricular collagen deposition.[8]
Isolated Perfused Rabbit Lungs - Dose-dependent pulmonary vasodilation.[5]
Pigs with Experimental Acute Lung Injury - Significant decrease in pulmonary artery pressure. - Inhaled this compound improved gas exchange and decreased pulmonary shunt.[9][10]

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.[5] The primary route of metabolism is through β-oxidation of the carboxyl side chain, leading to the formation of inactive metabolites such as tetranor-iloprost.[1]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in different preclinical models.

SpeciesAdministration RouteDoseCmaxTmaxHalf-life (t1/2)BioavailabilityReference(s)
Rabbit Inhalation (Aerosol)75 ng140 pg/mL~10 min-76%[5]
Rabbit Inhalation (Aerosol)300 ng510 pg/mL~10 min--[5]
Rabbit Inhalation (Aerosol)900 ng1163 pg/mL~10 min-33%[5]
Rabbit Intravascular (Infusion)---~3.5 h-[1]
Rat Inhalation-Proportionate to exposure time60 min--[11]
Rat IV Infusion0.3 µg/kg/min----[11]

Note: Data for some parameters are not available in the cited literature.

Experimental Protocols in Preclinical Research

The evaluation of this compound in preclinical settings relies on well-established animal models of pulmonary hypertension and specific experimental procedures.

Commonly Used Preclinical Models of Pulmonary Hypertension
  • Monocrotaline (MCT)-Induced PAH in Rats: This is a widely used model due to its simplicity and reproducibility.[6][12] A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) induces endothelial damage in the pulmonary vasculature, leading to inflammation, vascular remodeling, and progressive PAH over several weeks.[6][13]

  • SU5416/Hypoxia-Induced PAH in Rats: This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[14] It involves a single subcutaneous injection of the VEGF receptor antagonist SU5416 (typically 20 mg/kg) followed by exposure to chronic hypoxia (e.g., 10% O2 for 3 weeks).[7][15]

Experimental Workflow Example: Evaluation of this compound in MCT-Induced PAH in Rats

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in the monocrotaline rat model of pulmonary hypertension.

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_assessment Efficacy Assessment A Acclimatization of Rats B Induction of PAH (Single MCT Injection, 60 mg/kg) A->B C Development of PAH (e.g., 4 weeks) B->C D Treatment Initiation (this compound or Vehicle) C->D E Treatment Period (e.g., 2 weeks) D->E F Hemodynamic Measurements (e.g., Right Ventricular Pressure) E->F G Echocardiography E->G H Histopathological Analysis (e.g., Vascular Remodeling, RV Hypertrophy) E->H I Biomarker Analysis (e.g., Plasma/Tissue Samples) E->I

Caption: Preclinical Experimental Workflow.
Detailed Methodologies

  • This compound Administration:

    • Inhalation: For rodent models, this compound can be administered via nebulization in an inhalation chamber. Doses are often in the microgram per kilogram per day range (e.g., 6 µg/kg/day in rats).[16]

    • Intravenous (IV) Infusion: Continuous or bolus IV infusions can be administered, with doses typically in the nanogram or microgram per kilogram per minute or hour range. A fixed dose of 20 µg/kg has been used in rats.[17]

  • Blood Sample Collection and Processing:

    • Blood samples for pharmacokinetic analysis are typically collected at various time points post-administration.[18]

    • For plasma, blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged promptly to separate the plasma.[19] The plasma is then stored, often at -80°C, until analysis.

  • Bioanalytical Method for this compound Quantification:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices like plasma.[8][20]

    • The method typically involves protein precipitation to extract the drug from the plasma, followed by chromatographic separation and mass spectrometric detection.[21][22]

Conclusion

This compound has a well-defined pharmacological profile, acting as a potent vasodilator and inhibitor of platelet aggregation through the prostacyclin signaling pathway. Preclinical studies in various animal models have consistently demonstrated its efficacy in mitigating the pathological features of pulmonary hypertension. The pharmacokinetic characteristics of this compound, particularly its rapid metabolism, necessitate specific dosing regimens. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapies for cardiovascular and pulmonary diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI₂) that has become a critical therapeutic agent for pulmonary arterial hypertension (PAH), peripheral arterial occlusive disease, and other vasospastic disorders.[1][2][3] Its potent vasodilatory and antiplatelet aggregation effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor).[2] This technical guide provides a comprehensive overview of the discovery, stereocontrolled chemical synthesis, and mechanism of action of this compound. It includes a detailed summary of its receptor binding profile, methodologies for key biochemical assays, and a review of its signaling pathway. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for researchers and professionals in drug development.

Discovery and Rationale for Development

Prostacyclin (PGI₂) is a potent endogenous vasodilator and inhibitor of platelet aggregation produced by endothelial cells.[2] However, its therapeutic utility is severely limited by its chemical instability, with a half-life of only 2-3 minutes under physiological conditions, as it rapidly hydrolyzes to the less active 6-keto-PGF1α.[4][5] This instability necessitated the development of stable synthetic analogs that could mimic the beneficial effects of PGI₂ with a longer duration of action.

This compound was developed by the pharmaceutical company Schering AG (now part of Bayer) as a second-generation, stable carbacyclin analog of prostacyclin.[6][7][8] It was designed to be more resistant to chemical degradation while retaining high affinity for the prostacyclin receptor.[1] The key structural modification in this compound is the replacement of the oxygen atom in the five-membered ring of prostacyclin with a methylene group, forming a carbocyclic ring. This change confers significantly greater chemical stability.[9] this compound is produced as a mixture of two diastereoisomers, with the 16S isomer being substantially more pharmacologically active than the 16R isomer.[3][10]

Chemical Synthesis of this compound

The total synthesis of this compound, particularly the more potent 16S diastereoisomer, is a complex process that requires precise stereochemical control. Several synthetic routes have been described, with a common strategy involving the convergent synthesis and coupling of key building blocks corresponding to the upper and lower side chains onto a core bicyclic structure.[6][10][11]

A noteworthy and fully stereocontrolled total synthesis of 16S-Iloprost was developed by G. J. Kramp, M. Kim, H.-J. Gais, and C. Vermeeren.[10][11][12] The key steps of this route are:

  • Enantioselective Deprotonation: The synthesis begins with an achiral bicyclic ketone, which undergoes an enantioselective deprotonation to establish the core stereochemistry.[11]

  • Alkenylcopper-Azoalkene Conjugate Addition: This step establishes the complete C13-C20 omega side chain through a stereoselective conjugate addition of an alkenylcopper derivative to a bicyclic azoalkene, forming a hydrazone.[11][12]

  • Asymmetric Horner-Wadsworth-Emmons Olefination: The upper side chain is introduced via a diastereoselective olefination of the core ketone with a chiral phosphoryl acetate, securing the correct E-configuration of the C5-C6 double bond.[10][11]

  • Regio- and Stereoselective Allylic Alkylation: Final modifications are made through a highly selective alkylation of an allylic acetate with a cuprate to complete the carbon skeleton.[11][12]

This synthetic strategy allows for the precise, stereoselective synthesis of the 16S-Iloprost isomer, which had not been achieved in earlier, non-stereoselective syntheses.[11] The production of this compound is also described in detail in European Patents EP 11591 and EP 2234.[13]

Logical Workflow for Stereoselective Synthesis of 16S-Iloprost

G A Achiral Bicyclic Ketone B Enantioselective Deprotonation A->B Key Step 1 C Chiral Bicyclic Azoalkene B->C E Stereoselective Conjugate Addition C->E D Alkenylcopper Reagent (Omega Side Chain) D->E Key Step 2 F Hydrazone Intermediate E->F G Oxidative Cleavage F->G H Core Ketone with Omega Side Chain G->H J Asymmetric Olefination (Horner-Wadsworth-Emmons) H->J I Chiral Phosphoryl Acetate (Alpha Side Chain) I->J Key Step 3 K Allylic Acetate Intermediate J->K L Regio- and Stereoselective Alkylation K->L Key Step 4 M 16S-Iloprost L->M

Caption: Key stages in the stereocontrolled synthesis of 16S-Iloprost.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by mimicking the action of PGI₂.[2] Its primary mechanism involves binding to and activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[2][14]

Activation of the IP receptor by this compound triggers the following signaling cascade:

  • G Protein Activation: The agonist-bound IP receptor activates the stimulatory G protein, Gs.[15]

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][16]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

  • Downstream Effects:

    • In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, which is essential for muscle contraction. The result is smooth muscle relaxation, leading to vasodilation and a decrease in vascular resistance.[2]

    • In Platelets: PKA phosphorylates key regulatory proteins, such as vasodilator-stimulated phosphoprotein (VASP). This inhibits the activation of glycoprotein IIb/IIIa receptors, which are crucial for platelet aggregation, thereby reducing the risk of thrombosis.[2]

This compound also exhibits binding affinity for other prostanoid receptors, notably the EP1 receptor, which can mediate vasoconstriction.[3][17] However, its potent activation of the IP receptor and the subsequent cAMP-mediated pathway is the dominant mechanism responsible for its clinical effects of vasodilation and anti-platelet activity.[2][17]

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active MLCK (Active) PKA->MLCK_active Phosphorylates Inhibition Inhibition of Aggregation PKA->Inhibition Promotes MLCK_inactive MLCK-P (Inactive) MLCK_active->MLCK_inactive Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Relaxation Vasodilation MLCK_inactive->Relaxation Promotes Myosin_P Myosin Light Chain-P Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Leads to Platelet Platelet Aggregation Inhibition->Platelet

Caption: this compound activates the IP receptor, leading to cAMP production and vasodilation.

Quantitative Data

This compound's pharmacological profile is defined by its binding affinity (Ki) and functional potency (EC50) at various prostanoid receptors.

Table 1: Receptor Binding Affinity and Functional Activity of this compound
Receptor TargetBinding Affinity (Ki, nM)Functional AssayFunctional Potency (EC50, nM)Reference(s)
Human IP Receptor 3.9cAMP Elevation0.37[17]
Human EP1 Receptor 1.1Calcium Influx0.3[17]
Human EP2 Receptor >1000--[17]
Human EP3 Receptor >1000--[17]
Human EP4 Receptor >1000--[17]
Human DP1 Receptor >1000--[17]
Human FP Receptor >1000--[17]
Human TP Receptor >1000--[17]

Data from studies on human prostanoid receptors expressed in cell lines.

Table 2: Summary of Clinical Trial Data for Inhaled this compound in PAH
StudyPatient PopulationKey EndpointResultReference(s)
German PPH Study Group 19 patients with severe PAH6-Minute Walk Distance (6MWD) at 3 months+148 m improvement (p=0.048)[18][19]
AIR Study 203 patients with PAHComposite: ≥10% improvement in 6MWD & NYHA class16.8% of this compound patients responded vs. 4.9% of placebo patients (p=0.007)[19][20]
STEP Study (Add-on to Bosentan) 67 patients with PAH6-Minute Walk Distance (6MWD) at 12 weeks+26 m median difference vs. placebo (p=0.051)[19]
Chinese Multicenter Study 48 patients with PH6-Minute Walk Distance (6MWD) at 24 weeks+58 m improvement from baseline (p<0.001)[21]

Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human prostacyclin (IP) receptor and other prostanoid receptors.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the recombinant human prostanoid receptor of interest (e.g., IP, EP1, etc.).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost for the IP receptor) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor) to the wells.

    • To determine non-specific binding, add a high concentration of a known non-radioactive ligand to a separate set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Analyze the resulting competition curve using non-linear regression (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

Objective: To measure the functional potency (EC50) of this compound in activating the IP receptor, quantified by the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells expressing the target IP receptor (e.g., HEK293-IP) in appropriate media.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

    • Stimulate the cells with increasing concentrations of this compound for a fixed time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by removing the media and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.

    • Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration for each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis A1 Culture cells expressing target receptor A2 Harvest and homogenize cells A1->A2 A3 Isolate cell membranes via centrifugation A2->A3 B1 Add radioligand, competitor (this compound), and membranes to 96-well plate A3->B1 B2 Incubate to reach equilibrium B1->B2 C1 Separate bound/free ligand via vacuum filtration B2->C1 C2 Quantify radioactivity with scintillation counting C1->C2 C3 Calculate specific binding C2->C3 C4 Plot competition curve and determine IC50 C3->C4 C5 Calculate Ki using Cheng-Prusoff equation C4->C5

Caption: Standard workflow for a competitive radioligand binding assay.

References

Methodological & Application

Application Note: Preparation of Iloprost Stock Solution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iloprost is a stable synthetic analog of prostacyclin (PGI2) known for its potent vasodilatory and anti-platelet aggregation properties. [1][2]It functions primarily as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). [1][3]Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [1][3]This signaling cascade mediates various cellular responses, including smooth muscle relaxation and inhibition of platelet activation. [1][3]Due to its role in these pathways, this compound is a valuable tool in cardiovascular research, studies on pulmonary hypertension, and other related cell signaling investigations. [2][4][5] Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions.

Quantitative Data Summary

For consistent experimental outcomes, it is crucial to understand the solubility and stability of this compound. The following table summarizes key quantitative parameters for preparing a stock solution.

ParameterRecommendationSource
Molecular Weight 360.5 g/mol [6]
Primary Solvent Dimethyl sulfoxide (DMSO)[6][7][8]
Other Solvents Ethanol, Dimethylformamide (DMF)[6][7][8]
Solubility in DMSO ~25 mg/mL (~69.3 mM)[6][7]
Solubility in Ethanol ~30 mg/mL (~83.2 mM)[6][8]
Solubility in PBS (pH 7.2) ~1 mg/mL (~2.77 mM)[6][7]
Recommended Stock Conc. 1-10 mM in DMSOGeneral Lab Practice
Storage Temperature -20°C[6][7][8]
Stock Solution Stability ≥ 2 years at -20°C (as supplied)[6][8]
Aqueous Solution Stability Unstable; prepare fresh daily. Not recommended for storage beyond one day.[6][7]
Final Solvent Conc. in Media < 0.5% (typically < 0.1%) to avoid cytotoxicity.[9]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which is a common concentration for laboratory use, allowing for easy dilution to a wide range of working concentrations.

Materials:

  • This compound powder (FW: 360.5 g/mol )

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Safety First: this compound should be handled as a hazardous material. [6][7][8]Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder should be done in a chemical fume hood.

  • Calculation: Determine the mass of this compound powder needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 360.5 g/mol x 1000 mg/g

    • Mass (mg) = 3.605 mg

  • Weighing: Carefully weigh out 3.605 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials. [9]7. Storage: Store the aliquots at -20°C for long-term use. [6][7][8]When stored properly, the DMSO stock solution is stable for at least one year. [7]

Protocol for Treating Cultured Cells with this compound

This protocol provides a general workflow for diluting the stock solution and treating adherent cells in a 6-well plate format.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Adherent cells cultured in a 6-well plate

  • Vehicle control (sterile DMSO)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: Seed cells at the desired density in 6-well plates and allow them to attach and grow, typically for 24 hours, until they reach the desired confluency. The total volume of media per well is typically 2 mL.

  • Prepare Working Solutions: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally should be kept below 0.1% to prevent solvent-induced cytotoxicity. [9] * Example for 1 µM final concentration:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of medium. This creates a 10 µM working solution.

      • Add 200 µL of this 10 µM working solution to the 1.8 mL of medium already in the well (total volume 2 mL). This results in a final concentration of 1 µM this compound and 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate well. For the example above, this would be 2 µL of DMSO in 2 mL of medium (a 1:1000 dilution).

  • Cell Treatment: Carefully remove the old medium from the cells (if desired) and replace it with the medium containing the final this compound concentrations or the vehicle control.

  • Incubation: Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired experimental duration (e.g., minutes for signaling studies, or hours to days for proliferation or gene expression assays). [10]6. Downstream Analysis: Following incubation, proceed with the desired downstream assays (e.g., cAMP measurement, Western blotting, qPCR, cell viability assays).

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from weighing the this compound powder to treating the cultured cells.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol powder Weigh this compound Powder dmso Add Sterile DMSO powder->dmso vortex Vortex to Dissolve dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Prepare Working Solution in Media thaw->dilute treat Treat Cultured Cells dilute->treat incubate Incubate (37°C, 5% CO2) treat->incubate analyze Perform Downstream Analysis incubate->analyze

Workflow for this compound stock preparation and cell treatment.
This compound Signaling Pathway

This compound exerts its biological effects by activating the IP receptor, a Gs-coupled GPCR, which initiates a well-defined signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Extracellular Ligand) receptor Prostacyclin Receptor (IP) (GPCR) This compound->receptor Binds & Activates g_protein Gs Protein Complex (α, β, γ subunits) receptor->g_protein Activates g_alpha Gαs-GTP (Active) g_protein->g_alpha GDP/GTP Exchange ac Adenylyl Cyclase (AC) (Membrane Enzyme) g_alpha->ac Activates atp ATP camp cAMP (Second Messenger) atp->camp Catalyzed by AC pka Protein Kinase A (PKA) (Inactive) camp->pka Binds to Regulatory Subunits pka_active Active PKA pka->pka_active Catalytic Subunits Released response Phosphorylation of Target Proteins Cellular Response (e.g., Vasodilation) pka_active->response Catalyzes

Canonical this compound signaling pathway via the IP receptor.

References

Application Notes and Protocols: Iloprost for Primary Human Pulmonary Artery Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iloprost, a synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] In the context of pulmonary arterial hypertension (PAH), this compound has demonstrated therapeutic benefits, which are attributed in part to its direct effects on human pulmonary artery smooth muscle cells (hPASMCs).[2][3] These cells play a crucial role in the vascular remodeling characteristic of PAH.[2][4][5] Understanding the optimal concentration and cellular response to this compound is critical for in vitro studies aiming to elucidate its mechanism of action and for the development of novel therapeutic strategies. These application notes provide a summary of effective this compound concentrations for inhibiting hPASMC proliferation and protocols for relevant in vitro assays.

Data Presentation: Effective Concentrations of this compound

The following tables summarize the quantitative data on the efficacy of this compound in primary human pulmonary artery smooth muscle cells based on published literature.

Table 1: this compound EC50 Values for Inhibition of Proliferation and Stimulation of cAMP in hPASMCs

ParameterEC50 Value (nM)Cell TypeCommentsReference
Inhibition of Proliferation21.0Human Pulmonary Artery Smooth Muscle CellsThis compound dose-dependently inhibited serum-induced proliferation.[6]
cAMP Generation4.8Human Pulmonary Artery Smooth Muscle CellsEC50 for the elevation of intracellular cAMP.[6][7]

Table 2: Comparative Anti-proliferative Potency of Prostacyclin Analogs in hPASMCs

Prostacyclin AnalogPotency Ranking for Inhibition of ProliferationCommentsReference
UT-151Significantly more potent than other analogs.[7][8]
This compound 2More potent than cicaprost and beraprost.[7][8]
Cicaprost3-[7][8]
Beraprost4-[7][8]

Signaling Pathways of this compound in hPASMCs

This compound exerts its effects on hPASMCs primarily through the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[1] This initiates a signaling cascade that leads to vasodilation and inhibition of cell proliferation.

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inactivates) Anti_Proliferation Inhibition of Proliferation PKA->Anti_Proliferation Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Promotes Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Proliferation Cell Proliferation

Caption: this compound signaling pathway in hPASMCs leading to vasodilation and anti-proliferation.

In some contexts, particularly at higher concentrations, this compound can also exert anti-proliferative effects through pathways independent of the IP receptor and cAMP, potentially involving the activation of peroxisome proliferator-activated receptor-γ (PPARγ).[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on primary human pulmonary artery smooth muscle cells.

Protocol 1: Culturing Primary Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

This protocol is based on methodologies described in the literature.[6][7]

Materials:

  • Primary Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM-2) supplemented with 5% Fetal Bovine Serum (FBS), growth factors (e.g., hFGF, hEGF), insulin, and antibiotics (e.g., gentamycin).[6][7]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved hPASMCs rapidly in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing pre-warmed SmGM-2 medium and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh SmGM-2 medium and seed into a culture flask.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluence, passage them using Trypsin-EDTA.

  • Cells between passages 4 and 10 are typically used for experiments.[6][7]

Protocol 2: hPASMC Proliferation Assay (Thymidine Incorporation)

This protocol measures the effect of this compound on DNA synthesis as an indicator of cell proliferation.

Proliferation_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed hPASMCs in 96-well plates B 2. Serum-starve cells (e.g., 24-48h) A->B C 3. Treat with this compound and mitogen (e.g., PDGF, serum) B->C D 4. Add [3H]-thymidine for a defined period (e.g., 24h) C->D E 5. Harvest cells and measure [3H]-thymidine incorporation D->E F 6. Analyze data to determine inhibition of proliferation E->F

Caption: Workflow for assessing hPASMC proliferation using the thymidine incorporation assay.

Materials:

  • Cultured hPASMCs (as per Protocol 1)

  • 96-well cell culture plates

  • Serum-free or low-serum medium

  • This compound stock solution

  • Mitogen (e.g., Platelet-Derived Growth Factor-BB (PDGF-BB) at 10 ng/mL or 10% FBS)[10]

  • [³H]-thymidine

  • Scintillation counter and fluid

Procedure:

  • Seed hPASMCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Induce quiescence by serum-starving the cells in a low-serum (e.g., 0.1% FBS) or serum-free medium for 24-48 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a specified time (e.g., 1 hour).[10]

  • Stimulate cell proliferation by adding a mitogen (e.g., PDGF-BB or FBS).

  • Simultaneously, add [³H]-thymidine to each well.

  • Incubate for 24 hours.[10]

  • Harvest the cells and measure the amount of incorporated [³H]-thymidine using a scintillation counter.

  • The level of radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Protocol 3: Intracellular cAMP Measurement Assay

This protocol is for quantifying the intracellular levels of cyclic AMP in response to this compound treatment.

Materials:

  • Cultured hPASMCs (as per Protocol 1)

  • Cell culture plates

  • This compound stock solution

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX at 5x10⁻⁵ M)[10]

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

Procedure:

  • Seed hPASMCs in culture plates and grow to near confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.[10]

  • Treat the cells with various concentrations of this compound for a defined time course (e.g., 15 minutes to observe peak levels).[6][7]

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit.

  • Normalize the cAMP concentration to the total protein content of each sample.

Concluding Remarks

The provided data and protocols offer a foundational framework for investigating the effects of this compound on primary human pulmonary artery smooth muscle cells. The optimal concentration of this compound will depend on the specific experimental endpoint, with lower nanomolar concentrations being effective for inhibiting proliferation and stimulating cAMP production. Researchers should perform dose-response experiments to determine the most effective concentration for their specific in vitro model and research questions. The dual signaling potential of this compound, through both cAMP-dependent and -independent pathways, warrants consideration in the interpretation of experimental results.

References

Application Notes and Protocols for Administering Iloprost in a Monocrotaline-Induced Pulmonary Hypertension Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of Iloprost in a monocrotaline (MCT)-induced pulmonary hypertension (PAH) rat model. The protocols outlined below are synthesized from established methodologies to ensure reproducibility and reliability in a research setting.

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary vascular resistance, leading to right ventricular failure and death.[1] The monocrotaline-induced PAH model in rats is a widely used and reliable method for studying the pathophysiology of the disease and for the preclinical evaluation of new therapies.[1][2][3] MCT, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic substance that injures the pulmonary vascular endothelium, initiating a cascade of events that includes inflammation, vascular remodeling, and a sustained increase in pulmonary arterial pressure.[3] This process typically results in the development of significant pulmonary hypertension and right ventricular hypertrophy within four weeks of a single MCT injection.[1][4]

This compound, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator used in the treatment of PAH.[5][6] It exerts its effects by activating the prostacyclin receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes smooth muscle relaxation.[7] This document details the protocols for inducing PAH with MCT, administering this compound, and assessing its therapeutic effects on hemodynamic, hypertrophic, and vascular remodeling parameters.

Experimental Protocols

Induction of Pulmonary Hypertension with Monocrotaline (MCT)

This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.

Materials:

  • Monocrotaline (Sigma-Aldrich or equivalent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile 0.9% Saline

  • Male Sprague-Dawley or Wistar rats (180-300g)[4][8]

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (20-22°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.[8]

  • MCT Solution Preparation:

    • Dissolve monocrotaline in 1 M HCl.[2][9]

    • Neutralize the solution to a pH of 7.4 with 1 M NaOH.[2][4][9]

    • Dilute the solution with sterile saline to a final concentration of 60 mg/ml.[4]

  • MCT Administration:

    • Administer a single subcutaneous (s.c.) injection of monocrotaline at a dose of 60 mg/kg body weight.[2][4][8][9]

    • Control animals should receive an equivalent volume of sterile saline.

  • Post-Injection Monitoring:

    • Monitor the animals daily for clinical signs of distress.

    • PAH is expected to be fully established approximately 4 weeks post-injection.[1][4][10] At this stage, rats typically exhibit a mean pulmonary artery pressure of around 40 mmHg.[1]

Administration of this compound

This compound can be administered via several routes, including inhalation and intravenous infusion. The choice of administration route may depend on the specific research question.

2.2.1. Inhaled this compound Administration

This method is often preferred as it targets the lungs directly, potentially minimizing systemic side effects.[10]

Materials:

  • This compound solution for inhalation (e.g., Ventavis®)

  • Nebulizer suitable for rats

  • Ventilation chamber or nose cone delivery system

Procedure:

  • Timing of Treatment: Begin this compound administration after PAH is established (e.g., 4 weeks post-MCT injection).[10]

  • Dosage: A previously reported effective dose is 6 µg/kg/day.[10]

  • Nebulization:

    • Place the rat in the ventilation chamber or fit it with a nose cone.

    • Administer the nebulized this compound. The duration of nebulization will depend on the device and the concentration of the this compound solution.

    • Sham-treated control animals should be nebulized with saline.[10]

  • Treatment Duration: Continue treatment for a specified period, for example, 2 weeks, to assess chronic effects.[10]

2.2.2. Intravenous (IV) this compound Administration

IV administration allows for precise control of the dose delivered.

Materials:

  • This compound solution for infusion

  • Infusion pump

  • Catheters for intravenous access (e.g., jugular vein)

Procedure:

  • Catheter Implantation: Surgically implant a catheter into the jugular vein for continuous or repeated infusions.

  • Dosage:

    • For acute studies, a fixed dose of 20 µg/kg can be infused over 10-15 minutes.[11]

    • For continuous infusion, an infusion rate of 100 ng/kg/min has been used in some rat studies.[12]

    • The dose should be adjusted based on individual tolerability, typically within a range of 0.5 to 2.0 ng/kg/min.[13]

  • Infusion: Administer the this compound solution using an infusion pump at the predetermined rate and duration.

  • Monitoring: Closely monitor blood pressure and heart rate during the infusion.[13]

Assessment of Therapeutic Efficacy

Efficacy is assessed through hemodynamic measurements, evaluation of right ventricular hypertrophy, and histological analysis of the pulmonary vasculature. These assessments are typically performed at the end of the treatment period.

2.3.1. Hemodynamic Measurements

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail[4] or sodium pentobarbital[8])

  • Pressure transducer catheter (e.g., Millar SPR-869NR)[4]

  • Rodent ventilator[4][8]

  • Data acquisition system

Procedure:

  • Anesthesia: Anesthetize the rat.

  • Ventilation: Insert a tracheal cannula and ventilate the animal with room air.[4][8]

  • Catheter Insertion: Open the chest and insert the pressure transducer catheter into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP).[4]

  • Data Recording: Record stable pressure waveforms.

  • Euthanasia: Following measurements, euthanize the animal for tissue collection.[2]

2.3.2. Assessment of Right Ventricular Hypertrophy (Fulton Index)

Materials:

  • Dissection tools

  • Analytical balance

Procedure:

  • Heart Excision: After euthanasia, carefully excise the heart and lungs.[2][4]

  • Dissection: Dissect the heart, separating the right ventricle (RV) free wall from the left ventricle plus septum (LV+S).[2][8]

  • Weighing: Blot the sections dry and weigh them separately.[8]

  • Calculation: Calculate the Fulton Index as the ratio of the RV weight to the LV+S weight (RV / (LV+S)).[2][4][14] An increase in this index is indicative of right ventricular hypertrophy.[15]

2.3.3. Histological Analysis of Pulmonary Vasculature

Materials:

  • Formalin (10% buffered)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Fixation: Perfuse the lungs with saline to remove blood, followed by fixation with 10% buffered formalin.[2][4]

  • Processing: Embed the lung tissue in paraffin.

  • Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.[14]

  • Staining: Stain the sections with H&E to visualize the vessel walls.

  • Morphometric Analysis:

    • Examine small pulmonary arteries (e.g., 50-100 µm diameter).[4]

    • Measure the medial wall thickness and the degree of muscularization.[10]

    • Quantify the percentage of vascular occlusion.[4]

Data Presentation

The following tables summarize typical quantitative data observed in MCT-induced PAH rat models and the potential effects of this compound treatment.

Table 1: Hemodynamic Parameters

ParameterControl GroupMCT-Treated GroupMCT + this compound Group
RVSP (mmHg)~25 - 35[14]~40 - 95[1][11][14]Reduced vs. MCT
mPAP (mmHg)~20[4]~40[4]Reduced vs. MCT

RVSP: Right Ventricular Systolic Pressure; mPAP: Mean Pulmonary Artery Pressure.

Table 2: Right Ventricular Hypertrophy

ParameterControl GroupMCT-Treated GroupMCT + this compound Group
Fulton Index (RV/LV+S)~0.25 - 0.29[8][14]~0.40 - 0.80[11][14]Reduced vs. MCT[10]

RV: Right Ventricle; LV+S: Left Ventricle + Septum.

Table 3: Vascular Remodeling

ParameterControl GroupMCT-Treated GroupMCT + this compound Group
Medial Wall Thickness (%)NormalIncreased[16]Reduced vs. MCT[10]
Artery MuscularizationNormalIncreased[16]Reduced vs. MCT[10]

Visualizations

Signaling Pathway of this compound

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor G_Protein G-Protein (Gs) IP_Receptor->G_Protein Activates This compound This compound This compound->IP_Receptor Binds Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation Leads to

Caption: this compound signaling pathway leading to vasodilation.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) MCT_Injection Single s.c. Injection Monocrotaline (60 mg/kg) or Saline (Control) Acclimatization->MCT_Injection PAH_Development PAH Development Period (4 weeks) MCT_Injection->PAH_Development Treatment_Start Initiate this compound or Sham Treatment (e.g., Inhalation) PAH_Development->Treatment_Start Treatment_Period Treatment Duration (e.g., 2 weeks) Treatment_Start->Treatment_Period Hemodynamics Hemodynamic Measurement (RVSP, mPAP) Treatment_Period->Hemodynamics Euthanasia Euthanasia & Tissue Collection Hemodynamics->Euthanasia Fulton_Index Fulton Index Calculation (RV Hypertrophy) Euthanasia->Fulton_Index Histology Histological Analysis (Vascular Remodeling) Euthanasia->Histology

Caption: Workflow for MCT-induced PAH and this compound treatment.

References

Application Notes and Protocols for Iloprost in a Mouse Model of Hindlimb Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Iloprost, a synthetic prostacyclin analogue, in a murine model of hindlimb ischemia. This document outlines detailed experimental protocols, summarizes expected quantitative outcomes, and elucidates the underlying signaling pathways involved in the therapeutic effects of Ilopoprost on ischemic tissue.

Data Presentation

The following tables present hypothetical quantitative data that illustrates the expected outcomes of this compound treatment in a mouse model of hindlimb ischemia, based on findings from clinical and other animal model studies. These tables are intended for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Limb Perfusion Assessment by Laser Doppler Imaging

Treatment GroupBaseline Perfusion (Pre-Ischemia)Day 0 (Post-Ischemia)Day 7 Post-TreatmentDay 14 Post-TreatmentDay 21 Post-Treatment
Vehicle Control 100 ± 5%15 ± 3%25 ± 5%35 ± 6%45 ± 7%
This compound 100 ± 5%15 ± 4%40 ± 6%55 ± 8%70 ± 9%*

*Data are presented as mean ± standard deviation of the percentage of perfusion in the ischemic limb relative to the contralateral, non-ischemic limb. *p < 0.05 compared to Vehicle Control.

Table 2: Macroscopic Assessment of Limb Necrosis

Treatment GroupNecrosis Score at Day 21 (0-4 scale)
Vehicle Control 3.2 ± 0.5
This compound 1.5 ± 0.4*

*Necrosis Score: 0 = no necrosis; 1 = necrosis of toes; 2 = necrosis of the foot; 3 = necrosis of the lower leg; 4 = auto-amputation. *p < 0.05 compared to Vehicle Control.

Table 3: Histological Analysis of Capillary Density

Treatment GroupCapillary Density (capillaries/mm²) at Day 21
Vehicle Control 150 ± 25
This compound 250 ± 30*

*Capillary density was determined by counting CD31-positive endothelial cells in the ischemic gastrocnemius muscle. *p < 0.05 compared to Vehicle Control.

Experimental Protocols

Murine Hindlimb Ischemia Model: Femoral Artery Ligation and Excision

This protocol describes the surgical induction of unilateral hindlimb ischemia in mice, a widely used model for peripheral artery disease research.[1][2][3]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia: Isoflurane

  • Analgesia: Buprenorphine (0.05-0.1 mg/kg)

  • Surgical instruments (sterilized): fine scissors, forceps, vessel clips, needle holder

  • Suture material (6-0 silk)

  • Heating pad

  • Depilatory cream

  • Betadine and 70% ethanol

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse using an induction chamber with 3-5% isoflurane. Once anesthetized, transfer the mouse to a surgical station with a nose cone delivering 1.5-2% isoflurane for maintenance. Administer a subcutaneous injection of buprenorphine for pre-operative analgesia.

  • Surgical Preparation: Remove the fur from the right hindlimb using depilatory cream. Disinfect the surgical area with alternating scrubs of Betadine and 70% ethanol. Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Incision and Exposure: Make a small longitudinal incision (approximately 1 cm) in the skin of the medial thigh, starting from the inguinal ligament. Bluntly dissect the subcutaneous tissue to expose the femoral artery and vein.

  • Isolation and Ligation: Carefully separate the femoral artery from the femoral vein and nerve. Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, just proximal to the saphenous artery bifurcation. Use 6-0 silk suture for ligation.

  • Artery Excision: Excise the segment of the femoral artery located between the two ligatures.

  • Wound Closure: Close the skin incision with sutures or surgical clips.

  • Post-operative Care: Allow the mouse to recover on a heating pad until fully ambulatory. Provide post-operative analgesia as required and monitor for signs of pain or distress.

This compound Administration Protocol

While a specific, standardized protocol for this compound administration in a mouse model of hindlimb ischemia is not extensively documented, the following protocol is based on dosages used in clinical settings and other animal models, which typically range from 0.5 to 2 ng/kg/min via continuous infusion.[4][5][6]

Materials:

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Osmotic minipumps or infusion pump with a catheter

  • Surgical instruments for pump implantation

Procedure (Continuous Subcutaneous Infusion via Osmotic Minipump):

  • Pump Preparation: Fill osmotic minipumps with either this compound solution (to deliver a dose within the 0.5-2 ng/kg/min range) or vehicle control according to the manufacturer's instructions.

  • Pump Implantation: On the day of the hindlimb ischemia surgery, create a subcutaneous pocket on the back of the mouse. Insert the filled osmotic minipump into the pocket and close the incision with sutures.

  • Treatment Duration: The osmotic minipump will deliver a continuous infusion of this compound or vehicle for a specified period (e.g., 7, 14, or 21 days), depending on the pump model and experimental design.

Alternative Procedure (Intraperitoneal Injection):

For a less invasive, though less continuous, delivery method, intraperitoneal (IP) injections can be considered. A suitable starting dose would need to be determined empirically, taking into account the short half-life of this compound.

Assessment of Limb Perfusion by Laser Doppler Imaging

Laser Doppler Perfusion Imaging (LDPI) is a non-invasive technique used to measure blood flow in the microvasculature of the hindlimb.[7][8][9]

Materials:

  • Laser Doppler Perfusion Imager

  • Anesthesia (Isoflurane)

  • Heating pad

Procedure:

  • Anesthetize the mouse and place it on a heating pad to maintain a stable body temperature, as temperature can affect perfusion measurements.

  • Position the mouse so that both the ischemic and non-ischemic (contralateral) hindlimbs are in the field of view of the LDPI scanner.

  • Acquire perfusion images at specified time points (e.g., baseline before surgery, immediately after surgery, and at various days post-treatment).

  • Analyze the images using the manufacturer's software to quantify blood flow in regions of interest (ROIs) drawn around the feet of both hindlimbs.

  • Express the perfusion of the ischemic limb as a ratio or percentage of the perfusion in the contralateral, non-ischemic limb to normalize the data.

Macroscopic Evaluation of Necrosis

A simple scoring system can be used to quantify the degree of tissue necrosis in the ischemic limb.

Procedure:

  • At the end of the study period (e.g., day 21), visually inspect the ischemic limb.

  • Assign a necrosis score based on the following scale:

    • 0: No necrosis

    • 1: Necrosis limited to the toes

    • 2: Necrosis extending to the foot

    • 3: Necrosis extending to the mid-calf

    • 4: Auto-amputation of the limb

Histological Assessment of Capillary Density

Immunohistochemical staining for endothelial cell markers is used to quantify the density of capillaries in the ischemic muscle tissue.

Materials:

  • Ischemic gastrocnemius muscle tissue

  • Formalin or other fixative

  • Paraffin embedding materials

  • Microtome

  • Primary antibody: anti-CD31 (PECAM-1)

  • Secondary antibody and detection system

  • Microscope with a camera

Procedure:

  • Tissue Harvest and Preparation: At the end of the experiment, euthanize the mice and perfuse the vasculature with saline followed by a fixative. Dissect the gastrocnemius muscle from the ischemic limb and process it for paraffin embedding.

  • Immunohistochemistry: Cut thin sections of the muscle tissue and perform immunohistochemical staining for CD31, a marker for endothelial cells.

  • Quantification: Capture images of the stained sections under a microscope. Count the number of CD31-positive capillaries in multiple high-power fields.

  • Data Analysis: Express the capillary density as the number of capillaries per square millimeter of muscle tissue.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The subsequent signaling cascade leads to vasodilation and is thought to promote angiogenesis, contributing to the recovery of ischemic tissues.

This compound Signaling Pathway

Iloprost_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin Receptor (IP) This compound->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to VEGF VEGF Expression PKA->VEGF Increases Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: this compound signaling cascade leading to vasodilation and angiogenesis.

Experimental Workflow for Hindlimb Ischemia Model and this compound Treatment

Experimental_Workflow Start Start: Acclimatize Mice Baseline Baseline Measurements (Laser Doppler) Start->Baseline Surgery Hindlimb Ischemia Surgery (Femoral Artery Ligation) Baseline->Surgery Treatment Treatment Initiation (this compound or Vehicle) Surgery->Treatment Monitoring Post-operative Monitoring (Analgesia, Health Checks) Treatment->Monitoring FollowUp Follow-up Measurements (Laser Doppler at Days 7, 14, 21) Monitoring->FollowUp Endpoint Endpoint Analysis (Day 21) - Necrosis Scoring - Tissue Harvest for Histology FollowUp->Endpoint DataAnalysis Data Analysis and Interpretation Endpoint->DataAnalysis

Caption: Experimental workflow for studying this compound in a mouse hindlimb ischemia model.

Mechanism of Action
  • Vasodilation: this compound binds to the IP receptor on vascular smooth muscle cells. This activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets that result in the relaxation of smooth muscle cells and vasodilation, thereby increasing blood flow to the ischemic tissue.

  • Angiogenesis: The pro-angiogenic effects of this compound are believed to be mediated, at least in part, through the upregulation of Vascular Endothelial Growth Factor (VEGF).[10][11] The activation of the PKA pathway by this compound has been shown to increase the expression of VEGF.[11] VEGF is a potent signaling protein that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels (angiogenesis) in the ischemic tissue.

  • Cytoprotection and Anti-inflammatory Effects: this compound has also been reported to have cytoprotective and anti-inflammatory properties. It can inhibit platelet aggregation, reduce the production of pro-inflammatory cytokines, and decrease the expression of adhesion molecules, all of which can contribute to reducing tissue damage in the context of ischemia-reperfusion injury.[4][12] A recent study has also identified ATG16L1, a regulator of autophagy, as a novel target of PKA in endothelial cells, suggesting that PKA activity may regulate angiogenesis by limiting autophagy.[13][14][15][16][17]

References

Application Notes and Protocols for Long-Term Iloprost Treatment in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Iloprost, a stable synthetic analog of prostacyclin PGI₂, in long-term cell culture studies. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.

Introduction

This compound is a potent vasodilator and inhibitor of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2] In the context of cell culture, this compound is a valuable tool for investigating cellular pathways related to vasodilation, angiogenesis, inflammation, and cytoprotection.[3][4][5] Its stability compared to native prostacyclin makes it suitable for extended in vitro studies.[6]

Mechanism of Action

This compound exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1][2] This binding activates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates various downstream targets, resulting in a cascade of cellular responses including smooth muscle relaxation, inhibition of platelet aggregation, and anti-inflammatory effects.[1][2]

Signaling Pathway of this compound

Iloprost_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) This compound->IP_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Vasodilation, Anti-inflammation, Anti-platelet Aggregation) PKA->Downstream Phosphorylates targets leading to Experimental_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Endpoint Analysis Cell_Culture 1. Seed Cells Adherence 2. Allow Adherence (24h) Cell_Culture->Adherence Start_Treatment 3. Initiate this compound/ Vehicle Treatment Adherence->Start_Treatment Media_Change 4. Media Change with Fresh this compound (every 24-48h) Start_Treatment->Media_Change Media_Change->Media_Change Repeat Harvest 5. Harvest Cells at Time Points Media_Change->Harvest Assays 6. Perform Assays (Viability, qPCR, etc.) Harvest->Assays

References

Application Notes and Protocols for Quantifying Iloprost-Induced Vasodilation in Isolated Artery Rings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iloprost is a stable synthetic analog of prostacyclin (PGI2) utilized in the treatment of conditions such as pulmonary arterial hypertension and peripheral arterial disease.[1][2] Its therapeutic effects are primarily attributed to its potent vasodilatory and antiplatelet properties.[1][3] The isolated artery ring model is a fundamental ex vivo technique used to assess the vasomotor properties of pharmacological compounds.[4][5] This method allows for the direct measurement of vascular tension in a controlled environment, providing valuable insights into a drug's efficacy and mechanism of action on the vascular smooth muscle and endothelium.[6][7] These application notes provide a detailed protocol for quantifying this compound-induced vasodilation in isolated artery rings, including data presentation and visualization of key processes.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its vasodilatory effects by mimicking the action of endogenous prostacyclin.[2] It binds to the prostacyclin I receptor (IP receptor) on the surface of vascular smooth muscle cells.[1] This binding activates a Gs protein-coupled receptor cascade, leading to the activation of adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), which is a critical enzyme for muscle contraction. The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in the relaxation of the vascular smooth muscle and, consequently, vasodilation.[1]

Iloprost_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin Myosin-P MLCK_active->Myosin Phosphorylates Relaxation Vasodilation MLCK_inactive->Relaxation Leads to Myosin->Relaxation Leads to Contraction

Caption: this compound signaling cascade in vascular smooth muscle cells leading to vasodilation.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for conducting an isolated artery ring experiment to quantify this compound-induced vasodilation.

Required Equipment and Reagents
  • Equipment:

    • Wire myograph system (e.g., DMT, Radnoti) or Organ Bath System

    • Force-displacement transducer

    • Data acquisition system (e.g., PowerLab, ADInstruments)

    • Dissecting microscope

    • Surgical instruments (forceps, scissors)

    • Temperature-controlled water circulator

    • Aerator with carbogen gas (95% O₂, 5% CO₂)

    • pH meter

    • Analytical balance

  • Reagents:

    • Krebs-Henseleit Buffer (KHB): (in mM): NaCl 118, KCl 4.8, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1.[8] The solution should be freshly prepared, pH adjusted to 7.4, and maintained at 37°C.

    • Vasoconstrictor: Phenylephrine (PE) or Potassium Chloride (KCl). A common concentration for PE is 10⁻⁶ M to induce submaximal contraction.[9][10]

    • This compound: Prepare stock solutions and serial dilutions.

    • Endothelium integrity check: Acetylcholine (ACh).

    • Distilled, deionized water.

    • Experimental animals (e.g., Wistar albino rats).[9][10]

Experimental Workflow

The following diagram and protocol outline the major steps involved in the experiment.

Experimental_Workflow A 1. Animal Euthanasia & Artery Isolation B 2. Preparation of Arterial Rings (3-4 mm) A->B C 3. Mounting Rings in Organ Bath B->C D 4. Equilibration (60-90 min) C->D E 5. Viability & Endothelium Integrity Check D->E F 6. Pre-contraction (e.g., with Phenylephrine) E->F G 7. Cumulative Addition of this compound F->G H 8. Data Recording (Tension Changes) G->H I 9. Data Analysis (EC50, Emax) H->I

Caption: Workflow for quantifying vasodilation in isolated artery rings.

Step-by-Step Protocol
  • Artery Isolation and Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully excise the desired artery (e.g., thoracic aorta) and place it in a petri dish filled with cold KHB.[7]

    • Under a dissecting microscope, remove adhering connective and adipose tissues.

    • Cut the cleaned artery into rings of 3-4 mm in width.[8][9]

  • Mounting the Arterial Rings:

    • Suspend each ring between two L-shaped stainless-steel hooks or wires in an organ bath chamber filled with KHB.[7]

    • Maintain the KHB at 37°C and continuously aerate with carbogen gas (95% O₂, 5% CO₂).[7][8]

    • Connect the upper hook to a force-displacement transducer to record isometric tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a basal tension (typically 1.5-2.0 g for rat aorta).[7]

    • During equilibration, wash the rings with fresh KHB every 15-20 minutes.

    • To check for viability, contract the rings with a high concentration of KCl (e.g., 60-80 mM).[5]

    • After washing out the KCl and allowing the tension to return to baseline, assess the functional integrity of the endothelium by pre-contracting the ring with phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact endothelium.[7]

  • Inducing Pre-contraction:

    • Wash the rings to remove the acetylcholine and allow the tension to return to baseline.

    • Induce a stable, submaximal contraction using a vasoconstrictor. Phenylephrine (10⁻⁶ M) is commonly used for studies involving prostacyclin analogs.[9][10]

  • Quantifying this compound-Induced Vasodilation:

    • Once the phenylephrine-induced contraction reaches a stable plateau, add this compound to the organ bath in a cumulative manner (from low to high concentrations, e.g., 10⁻¹² M to 10⁻⁶ M).[9][11]

    • Allow the relaxation response to stabilize at each concentration before adding the next dose.

    • Record the changes in isometric tension continuously using the data acquisition system.

Data Presentation and Analysis

Calculation of Vasodilation

The relaxation response to this compound is expressed as a percentage of the pre-contraction induced by phenylephrine. The formula is:

Percentage Relaxation = [(Tension_PE - Tension_this compound) / (Tension_PE - Tension_Baseline)] x 100

Where:

  • Tension_PE is the maximum tension achieved with phenylephrine.

  • Tension_this compound is the tension recorded after adding a specific concentration of this compound.

  • Tension_Baseline is the initial resting tension.

Dose-Response Curve

Plot the percentage of relaxation against the logarithm of the molar concentration of this compound. This will generate a sigmoidal dose-response curve.

Quantitative Parameters

From the dose-response curve, two key pharmacological parameters can be determined:

  • Emax (Maximum Effect): The maximum percentage of relaxation induced by this compound.

  • EC50 (Half-maximal Effective Concentration): The molar concentration of this compound that produces 50% of the maximal relaxation (Emax). A lower EC50 value indicates higher potency.

Summary of Quantitative Data

The following table summarizes quantitative data on the vasorelaxant effects of this compound compared to other vasodilators on phenylephrine-precontracted rat aortic rings.

VasodilatorEmax (%)EC50 (M)
This compound 27.1 ± 2.92.4 x 10⁻¹¹
Nitroglycerin111.7 ± 2.15.6 x 10⁻⁸
Diltiazem77.4 ± 2.92.1 x 10⁻⁵
Papaverine147.2 ± 2.87.0 x 10⁻⁷
Data sourced from a study on isolated rat thoracic aorta pre-contracted with phenylephrine (10⁻⁶ M).[9][10]

Application Notes

  • Endothelium-Dependent vs. -Independent Effects: The protocol can be adapted to investigate the role of the endothelium. This is achieved by mechanically removing the endothelium from a subset of rings (by gently rubbing the intimal surface) or by using pharmacological inhibitors like L-NAME to block nitric oxide synthase.[11][12] A significantly reduced relaxation in endothelium-denuded rings would suggest an endothelium-dependent mechanism. Studies have shown that this compound can act via endothelium-mediated mechanisms, though these may not be related to nitric oxide.[11]

  • Choice of Vasoconstrictor: The choice of pre-contracting agent can influence the results. Phenylephrine acts on α1-adrenergic receptors, while high KCl causes depolarization-induced contraction. Using different constrictors can help elucidate the mechanism of vasodilation. This compound has been shown to produce complete relaxation against noradrenaline-induced contractions but only moderate relaxation against KCl-induced contractions in the human radial artery.[11]

  • Troubleshooting:

    • No response to vasoconstrictors: Ensure the artery was not damaged during preparation and that the KHB solution is correctly prepared and oxygenated.

    • High variability between rings: Use rings from the same anatomical location and from animals of the same strain, age, and sex to minimize biological variability.

    • Precipitation of drugs: Ensure all drugs are fully dissolved in the appropriate vehicle before adding to the organ bath.

By following these detailed protocols and application notes, researchers can effectively quantify the vasodilatory properties of this compound and other vasoactive compounds, contributing to a better understanding of their pharmacological profiles.

References

Assessing Iloprost's Effect on Cell Migration Using a Scratch Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. Beyond its established therapeutic uses, emerging research suggests its involvement in fundamental cellular processes, including cell migration. The scratch assay, a simple and cost-effective in vitro method, provides a robust platform to investigate the dose-dependent effects of compounds like this compound on the collective migration of a sheet of cells. This document provides detailed protocols for utilizing a scratch assay to assess the impact of this compound on cell migration, methods for data analysis, and an overview of the potential signaling pathways involved.

Principle of the Scratch Assay

The scratch assay models the process of wound healing in two dimensions. A confluent monolayer of cells is mechanically disrupted to create a cell-free gap, or "scratch." The ability of the cells bordering the scratch to migrate and close this gap is monitored over time. By treating the cells with varying concentrations of this compound, researchers can quantify its effect on the rate of wound closure, thereby inferring its impact on cell migration.

Data Presentation

The following tables summarize hypothetical quantitative data from a scratch assay experiment assessing the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs).

Table 1: Percentage of Wound Closure in HUVECs Treated with this compound

Time (hours)Vehicle Control (0 nM this compound)10 nM this compound50 nM this compound100 nM this compound
0 0%0%0%0%
6 15.2 ± 2.1%18.5 ± 2.5%22.1 ± 3.0%25.8 ± 3.5%
12 35.8 ± 4.5%42.3 ± 5.1%55.6 ± 6.2%65.2 ± 7.1%
24 75.4 ± 8.2%88.9 ± 9.5%98.1 ± 1.5%99.5 ± 0.5%

Data are presented as mean ± standard deviation.

Table 2: Cell Migration Rate of HUVECs Treated with this compound

Treatment GroupMigration Rate (µm/hour)
Vehicle Control (0 nM this compound) 12.6 ± 1.4
10 nM this compound 14.8 ± 1.7
50 nM this compound 18.5 ± 2.1
100 nM this compound 21.7 ± 2.5

Migration rate is calculated from the linear phase of wound closure.

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) or other adherent cell line of interest

  • Complete cell culture medium (e.g., EGM-2 for HUVECs)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound stock solution (e.g., in DMSO or ethanol)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Experimental Workflow

G cluster_prep Preparation cluster_assay Scratch Assay cluster_acq Data Acquisition & Analysis cell_culture 1. Cell Culture Seed cells to achieve a confluent monolayer serum_starvation 2. Serum Starvation (Optional) Synchronize cell cycle cell_culture->serum_starvation create_scratch 3. Create Scratch Use a sterile pipette tip serum_starvation->create_scratch wash_cells 4. Wash Cells Remove detached cells with PBS create_scratch->wash_cells add_treatment 5. Add Treatment This compound at various concentrations wash_cells->add_treatment image_t0 6. Image at T=0 Capture initial scratch width add_treatment->image_t0 incubate_image 7. Incubate & Image Capture images at regular intervals image_t0->incubate_image analyze_data 8. Analyze Data Measure wound area and calculate migration rate incubate_image->analyze_data

Caption: Experimental workflow for the scratch assay.

Detailed Methodology
  • Cell Seeding:

    • Culture HUVECs in complete medium until they are approximately 80-90% confluent.

    • Trypsinize the cells and seed them into 24-well plates at a density that will result in a fully confluent monolayer within 24 hours. This density needs to be optimized for the specific cell line being used.[1]

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation (Optional):

    • Once the cells have formed a confluent monolayer, you may replace the complete medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours. This step helps to synchronize the cells in the G0/G1 phase of the cell cycle, minimizing the contribution of cell proliferation to wound closure.

  • Creating the Scratch:

    • Carefully aspirate the medium from the wells.

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform width of the scratch.[2] A perpendicular scratch can also be made to create a cross-shaped wound.

  • Washing:

    • Gently wash the wells twice with sterile PBS to remove any detached cells and debris. This step is crucial for obtaining clear images of the scratch.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., low-serum medium). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock solution).

    • Add the different concentrations of this compound or the vehicle control to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture images of the scratches using an inverted microscope at 4x or 10x magnification. This is your "Time 0" (T=0) time point.

    • Ensure that the same field of view is imaged for each well at every time point. This can be achieved by marking the plate or using a microscope stage with programmable coordinates.

    • Return the plate to the incubator.

    • Capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • Use image analysis software like ImageJ to measure the area of the cell-free scratch at each time point for all treatment groups.

    • Calculate the percentage of wound closure at each time point using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100

    • Calculate the cell migration rate by plotting the percentage of wound closure against time. The slope of the linear portion of the curve represents the migration rate.

This compound Signaling Pathway in Cell Migration

This compound exerts its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that can influence cell migration.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound ip_receptor IP Receptor This compound->ip_receptor Binds ac Adenylyl Cyclase ip_receptor->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates rhoa_gtp RhoA-GTP (Active) pka->rhoa_gtp Inhibits rac1_gtp Rac1-GTP (Active) pka->rac1_gtp Activates (indirectly) rhoa_gdp RhoA-GDP (Inactive) stress_fibers Stress Fiber Formation (Inhibits Migration) rhoa_gtp->stress_fibers Promotes rac1_gdp Rac1-GDP (Inactive) lamellipodia Lamellipodia Formation (Promotes Migration) rac1_gtp->lamellipodia Promotes

Caption: this compound signaling pathway in cell migration.

This compound binding to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA). PKA can then phosphorylate and inhibit RhoA, a small GTPase that promotes the formation of stress fibers and focal adhesions, which tend to stabilize cells and inhibit migration.[3] Simultaneously, cAMP-PKA signaling can, through complex downstream pathways, lead to the activation of Rac1, another small GTPase. Rac1 promotes the formation of lamellipodia and membrane ruffles at the leading edge of the cell, which are essential for cell protrusion and forward movement.[4] The balance between RhoA and Rac1 activity is a critical determinant of cell migration, and by shifting this balance, this compound may promote a more migratory phenotype.

Conclusion

The scratch assay is a valuable tool for assessing the pro- or anti-migratory effects of this compound on various cell types. By following a standardized protocol and performing careful quantitative analysis, researchers can obtain reliable and reproducible data. Understanding the underlying signaling pathways provides a mechanistic framework for interpreting the experimental results and can guide further investigations into the therapeutic potential of this compound in processes where cell migration plays a critical role, such as wound healing and angiogenesis.

References

Application Notes and Protocols for Iloprost Delivery via Nebulization in Ex Vivo Lung Perfusion (EVLP) Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex vivo lung perfusion (EVLP) is a revolutionary technique that allows for the assessment, reconditioning, and treatment of donor lungs outside of the body prior to transplantation.[1] This platform provides a unique opportunity for therapeutic interventions aimed at improving organ quality and mitigating ischemia-reperfusion injury (IRI). Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator with anti-inflammatory, anti-platelet, and cytoprotective properties, making it a promising agent for administration during EVLP.[2] Nebulization offers a direct route of delivery to the pulmonary vasculature, potentially maximizing its therapeutic effects while minimizing systemic circulation within the EVLP circuit.

These application notes provide a comprehensive overview and detailed protocols for the delivery of this compound via nebulization in EVLP systems. The information is intended to guide researchers and clinicians in the application of this novel therapeutic strategy.

Principles and Rationale

The administration of nebulized this compound during EVLP is based on its multifactorial mechanism of action, which is particularly relevant to the challenges faced by donor lungs, such as IRI and pulmonary hypertension.

Mechanism of Action:

This compound exerts its effects by binding to prostacyclin (IP) receptors on the surface of vascular smooth muscle and endothelial cells. This binding triggers a signaling cascade that leads to:

  • Vasodilation: Activation of adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade results in the relaxation of vascular smooth muscle, causing vasodilation and a reduction in pulmonary vascular resistance.[2]

  • Endothelial Barrier Protection: this compound has been shown to enhance endothelial barrier function by strengthening cell-cell adhesions and attenuating inflammatory signaling pathways, which is crucial in mitigating the vascular leak associated with IRI.[3][4]

  • Anti-inflammatory Effects: By increasing cAMP levels, this compound can suppress the release of pro-inflammatory cytokines and inhibit the adhesion of leukocytes to the endothelium.[2]

The rationale for nebulizing this compound during EVLP is to directly target the pulmonary vasculature to improve perfusion, reduce edema, and attenuate the inflammatory response that occurs during organ preservation and reperfusion.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of inhaled this compound. While not all data is from a dedicated EVLP setting, it provides an indication of the expected physiological responses.

Table 1: Hemodynamic Effects of Inhaled this compound in Preclinical and Clinical Studies

ParameterSpecies/Study PopulationThis compound DoseBaseline Value (Mean ± SD)Post-Iloprost Value (Mean ± SD)Percentage ChangeCitation(s)
Pulmonary Vascular Resistance (PVR) Patients with Pulmonary Hypertension50 µg aerosolized1813 ± 827 dyn·s·cm⁻⁵1323 ± 614 dyn·s·cm⁻⁵-27%[5]
Patients with COPD and PH20 µg (4.4 µg delivered)Not specifiedPVR decreased by 62.4 dyn·s·cm⁻⁵Not applicable[6]
Patients with Pulmonary HypertensionInhaled880 dynes·s·cm⁻⁵400 dynes·s·cm⁻⁵ (with O₂)-54.5%[7]
Mean Pulmonary Artery Pressure (mPAP) Patients with Pulmonary Hypertension50 µg aerosolized58 ± 12 mmHg50 ± 12 mmHg-13.8%[5]
Patients with COPD and PH20 µg (4.4 µg delivered)Not specifiedmPAP decreased by 2.1 mmHgNot applicable[6]
Heart Transplant Candidates20 µg in 3 mL saline28.7 ± 10 mmHg24.3 ± 10 mmHg-15.3%[8]
Cardiac Output/Index (CO/CI) Patients with Pulmonary Hypertension50 µg aerosolizedNot specifiedIncreasedNot specified[5]
Patients with COPD and PH20 µg (4.4 µg delivered)Not specifiedCO increased by 0.4 L·min⁻¹Not applicable[6]
Heart Transplant Candidates20 µg in 3 mL saline2.7 ± 0.7 L·min⁻¹·m⁻²3.0 ± 0.8 L·min⁻¹·m⁻²+11.1%[8]

Table 2: Pharmacokinetics of Inhaled this compound

ParameterStudy DetailsValueCitation(s)
Peak Plasma Concentration (Cmax) Patients with pulmonary hypertension (5 mcg dose)Approx. 150 pg/mLNot specified
Time to Peak Concentration (Tmax) Not specifiedWithin 2-4 minutes after end of inhalationNot specified
Half-life (t½) Not specified20 to 30 minutesNot specified

Experimental Protocols

Protocol 1: Standard Ex Vivo Lung Perfusion (EVLP) Setup

This protocol describes a standard EVLP circuit, which is a prerequisite for the administration of nebulized this compound. The specific parameters may be adapted based on the lung size (human vs. animal model) and institutional protocols.

Materials:

  • EVLP circuit components: reservoir, centrifugal or roller pump, membrane oxygenator, heat exchanger, leukocyte filter.[9][10]

  • Ventilator

  • Perfusate solution (e.g., Steen Solution™)[11]

  • Surgical cannulas for pulmonary artery and left atrium

  • Monitoring equipment for pressure, flow, temperature, and blood gases

Procedure:

  • Circuit Priming: Prime the EVLP circuit with the chosen perfusate solution. The solution is typically acellular and may be supplemented with nutrients, electrolytes, and anticoagulants.[2]

  • Lung Preparation: Surgically prepare the donor lungs and cannulate the pulmonary artery and left atrium.

  • Connection to Circuit: Connect the cannulated lungs to the EVLP circuit.

  • Initiation of Perfusion: Start perfusion at a low flow rate (e.g., 20% of target flow) and low temperature (e.g., 20°C).[2]

  • Gradual Rewarming: Gradually increase the perfusate temperature to normothermia (37°C) over approximately 60 minutes.

  • Initiation of Ventilation: Begin mechanical ventilation when the perfusate temperature reaches 32-34°C.[10] Use a protective ventilation strategy:

    • Tidal Volume (VT): 6-8 mL/kg of predicted body weight

    • Positive End-Expiratory Pressure (PEEP): 5-8 cmH₂O

    • Respiratory Rate (RR): 7-10 breaths/minute

    • Fraction of Inspired Oxygen (FiO₂): 0.21 (initially)

  • Reaching Target Flow: Gradually increase the perfusion flow to the target rate, typically 40% of the donor's predicted cardiac output, while maintaining a mean pulmonary artery pressure below 20 mmHg.[2]

  • Stabilization and Assessment: Allow the lungs to stabilize on the circuit for a period of time (e.g., 1-4 hours) while continuously monitoring physiological parameters.[1]

Protocol 2: Nebulization of this compound during EVLP

This protocol outlines the procedure for administering nebulized this compound into the EVLP circuit.

Materials:

  • This compound solution for inhalation (e.g., 10 µg/mL or 20 µg/mL)

  • Vibrating mesh or ultrasonic nebulizer (e.g., Aerogen®, Omron®)

  • T-piece adapter for connecting the nebulizer to the inspiratory limb of the ventilator circuit

  • Syringe for accurate measurement of this compound solution

Procedure:

  • Nebulizer Integration:

    • Aseptically connect the nebulizer to the inspiratory limb of the ventilator circuit using a T-piece adapter. The nebulizer should be placed between the ventilator and the endotracheal tube connected to the lungs.[12]

  • This compound Preparation and Dosing:

    • Based on preclinical studies and clinical use in pulmonary hypertension, a starting dose of 10-20 µg of this compound is recommended.[8][13]

    • Dilute the required dose of this compound in sterile, preservative-free 0.9% sodium chloride to a final volume of 3-5 mL to ensure efficient nebulization.

  • Administration:

    • Once the lungs are stable on the EVLP circuit at normothermia and target perfusion flow, add the prepared this compound solution to the nebulizer chamber.

    • Activate the nebulizer to deliver the aerosolized this compound over a period of 10-15 minutes.

  • Monitoring during and after Nebulization:

    • Closely monitor hemodynamic parameters (mean pulmonary artery pressure, pulmonary vascular resistance) and ventilation parameters (peak airway pressure, dynamic compliance) during and after this compound administration.

    • A significant decrease in pulmonary artery pressure and pulmonary vascular resistance is the expected therapeutic effect.

  • Repeat Dosing:

    • Due to the short half-life of this compound, repeat doses may be administered every 1-2 hours as needed, based on the physiological response of the lungs.[14]

Protocol 3: Assessment of Lung Function and this compound Efficacy

This protocol details the key parameters to be measured to assess the baseline lung function and the therapeutic effects of nebulized this compound.

Measurements:

  • Hemodynamic Parameters:

    • Pulmonary Artery Pressure (PAP): Continuously monitor mean PAP.

    • Pulmonary Vascular Resistance (PVR): Calculate PVR using the formula: PVR = (Mean PAP - Left Atrial Pressure) / Pulmonary Blood Flow.[15]

  • Ventilation Parameters:

    • Peak Airway Pressure (Ppeak): Monitor the peak pressure during inspiration.

    • Dynamic Compliance (Cdyn): Calculate dynamic compliance as: Cdyn = Tidal Volume / (Ppeak - PEEP).[15]

  • Gas Exchange:

    • Analyze perfusate blood gases (PaO₂, PaCO₂) from samples taken from the pulmonary artery (inflow) and left atrium (outflow) to assess oxygenation and carbon dioxide removal.

  • Edema Assessment:

    • Monitor changes in lung weight or calculate the wet-to-dry weight ratio at the end of the perfusion period.

  • Biomarker Analysis (Optional):

    • Collect perfusate samples at baseline and at set time points after this compound administration to analyze for inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and markers of endothelial injury.

Data Analysis:

  • Compare the measured parameters before and after this compound administration to quantify its effects.

  • Statistical analysis (e.g., paired t-test or repeated measures ANOVA) should be used to determine the significance of any observed changes.

Visualizations

Signaling Pathway of this compound

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IP_Receptor Prostacyclin Receptor (IP) This compound->IP_Receptor Binds to G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Phosphorylation Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to EVLP_Workflow cluster_setup EVLP Setup cluster_perfusion Perfusion Protocol cluster_intervention This compound Nebulization cluster_assessment Functional Assessment A Donor Lung Procurement C Lung Cannulation & Connection A->C B EVLP Circuit Priming B->C D Initiate Perfusion (Low Flow, Low Temp) C->D E Gradual Rewarming to 37°C D->E F Initiate Protective Ventilation E->F G Increase to Target Perfusion Flow F->G H Integrate Nebulizer into Ventilator Circuit G->H I Prepare & Administer Nebulized this compound H->I J Monitor Hemodynamics (PAP, PVR) I->J K Monitor Ventilation (Ppeak, Compliance) I->K L Assess Gas Exchange I->L M Evaluate Lung for Transplantation J->M K->M L->M EVLP_Circuit Reservoir Perfusate Reservoir Pump Pump Reservoir->Pump Oxygenator Membrane Oxygenator & Heat Exchanger Pump->Oxygenator LeukocyteFilter Leukocyte Filter Oxygenator->LeukocyteFilter Lungs Donor Lungs LeukocyteFilter->Lungs Pulmonary Artery Inflow Lungs->Reservoir Left Atrial Outflow Ventilator Ventilator Nebulizer Nebulizer Ventilator->Nebulizer Nebulizer->Lungs Inspiratory Limb

References

Troubleshooting & Optimization

optimizing Iloprost stability in aqueous solution for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Iloprost in aqueous solutions for long-term storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a synthetic analogue of prostacyclin (PGI2) used for its potent vasodilatory and anti-platelet aggregatory effects.[1][2] As a prostacyclin analogue, it is susceptible to chemical degradation in aqueous environments, which can lead to a loss of potency and the formation of inactive or undesired byproducts.[3][4] Ensuring its stability is critical for obtaining accurate and reproducible experimental results, as well as for therapeutic efficacy.[5]

Q2: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of this compound is primarily affected by pH, temperature, and exposure to light. Like its natural counterpart, prostacyclin, this compound's chemical structure contains elements prone to hydrolysis, particularly under acidic conditions.[3][4] Temperature can accelerate the rate of degradation, while exposure to certain wavelengths of light can induce photolytic degradation.[6][7]

Q3: What are the officially recommended storage conditions for commercial this compound solutions?

Commercial preparations of this compound, such as those for infusion, have specific storage guidelines. Unopened ampoules are typically stored below 25°C or 30°C.[8] Once diluted for infusion, the solution should ideally be used immediately. If immediate use is not possible, the diluted solution is generally stable for up to 24 hours when stored at 2-8°C, provided the dilution was performed under aseptic conditions.[9] It is not recommended to freeze this compound solutions for inhalation.[10]

Q4: Which diluents are compatible with this compound for experimental use?

For intravenous administration, this compound is compatible with sterile 0.9% sodium chloride solution and 5% glucose solution.[9][11] For laboratory purposes, it is sparingly soluble in aqueous buffers like PBS (pH 7.2), with a solubility of approximately 1 mg/mL.[12] However, it is not recommended to store these aqueous buffer solutions for more than one day.[12]

Q5: How does pH affect the stability of this compound?

Prostacyclins are known to be highly unstable at acidic pH, undergoing rapid hydrolysis to form 6-keto-PGF1α.[3] Conversely, they are more stable in alkaline solutions.[13] While this compound is chemically modified for greater stability compared to natural prostacyclin,[1] it is still susceptible to acid-catalyzed degradation. Studies on similar prostacyclin analogues show that specific acid-catalyzed hydration is a key degradation pathway.[4] For optimal stability, maintaining a neutral to slightly alkaline pH is recommended. This compound itself is noted to be stable at pH 7.4.[14]

Q6: Is this compound sensitive to light and what precautions should be taken?

Yes, this compound can be sensitive to light. Photostability studies are a standard part of pharmaceutical development to ensure that light exposure does not cause unacceptable degradation.[15][16] For laboratory work, it is prudent to protect this compound solutions from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under bright laboratory lights.[17]

Q7: Can this compound aqueous solutions be frozen for long-term storage?

While freezing can slow down many chemical degradation pathways, there is limited published data on the stability of frozen aqueous this compound solutions.[18] The product information for some formulations advises against freezing.[10] A key concern with freezing is the potential for pH shifts in buffer solutions as they freeze, which could create micro-environments of low pH that accelerate hydrolysis. If freezing is necessary, it is critical to perform a stability study on aliquots stored at -20°C or -80°C to validate the approach for your specific solution and storage duration.[19] An alternative and more robust method for long-term storage is lyophilization.[20][21]

Q8: What is lyophilization and can it be used to improve this compound stability?

Lyophilization, or freeze-drying, is a process where water is removed from a frozen product under a vacuum, converting the ice directly into vapor.[22] This technique is highly effective for enhancing the long-term stability of sensitive biopharmaceuticals by creating a dry powder that is less susceptible to hydrolytic degradation.[20][21][23] Lyophilized this compound would be expected to have a significantly longer shelf-life. The powder can then be reconstituted with a suitable diluent immediately before use.

Troubleshooting Guide

Issue 1: I'm observing a rapid loss of this compound potency in my prepared solution. What are the likely causes?

  • Answer: Rapid potency loss is often linked to one or more of the following factors:

    • Incorrect pH: The most common cause is an acidic pH. Ensure your buffer or diluent is at a neutral or slightly alkaline pH (e.g., pH 7.4).[14] Prostacyclin analogues are highly susceptible to acid-catalyzed hydrolysis.[3][4]

    • High Temperature: Elevated storage temperatures will accelerate degradation. Unless being used immediately, store your stock and working solutions at 2-8°C.[9]

    • Light Exposure: If your solution is not protected from light, photodegradation may be occurring. Use amber vials or foil to cover your containers.

    • Contamination: Microbial or chemical contamination can also degrade the active substance. Always use sterile diluents and aseptic techniques.

Issue 2: My this compound solution, which was initially colorless, has developed a pale yellow tint. Is it still usable?

  • Answer: A change in color often indicates chemical degradation. While some product guidelines note that a solution may darken to pale yellow without a loss of potency, this is not a guarantee.[24] Discoloration following photolytic degradation is a common phenomenon for many drug substances.[7] It is strongly recommended that you discard the discolored solution. To prevent this, ensure the solution is protected from light and stored at the correct temperature.

Issue 3: I need to store prepared this compound aliquots for use over several months. What is the most reliable method?

  • Answer: For storage extending over months, preparing a simple aqueous solution is not recommended due to the risk of degradation.[12] The most reliable method is lyophilization.[20][21]

    • Recommended Protocol: Prepare your this compound solution with appropriate excipients (cryoprotectants like mannitol or sucrose may be necessary), dispense into single-use vials, and lyophilize to create a stable, dry powder. Store the lyophilized vials protected from light at -20°C or as determined by your stability studies. Reconstitute a vial with sterile diluent immediately before each experiment.

Issue 4: During my stability-indicating HPLC analysis, I see new or growing peaks over time. What might these be?

  • Answer: These new peaks likely represent degradation products. The primary degradation pathway for prostacyclins is hydrolysis.[3][7] Therefore, the main degradation product you might expect to see is an analogue of 6-keto-PGF1α, which is the hydrolytic product of PGI2. Other peaks could result from oxidation or photolysis. To identify these, you would need to use advanced analytical techniques such as mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.[25]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Preparation TypeStorage TemperatureDurationKey Considerations
Unopened Ampoules (Commercial)Below 25°C or 30°CUp to shelf-life (e.g., 48 months)[8]Follow manufacturer's instructions.
Diluted for Infusion (e.g., with 0.9% NaCl)2-8°CUp to 24 hours[9]Must be prepared under aseptic conditions. Discard any unused solution after 24 hours.[9][26]
Aqueous Buffer (e.g., PBS pH 7.2)2-8°CNot more than one day[12]Prone to degradation; prepare fresh for each experiment.
Frozen Aqueous Solution-20°CNot generally recommended; stability must be validated.[10][19]Risk of pH shifts during freezing.
Lyophilized Powder-20°C or as validatedPotentially ≥ 2 years[12]Offers the best long-term stability.[20] Protect from light.

Table 2: Summary of Factors Influencing this compound Stability in Aqueous Solution

FactorEffect on StabilityRecommended Mitigation Strategy
pH Highly unstable in acidic conditions (pH < 6). More stable at neutral to alkaline pH.[3][13]Maintain pH at or above 7.2. Use buffered solutions.
Temperature Degradation rate increases with temperature.Store solutions at 2-8°C for short-term use.[9] For long-term, consider lyophilization and storage at -20°C.
Light Susceptible to photodegradation.[7]Protect solutions from light at all times using amber vials or aluminum foil.[6]
Oxygen Prostacyclin analogues can be susceptible to oxidation.[4]Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.[12]
Concentration Higher concentrations may sometimes exhibit different stability profiles.[16]Validate stability at the specific concentration used in your experiments.

Table 3: Compatible Diluents for this compound

DiluentCompatibility NotesReference
0.9% Sodium ChlorideStandard diluent for intravenous infusion.[9][11]
5% GlucoseAlternative diluent for intravenous infusion.[9][11]
Phosphate-Buffered Saline (PBS, pH 7.2)Suitable for in-vitro lab use, but stability is limited to ~24 hours.[12]
Ethanol, DMSO, DMFThis compound is soluble in these organic solvents. Can be used to prepare stock solutions before further dilution in aqueous buffer.[12]

Experimental Protocols

Protocol 1: Assessing the Impact of pH and Temperature on this compound Stability

  • Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values and temperatures.

  • Materials:

    • This compound reference standard.

    • Buffers: Citrate (pH 4.0, 5.0), Phosphate (pH 6.0, 7.0, 7.4), Carbonate (pH 9.0).

    • HPLC system with a UV or PDA detector, and a suitable C18 column.[27]

    • Incubators/water baths set to 4°C, 25°C, and 40°C.

    • Amber HPLC vials.

  • Methodology:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Prepare a series of aqueous solutions by diluting the stock solution into each of the different pH buffers to a final concentration of 10 µg/mL.

    • Dispense aliquots of each buffered solution into separate, clearly labeled amber HPLC vials.

    • Place sets of vials for each pH into the incubators at 4°C, 25°C, and 40°C.

    • Immediately analyze a sample from each condition (T=0) using a validated stability-indicating HPLC method.[28]

    • Collect samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours for 25°C/40°C; 1, 3, 7, 14, 30 days for 4°C).

    • Quantify the remaining percentage of this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

Protocol 2: Evaluating the Photostability of an this compound Aqueous Solution

  • Objective: To assess the degradation of this compound when exposed to standardized light conditions as per ICH Q1B guidelines.[15]

  • Materials:

    • This compound solution prepared in a relevant buffer (e.g., PBS pH 7.4).

    • Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).[6]

    • Transparent and light-resistant (e.g., foil-wrapped) containers.

    • HPLC system as described in Protocol 1.

  • Methodology:

    • Prepare the this compound solution to the desired experimental concentration.

    • Fill the solution into several transparent containers. Wrap half of these containers completely in aluminum foil to serve as "dark controls."

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

    • Maintain a constant temperature inside the chamber (e.g., 25°C).

    • Analyze an initial sample (T=0) before starting the light exposure.

    • After the full exposure duration, analyze the samples from both the exposed and dark control groups via HPLC.

    • Compare the this compound concentration and impurity profile of the exposed samples to both the initial (T=0) sample and the dark controls. A significant difference between the exposed sample and the dark control indicates photodegradation.

Visualizations

cluster_factors Influencing Factors cluster_pathways Degradation Pathways cluster_outcome Outcome pH pH (Acidity/Alkalinity) Hydrolysis Hydrolysis pH->Hydrolysis Acid-catalyzed Temp Temperature Temp->Hydrolysis Accelerates Oxidation Oxidation Temp->Oxidation Accelerates Light Light Exposure Photolysis Photolysis Light->Photolysis Induces Oxygen Oxygen Oxygen->Oxidation Induces Loss Loss of Potency Hydrolysis->Loss Products Formation of Degradants Hydrolysis->Products Oxidation->Loss Oxidation->Products Photolysis->Loss Photolysis->Products

Figure 1. Key factors and pathways influencing this compound degradation in aqueous solutions.

prep 1. Prepare this compound Solution (in selected buffer/diluent) aliquot 2. Dispense Aliquots (into amber vials) prep->aliquot t0 3. Analyze T=0 Sample (via HPLC) aliquot->t0 storage 4. Store Samples (at defined Temp/Light conditions) aliquot->storage sampling 5. Collect Samples (at pre-defined time points) storage->sampling analysis 6. Analyze Samples (via HPLC) sampling->analysis data 7. Quantify & Plot Data (% Remaining vs. Time) analysis->data

Figure 2. General experimental workflow for conducting an this compound stability study.

This compound This compound ip_receptor Prostacyclin (IP) Receptor This compound->ip_receptor binds to ac Adenylate Cyclase (Activation) ip_receptor->ac camp cAMP (Increased levels) ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Responses: - Vasodilation - Inhibition of Platelet Aggregation - Cytoprotection pka->response leads to

Figure 3. Simplified signaling pathway of this compound via the IP receptor and cAMP.

References

Technical Support Center: Ensuring the Stability of Iloprost in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iloprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a stable synthetic analog of prostacyclin (PGI2) used in research and clinical settings for its potent vasodilatory and antiplatelet properties.[1] It functions by activating the prostacyclin receptor (IP receptor), which in turn stimulates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade leads to the relaxation of smooth muscle cells and inhibition of platelet aggregation. In cell culture experiments, maintaining the stability and concentration of this compound is crucial for obtaining accurate and reproducible results. Degradation of the compound can lead to a loss of biological activity, resulting in misleading experimental outcomes.

Q2: What is the general stability of this compound in aqueous solutions?

This compound is chemically more stable than its natural counterpart, prostacyclin.[1] It remains stable at room temperature and in ambient light at a physiological pH of 7.4.[2] One study demonstrated that an this compound solution remained stable for 33 days at 4°C, with less than 10% degradation of the active drug.[3]

Q3: What are the known degradation pathways for this compound?

The primary route of this compound metabolism in vivo is through β-oxidation of its carboxyl side chain. While specific degradation pathways in cell culture media have not been extensively detailed in the available literature, it is plausible that similar enzymatic or chemical processes could occur, especially in the presence of serum or cellular enzymes.

Q4: How should I prepare and store this compound stock solutions for cell culture experiments?

For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent and store them at low temperatures.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous, sterile Dimethyl Sulfoxide (DMSO) is commonly used for preparing stock solutions of small molecules for cell culture.DMSO is an effective solvent for many organic compounds and is compatible with most cell culture applications at low final concentrations.
Concentration Prepare a high-concentration stock (e.g., 1-10 mM).A high concentration allows for small volumes to be added to the culture medium, minimizing the final solvent concentration.
Storage Temperature Store aliquots at -20°C or -80°C for long-term storage.[4]Low temperatures minimize the rate of chemical degradation.
Aliquoting Aliquot the stock solution into single-use volumes.This prevents repeated freeze-thaw cycles that can lead to degradation of the compound.[4]
Light Exposure Store in the dark or in amber vials.Although generally stable in ambient light, minimizing light exposure is a good practice to prevent potential photodegradation.

Troubleshooting Guide: this compound Instability in Cell Culture

This guide addresses common problems that may arise due to the potential degradation of this compound in your cell culture experiments.

Problem 1: Reduced or inconsistent biological effect of this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure that your this compound stock solution has been prepared and stored correctly according to the recommendations in Table 1.

    • Minimize Time in Culture Medium: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted this compound in media for extended periods.

    • Optimize Serum Concentration: If your experiment allows, consider reducing the concentration of fetal bovine serum (FBS) or using a serum-free medium for the duration of the this compound treatment. Serum contains enzymes that could potentially degrade this compound.

    • Consider Media Components: Some media components, like certain amino acids or vitamins, can be reactive. While specific interactions with this compound are not well-documented, using freshly prepared media is always recommended.

    • Perform a Stability Study: To confirm if degradation is occurring in your specific experimental setup, you can perform a stability study as outlined in the experimental protocols section below.

Problem 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent degradation of this compound across different wells or plates.

  • Troubleshooting Steps:

    • Ensure Homogeneous Mixing: When adding the this compound working solution to your culture plates, ensure thorough but gentle mixing to achieve a uniform concentration in all wells.

    • Standardize Incubation Times: Adhere to consistent incubation times for all experimental conditions.

    • Check for Contamination: Microbial contamination can alter the pH and enzymatic composition of the culture medium, potentially affecting this compound stability. Regularly check your cultures for any signs of contamination.

Problem 3: Complete loss of this compound activity in long-term experiments.

  • Possible Cause: Significant degradation of this compound over an extended incubation period.

  • Troubleshooting Steps:

    • Replenish this compound: For experiments lasting longer than 24 hours, consider replenishing the medium with fresh this compound at regular intervals to maintain a stable concentration.

    • Use a Higher Initial Concentration: If partial degradation is expected, you may need to use a higher initial concentration of this compound to ensure that a therapeutic level is maintained throughout the experiment. This should be determined empirically.

    • Conduct a Time-Course Stability Study: Determine the half-life of this compound in your specific cell culture system to inform the timing of media changes and this compound replenishment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh the appropriate amount of this compound powder needed to prepare a 1 mM solution.

  • Add the calculated volume of sterile DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing this compound Stability in Cell Culture Medium using HPLC

Objective: To determine the concentration of this compound in cell culture medium over time to assess its stability under experimental conditions.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile culture plates or tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate buffer (pH adjusted)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound in your complete cell culture medium to the final concentration used in your experiments (e.g., 1 µM).

    • Dispense the this compound-containing medium into sterile tubes or wells of a culture plate.

    • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

    • Filter the collected samples through a 0.22 µm syringe filter to remove any cells or debris.

    • Store the filtered samples at -80°C until analysis.

  • HPLC Analysis:

    • Prepare a mobile phase suitable for this compound separation (e.g., a mixture of potassium phosphate buffer, acetonitrile, and methanol).[5]

    • Set up the HPLC system with a C18 column and equilibrate with the mobile phase.

    • Inject a standard curve of known this compound concentrations to determine the retention time and establish a calibration curve.

    • Inject the experimental samples and record the chromatograms.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms based on the retention time of the standard.

    • Quantify the peak area for this compound in each sample.

    • Use the calibration curve to determine the concentration of this compound in each sample at the different time points.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in your cell culture medium.

Visualizations

Iloprost_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to G_Protein G-protein IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Media Prepare this compound-containing Cell Culture Medium Prep_Stock->Prep_Media Incubate Incubate at 37°C, 5% CO2 Prep_Media->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Filter Filter Samples Sample->Filter HPLC Analyze by HPLC Filter->HPLC Analyze_Data Quantify and Plot Data HPLC->Analyze_Data Troubleshooting_Tree Start Inconsistent or Reduced This compound Effect Check_Stock Is Stock Solution Prepared and Stored Correctly? Start->Check_Stock Yes_Stock Yes_Stock Check_Stock->Yes_Stock Yes No_Stock No_Stock Check_Stock->No_Stock No Check_Media_Prep Is this compound-Media Prepared Fresh? Yes_Stock->Check_Media_Prep Yes_Media_Prep Yes_Media_Prep Check_Media_Prep->Yes_Media_Prep Yes No_Media_Prep No_Media_Prep Check_Media_Prep->No_Media_Prep No Remake_Stock Remake Stock Solution and Re-run Experiment No_Stock->Remake_Stock Consider_Serum Can Serum Concentration be Reduced? Yes_Media_Prep->Consider_Serum Yes_Serum Yes_Serum Consider_Serum->Yes_Serum Yes No_Serum No_Serum Consider_Serum->No_Serum No Prepare_Fresh Prepare Fresh Media for Each Experiment No_Media_Prep->Prepare_Fresh Reduce_Serum Reduce Serum or Use Serum-Free Media Yes_Serum->Reduce_Serum Stability_Test Perform Stability Test (HPLC) No_Serum->Stability_Test

References

Iloprost Cytotoxicity Assessment in Primary Endothelial Cells: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iloprost and primary endothelial cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on primary endothelial cell viability?

A1: Based on available research, this compound, a stable prostacyclin analog, is not expected to be cytotoxic to primary endothelial cells at typical experimental and therapeutic concentrations.[1] Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown no significant proliferative or cytotoxic effects.[1] this compound is known to have cytoprotective and anti-inflammatory properties.[2][3] Therefore, a decrease in cell viability in your assay is likely due to other experimental factors rather than this compound-induced toxicity.

Q2: What is the mechanism of action of this compound in endothelial cells?

A2: this compound mimics the action of prostacyclin (PGI2) by binding to prostacyclin (IP) receptors on the surface of endothelial cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which mediates various downstream effects, including vasodilation, inhibition of platelet aggregation, and enhancement of the endothelial barrier function.[2]

Q3: At what concentrations should I test this compound for cytotoxicity?

A3: For initial experiments, a concentration range of 10⁻⁹ M to 10⁻⁶ M is recommended, as this is consistent with concentrations used in in vitro studies that have demonstrated biological activity without cytotoxicity. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound can be prepared as an aqueous solution, for example in PBS. For long-term storage, it is advisable to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles.[4] Always refer to the manufacturer's instructions for specific details on solubility and stability.

Data Presentation: this compound and Endothelial Cell Viability

The following table summarizes the expected outcome of this compound treatment on primary endothelial cell viability based on published studies. Note that quantitative dose-response data for this compound-induced cytotoxicity is not widely available, as the compound is generally considered non-cytotoxic at standard research concentrations.

Cell TypeAssayThis compound ConcentrationIncubation TimeObserved Effect on Viability/ProliferationReference
HUVECsProliferation AssayNot specified24 and 48 hoursNo significant proliferative effect[1]
Human Periodontal Ligament CellsMTT Assay10⁻⁹ M - 10⁻⁶ M1, 6, and 24 hoursDid not affect cell proliferation

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

This protocol is adapted for assessing the effect of this compound on the viability of primary endothelial cells.

Materials:

  • Primary endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed primary endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same concentration of the solvent used to dissolve this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Assessing Cytotoxicity

This protocol is for measuring lactate dehydrogenase (LDH) release from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary endothelial cells

  • Complete endothelial cell growth medium

  • This compound

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

    • Include the following controls as per the LDH assay kit instructions:

      • Spontaneous LDH release (cells in medium without treatment)

      • Maximum LDH release (cells treated with lysis buffer)

      • Background control (medium only)

  • Sample Collection:

    • After the this compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution from the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low Cell Viability in All Wells (including control) 1. Suboptimal primary cell culture conditions. 2. Cells are over-confluent or have been passaged too many times. 3. Contamination of cell culture.1. Ensure proper handling and storage of primary cells. Use appropriate coated cultureware (e.g., gelatin or fibronectin). 2. Use cells at a low passage number and seed at an optimal density. 3. Regularly check for signs of microbial contamination.
High Variability Between Replicate Wells 1. Uneven cell seeding. 2. Inaccurate pipetting of reagents. 3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Use calibrated pipettes and change tips between different treatments. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected Decrease in Viability with this compound Treatment 1. Solvent toxicity (if using a high concentration of a solvent like DMSO or ethanol). 2. this compound degradation due to improper storage or handling. 3. Interaction of this compound with components in the culture medium.1. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control. 2. Prepare fresh dilutions of this compound from properly stored aliquots for each experiment. 3. Use a serum-free or low-serum medium during the treatment period if serum components are suspected to interfere.
No Change in Viability When a Positive Control for Cytotoxicity is Used 1. The positive control is not potent enough for your cell type. 2. The concentration of the positive control is too low. 3. The incubation time is too short.1. Use a well-established cytotoxic agent for endothelial cells, such as doxorubicin or staurosporine. 2. Perform a dose-response experiment for the positive control to determine its EC50. 3. Increase the incubation time with the positive control.

Visualizations

This compound Signaling Pathway in Endothelial Cells

Iloprost_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Responses Cellular Responses PKA->Cellular_Responses Phosphorylates Target Proteins Vasodilation Vasodilation Cellular_Responses->Vasodilation Anti_Platelet Inhibition of Platelet Aggregation Cellular_Responses->Anti_Platelet Barrier_Function Enhanced Endothelial Barrier Function Cellular_Responses->Barrier_Function

Caption: this compound signaling pathway in endothelial cells.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Primary Endothelial Cells Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay LDH_Assay Perform LDH Assay Incubate->LDH_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_Viability Calculate % Viability/ % Cytotoxicity Read_Absorbance->Calculate_Viability

Caption: General workflow for assessing this compound cytotoxicity.

Logical Relationship for Troubleshooting Unexpected Cytotoxicity

Troubleshooting_Logic Start Unexpected Decrease in Cell Viability Observed Check_Control Is viability also low in vehicle control? Start->Check_Control Solvent_Toxicity Potential Solvent Toxicity Check_Control->Solvent_Toxicity Yes Iloprost_Issue Is the issue specific to this compound-treated wells? Check_Control->Iloprost_Issue No Check_Culture Review Cell Culture Conditions Solvent_Toxicity->Check_Culture Iloprost_Degradation Potential this compound Degradation Iloprost_Issue->Iloprost_Degradation Yes Assay_Interference Potential Assay Interference Iloprost_Issue->Assay_Interference Yes Iloprost_Degradation->Check_Culture Also check storage

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

Technical Support Center: Addressing Variability in Iloprost Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in Iloprost dose-response curves during their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our this compound dose-response curves. What are the most common causes?

A1: Variability in this compound assays can stem from several factors, broadly categorized as issues with the compound, the cell culture system, or the assay protocol itself. Key factors include:

  • Compound Integrity: this compound in aqueous solutions can be unstable over time. Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Cell Health and Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and protein expression, including the target receptor.[1][2][3] It is crucial to use cells within a consistent and low passage number range.

  • Receptor Expression Levels: The expression of the prostacyclin receptor (IP receptor) can vary between cell lines and even within the same cell line under different culture conditions.[4] Factors like serum components and hormones can influence receptor expression.[4]

  • Off-Target Receptor Activation: this compound binds with high affinity not only to the IP receptor but also to the Prostaglandin E1 (EP1) receptor.[5][6] Depending on the relative expression of these receptors in your cell line, co-activation can lead to complex or unpredictable responses, as EP1 activation can trigger opposing signaling pathways (e.g., calcium influx) to the IP receptor's primary cAMP pathway.[5]

  • Assay Protocol Execution: Inconsistent cell seeding density, variations in incubation times, and improper reagent preparation are common sources of variability in cell-based assays.[7]

Q2: Our dose-response curve for this compound has a shallow slope or does not reach a full plateau. What could be the reason?

A2: A non-sigmoidal or incomplete dose-response curve can indicate several issues:

  • Receptor Desensitization: Prolonged or high-concentration exposure to this compound can lead to the desensitization and internalization of the IP receptor, resulting in a diminished response at higher concentrations.[8][9]

  • Partial Agonism: In some cellular contexts or due to interactions with multiple receptor subtypes, this compound may act as a partial agonist.

  • Compound Solubility: this compound has limited solubility in aqueous buffers.[10] At higher concentrations, precipitation can occur, leading to an inaccurate assessment of the true concentration in solution and a flattening of the curve.

  • Phosphodiesterase (PDE) Activity: The cellular response to this compound (cAMP production) is regulated by phosphodiesterases which degrade cAMP. High PDE activity in your cell line can dampen the signal, leading to a shallow curve.[11]

Q3: How does the presence of serum in the culture medium affect our this compound experiments?

A3: Serum contains numerous components, including growth factors, hormones, and binding proteins like albumin, which can influence your results:

  • Receptor Expression: As mentioned, factors in serum can alter the expression level of the IP receptor.[4]

  • Ligand Bioavailability: this compound is known to bind to serum albumin.[12][13] This binding can reduce the free concentration of this compound available to interact with its receptors, potentially shifting the EC50 value. Using serum-free media for the acute stimulation phase of the experiment is often recommended to avoid this variability.

Q4: What is the recommended storage and handling for this compound?

A4: this compound is supplied as a solution in a non-aqueous solvent like methyl acetate or ethanol. For experiments, it is typically evaporated to dryness under a stream of nitrogen and reconstituted in a suitable buffer. This compound is sparingly soluble in aqueous buffers like PBS (approximately 1 mg/ml).[10] It is not recommended to store aqueous solutions for more than one day.[10] For long-term storage, it should be kept at -20°C as provided by the manufacturer.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to variability in this compound dose-response curves.

IssuePotential CauseRecommended Solution
High Variability (Poor R² value, inconsistent EC50) Compound Instability Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C. Avoid repeated freeze-thaw cycles of the stock.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette or automated dispenser for plating. Perform a cell viability count before seeding.
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.
Variable Incubation Times Standardize all incubation steps precisely. Use a timer and process plates one at a time if performing manual additions.
Cell Passage Number Use cells within a narrow and low passage number range (e.g., passages 5-15) for all experiments.[1][2]
Low Signal or No Response Low Receptor Expression Verify IP receptor expression in your chosen cell line using qPCR or Western blot. Consider using a cell line known to endogenously express the IP receptor or a stably transfected cell line.
Inactive Compound Test a new vial of this compound. Confirm the activity of your assay system with a known positive control for the IP receptor.
Sub-optimal Assay Conditions Optimize cell density per well. Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your cAMP assay buffer to prevent signal degradation.[11]
Atypical Dose-Response Curve (Shallow slope, bell-shaped) Off-Target Effects Be aware of this compound's high affinity for the EP1 receptor.[5][6] The response may be a composite of IP (cAMP-mediated) and EP1 (calcium-mediated) signaling. Consider using receptor-specific antagonists to dissect the contribution of each receptor.
Receptor Desensitization Reduce the this compound incubation time. Perform a time-course experiment to determine the optimal stimulation time before significant desensitization occurs.[8]
Compound Precipitation Visually inspect the wells at the highest concentrations for any precipitate. If solubility is an issue, consider using a different buffer or adding a small amount of a solubilizing agent like DMSO (ensure final concentration is not detrimental to cells).

Data Presentation

Quantitative Data on this compound Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various prostanoid receptors. Note the high affinity for both the target IP receptor and the off-target EP1 receptor, which is a key potential source of experimental variability.

Table 1: this compound Binding Affinity (Ki) for Human Prostanoid Receptors

Receptor SubtypeKi (nM)Reference
IP 3.9 [5]
EP1 1.1 [5]
EP2>1000[5]
EP3Low Affinity[5]
EP4Low Affinity[5]
DP1>1000[5]
FPLow Affinity[5]
TP>1000[5]

Table 2: this compound Functional Potency (EC50) in cAMP Accumulation Assays

Cell TypeReceptor ExpressedEC50 (nM)Reference
HEK-293Human IP0.37[5]
Human Pulmonary Artery Smooth Muscle Cells (PASMC)Endogenous Human IP16[14]
Rabbit ErythrocytesEndogenous IP~10 (inferred)[11]
Human Lung FibroblastsEndogenous IP25[15]

Experimental Protocols

Key Experiment: Whole-Cell cAMP Accumulation Assay for this compound

This protocol describes a typical competitive immunoassay for measuring cAMP production in response to this compound stimulation.

1. Materials:

  • Cell line expressing the IP receptor (e.g., HEK-293 cells stably expressing the human IP receptor, or a primary cell line like human PASMCs).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin.

  • This compound stock solution (e.g., 1 mg/mL in methyl acetate).

  • Stimulation Buffer: HBSS or PBS with 0.1% BSA and a non-selective phosphodiesterase inhibitor such as 0.5 mM IBMX.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • White, opaque, 384-well tissue culture treated plates.

2. Cell Preparation and Seeding:

  • Culture cells to 70-80% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Wash cells with serum-free medium and perform a cell count and viability check.

  • Resuspend cells in your complete culture medium at the desired concentration (optimize for your cell line, e.g., 2,500-10,000 cells/well).

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

3. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) after evaporating the shipping solvent.

  • Perform a serial dilution of this compound in Stimulation Buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M). Prepare these at 2X the final desired concentration.

4. Cell Stimulation:

  • Gently aspirate the culture medium from the cell plate.

  • Add 20 µL of Stimulation Buffer to each well and incubate for 30 minutes at room temperature to allow the PDE inhibitor to take effect.

  • Add 20 µL of the 2X this compound serial dilutions to the appropriate wells.

  • Incubate for the desired stimulation time (optimize this for your system, e.g., 15-30 minutes) at room temperature.

5. cAMP Detection:

  • Following stimulation, lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

6. Data Analysis:

  • Plot the assay signal against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (Gs-coupled) This compound->IP_Receptor Primary Target EP1_Receptor EP1 Receptor (Gq-coupled) This compound->EP1_Receptor Off-Target AC Adenylate Cyclase IP_Receptor->AC Activates PLC Phospholipase C EP1_Receptor->PLC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP Ca2 Ca²⁺ Release (from ER) PLC->Ca2 PIP₂ to IP₃ PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_IP Vasodilation, Anti-proliferation PKA->Response_IP PKC Protein Kinase C (PKC) Ca2->PKC Activates Response_EP1 Vasoconstriction, Ca²⁺ signaling PKC->Response_EP1

This compound signaling pathways, including off-target effects.

Troubleshooting_Workflow cluster_compound 1. Check Compound & Reagents cluster_cells 2. Assess Cell System cluster_protocol 3. Review Assay Protocol cluster_analysis 4. Analyze & Conclude decision decision compound_ok Issue Persists decision->compound_ok No conclusion Variability Understood decision->conclusion Yes process process issue issue start Start: Inconsistent Dose-Response Curve check_compound Prepare fresh this compound dilutions? Use a new vial? start->check_compound check_compound->decision Fixed? check_passage Are cells low passage (<15) and healthy? compound_ok->check_passage passage_yes Yes check_passage->passage_yes passage_no No check_passage->passage_no check_receptor Verify IP/EP1 receptor expression (qPCR/WB)? passage_yes->check_receptor fix_passage Action: Use new, low-passage cell stock. passage_no->fix_passage fix_passage->check_passage receptor_ok Expression as expected check_receptor->receptor_ok check_seeding Optimize cell density? Ensure uniform seeding? receptor_ok->check_seeding seeding_ok Yes check_seeding->seeding_ok check_buffers Is PDE inhibitor included? Serum-free stimulation? seeding_ok->check_buffers buffers_ok Yes check_time Optimize stimulation time? (Check for desensitization) buffers_ok->check_time time_ok Yes check_time->time_ok analyze Consider off-target effects. Use antagonists to confirm pathway. time_ok->analyze analyze->conclusion

Troubleshooting workflow for this compound dose-response variability.

References

Technical Support Center: Managing Iloprost-Induced Receptor Desensitization In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Iloprost-induced receptor desensitization in in vitro experiments.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vitro studies of this compound and its effects on the prostacyclin (IP) receptor.

Problem: Reduced or absent cellular response to this compound upon repeated stimulation.

This is a classic sign of receptor desensitization, a process where prolonged exposure to an agonist leads to a diminished cellular response.

Troubleshooting Steps:

  • Confirm Desensitization: Verify that the loss of response is specific to this compound and not due to general issues with cell health or assay reagents.

    • Action: Use a positive control that activates the signaling pathway downstream of the receptor, such as forskolin, which directly activates adenylyl cyclase to produce cAMP. If forskolin still elicits a strong response while this compound does not, desensitization of the IP receptor is the likely cause.[1]

  • Optimize this compound Incubation Time and Concentration: The degree of desensitization is dependent on both the concentration of this compound and the duration of exposure.

    • Action: Refer to the data table below to select appropriate time points and concentrations for your experiments. Consider performing a time-course and dose-response experiment to characterize the kinetics of desensitization in your specific cell system.

  • Incorporate a "Washout" Period: The desensitization of the IP receptor can be reversible.

    • Action: After the initial stimulation with this compound, wash the cells thoroughly with agonist-free media and incubate for a "washout" period (e.g., 3 hours or longer) before re-stimulating with this compound.[2] This allows for receptor recycling to the cell surface.

  • Investigate the Mechanism of Desensitization: Understanding the underlying mechanism can provide insights into managing it.

    • Action: Perform experiments to assess receptor internalization (e.g., cell surface ELISA or radioligand binding assays) and phosphorylation.

Quantitative Data Summary: this compound-Induced Desensitization Over Time

The following table summarizes the time-dependent reduction in this compound-induced cAMP formation in rabbit pulmonary smooth muscle cells continuously stimulated with 100 nM this compound.[1]

Preincubation Time with 100 nM this compoundThis compound-induced cAMP formation (% of non-desensitized control)
1 hour88%
2 hours71%
3 hours76%
5 hours66%
7 hours54%
24 hours26%

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analog of prostacyclin (PGI2).[1][3][4] It primarily acts as a potent vasodilator and inhibitor of platelet aggregation.[3][4] Its mechanism of action involves binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[3][5] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][5] The rise in cAMP activates Protein Kinase A (PKA), leading to downstream effects that result in vasodilation and inhibition of platelet activation.[3]

Q2: What is receptor desensitization?

A2: Receptor desensitization is a phenomenon where a prolonged or repeated exposure to an agonist results in a diminished response from the cell.[6][7] For GPCRs like the IP receptor, this process is a crucial negative feedback mechanism to prevent overstimulation.[7] Key mechanisms involved in GPCR desensitization include receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases (like PKA and PKC), followed by the binding of β-arrestins.[6][7] This leads to uncoupling of the receptor from its G-protein, and often, subsequent internalization of the receptor from the cell surface.[6][7]

Q3: How quickly does this compound induce desensitization in vitro?

A3: The onset and extent of this compound-induced desensitization can vary depending on the cell type, this compound concentration, and incubation time. However, studies have shown that significant desensitization can occur within a few hours of continuous exposure. For instance, in rabbit pulmonary smooth muscle cells, a 3-hour infusion of this compound resulted in a complete loss of the vasodilatory response.[1][8] In human platelets, preincubation with this compound leads to a significant reduction in this compound-induced cAMP production.

Q4: Is this compound-induced desensitization reversible?

A4: Yes, in many cases, the desensitization is reversible. After the removal of this compound, the internalized receptors can be dephosphorylated and recycled back to the cell surface, restoring the cell's responsiveness to the agonist. Studies on human platelets have shown that after a 2-hour desensitization period with this compound, sensitivity can be restored within 3 hours of this compound withdrawal.[2]

Q5: What are the key experimental readouts to measure this compound-induced desensitization?

A5: The most common readouts for assessing this compound-induced desensitization include:

  • cAMP Accumulation Assays: To measure the production of the second messenger, cAMP, in response to this compound stimulation. A decrease in cAMP production after pre-incubation with this compound indicates desensitization.[1][3]

  • Radioligand Binding Assays: To quantify the number of this compound binding sites (Bmax) and their affinity (Kd) on the cell surface. A reduction in Bmax is indicative of receptor internalization, a hallmark of desensitization.

  • Receptor Internalization Assays: Techniques like cell surface ELISA or fluorescence microscopy can be used to visualize and quantify the movement of receptors from the plasma membrane into the cell's interior.

  • Phosphorylation Assays: Western blotting with phospho-specific antibodies can be used to detect the phosphorylation of the IP receptor or downstream signaling molecules.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Measuring this compound-Induced Desensitization

This protocol is a general guideline for measuring cAMP accumulation in response to this compound stimulation in a cell line expressing the IP receptor (e.g., HEK293 cells).

Materials:

  • Cells expressing the IP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF®, ELISA, or other commercially available kits)

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Desensitization Induction:

    • Dispense the cell suspension into the wells of the microplate.

    • To induce desensitization, add this compound at the desired concentration (e.g., 100 nM) to the appropriate wells and incubate for a specific duration (e.g., 1, 2, 4, or 24 hours) at 37°C.

    • Include a set of non-desensitized control wells that are incubated with vehicle (assay buffer) for the same duration.

  • Washout and Re-stimulation:

    • After the desensitization period, gently wash the cells three times with warm, agonist-free assay buffer to remove this compound.

    • Add fresh assay buffer containing the PDE inhibitor to all wells.

    • Stimulate the cells by adding a challenge dose of this compound (e.g., 100 nM) or forskolin (e.g., 10 µM) to the appropriate wells. Incubate for 10-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of cAMP response in the desensitized wells relative to the non-desensitized control wells. A lower percentage indicates desensitization.

Protocol 2: Radioligand Binding Assay for Assessing Receptor Internalization

This protocol provides a general method for determining the number of cell surface IP receptors using a radiolabeled ligand like [³H]-Iloprost.

Materials:

  • Cells expressing the IP receptor

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

  • Radiolabeled this compound (e.g., [³H]-Iloprost)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Preparation and Desensitization:

    • Culture and induce desensitization in your cells as described in the cAMP assay protocol.

  • Assay Setup:

    • Prepare serial dilutions of unlabeled this compound in binding buffer.

    • In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Cell membranes/intact cells + [³H]-Iloprost + Buffer.

      • Non-specific Binding (NSB): Cell membranes/intact cells + [³H]-Iloprost + High concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation:

    • Add the cell membranes or intact cells to all wells/tubes.

    • Add the [³H]-Iloprost at a fixed concentration (typically at or near its Kd).

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Performing the binding at 4°C minimizes further receptor internalization during the assay.

  • Filtration and Washing:

    • Rapidly filter the contents of each well/tube through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for both control and desensitized cells.

    • A significant decrease in the specific binding in the desensitized cells compared to the control cells indicates receptor internalization.

Visualizations

Iloprost_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway.

Desensitization_Workflow cluster_desensitization Desensitization Phase cluster_measurement Measurement Phase Start Cells expressing IP Receptor Incubate_this compound Incubate with this compound (e.g., 100 nM for 2h) Start->Incubate_this compound Wash Wash 3x with agonist-free buffer Incubate_this compound->Wash Re_stimulate Re-stimulate with This compound (100 nM) Wash->Re_stimulate Measure_cAMP Measure cAMP levels Re_stimulate->Measure_cAMP Analyze Analyze Data: Compare to non-treated control Measure_cAMP->Analyze

Caption: Experimental workflow for desensitization assay.

Troubleshooting_Tree Start Reduced response to this compound? Check_Forskolin Does Forskolin still work? Start->Check_Forskolin Desensitization Likely Receptor Desensitization Check_Forskolin->Desensitization Yes General_Issue Potential general issue: - Cell health - Reagent integrity Check_Forskolin->General_Issue No Optimize Optimize this compound concentration & time Desensitization->Optimize Washout Implement a washout period Desensitization->Washout Investigate Investigate mechanism (internalization, phosphorylation) Desensitization->Investigate

Caption: Troubleshooting decision tree for reduced this compound response.

References

Technical Support Center: Iloprost Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iloprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preparing high-concentration stock solutions of this compound and troubleshooting common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

A2: this compound exhibits high solubility in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are all suitable for preparing high-concentration stock solutions.[1][2][3] For most in vitro applications, DMSO is a common choice. However, it is crucial to consider the tolerance of your specific experimental system to these solvents, as they can have physiological effects at low concentrations.[2]

Q2: My this compound is supplied in methyl acetate. Do I need to remove it before dissolving the compound in another solvent?

A2: Yes, it is recommended to remove the methyl acetate before preparing your stock solution. This can be achieved by evaporating the methyl acetate under a gentle stream of nitrogen.[1][2] Once the solvent is evaporated, you can immediately add your solvent of choice to the remaining neat oil of this compound.[2]

Q3: What is the solubility of this compound in aqueous buffers?

A3: this compound is sparingly soluble in aqueous buffers.[1] Its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][2][3] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1][2]

Q4: I observed precipitation when I diluted my high-concentration DMSO stock of this compound into my aqueous cell culture medium. What causes this and how can I prevent it?

A4: This phenomenon, known as "solvent-shifting" or "antisolvent precipitation," is common when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To prevent this, a stepwise dilution approach is recommended. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) aqueous buffer or cell culture medium. Mix thoroughly before adding this intermediate dilution to the final volume.

Q5: How does pH affect the solubility of this compound?

A5: The pH of the aqueous solution can influence the solubility of this compound. It is soluble in a buffer at pH 7 and sparingly soluble at pH 9.[4] Conversely, it is only very slightly soluble in buffers at pH 3 and pH 5.[4] Therefore, for aqueous dilutions, maintaining a neutral to slightly alkaline pH may improve solubility.

Q6: How should I store my high-concentration this compound stock solution?

A6: For long-term storage, this compound stock solutions in organic solvents should be stored at -20°C.[1] When stored as supplied, it is stable for at least one year.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation in Stock Solutions

This guide provides a step-by-step approach to address and prevent precipitation issues with this compound solutions.

Issue Potential Cause Recommended Solution
This compound powder/oil does not dissolve completely in the initial solvent. Insufficient solvent volume.Increase the volume of the solvent to achieve a concentration below the solubility limit.
Low Temperature.Gently warm the solution in a 37°C water bath.
Incomplete mixing.Use a vortex mixer for vigorous agitation. For persistent issues, sonication in a water bath for 5-10 minutes can be effective.
Precipitation occurs immediately upon dilution of the stock solution into aqueous media. Rapid solvent shift.Employ a stepwise dilution method as described in the FAQs.
High final concentration.Ensure the final concentration in the aqueous medium is below its solubility limit (~1 mg/mL in PBS, pH 7.2).[1][2][3]
Low temperature of media.Always use pre-warmed (37°C) cell culture media or buffer for dilutions.
The diluted aqueous solution becomes cloudy or shows precipitation over time. Solution instability.Prepare fresh aqueous dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for more than a day.[1][2]
Supersaturation.The initial dilution may have resulted in an unstable, supersaturated solution. Reduce the final concentration of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~30 mg/mL[1][3]
Dimethyl sulfoxide (DMSO)~25 mg/mL[1][2][3]
Dimethylformamide (DMF)~30 mg/mL[1][3]
PBS (pH 7.2)~1 mg/mL[1][2][3]
Buffer (pH 7)Soluble[4]
Buffer (pH 9)Sparingly soluble[4]
Distilled water, Buffer (pH 3, pH 5)Very slightly soluble[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Materials:

  • This compound (as supplied in methyl acetate or as a neat oil/solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen gas supply (if starting from a solution in methyl acetate)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, light-protected microcentrifuge tubes

Methodology:

  • Solvent Evaporation (if applicable): If this compound is supplied in methyl acetate, place the vial in a fume hood and evaporate the solvent under a gentle stream of nitrogen gas until a neat oil or solid remains.

  • Dissolution: Add the desired volume of anhydrous DMSO to the this compound to achieve the target concentration (e.g., for a 25 mg/mL stock, add the appropriate volume of DMSO to your mass of this compound).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C.

Protocol 2: Serial Dilution of this compound Stock for In Vitro Experiments

Materials:

  • High-concentration this compound stock solution (e.g., 25 mg/mL in DMSO)

  • Pre-warmed (37°C) sterile aqueous buffer or complete cell culture medium

  • Sterile tubes

Methodology:

  • Prepare an Intermediate Dilution: In a sterile tube, perform an initial dilution of the DMSO stock solution into the pre-warmed aqueous medium. For example, dilute the 25 mg/mL stock 1:100 in the medium to get a 250 µg/mL intermediate solution. Vortex gently to mix.

  • Prepare Final Dilutions: Use the intermediate dilution to make your final serial dilutions for your experiment. This two-step process minimizes the solvent shift effect and reduces the risk of precipitation.

  • Use Immediately: Use the freshly prepared aqueous dilutions in your experiments as soon as possible, ideally within the same day.

Visualizations

Iloprost_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin Receptor (IP) (GPCR) This compound->IP_Receptor Binds G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Precipitation Observed in this compound Solution Check_Type What type of solution? Start->Check_Type Stock_Solution High-Concentration Stock (Organic Solvent) Check_Type->Stock_Solution Stock Aqueous_Dilution Diluted Aqueous Solution Check_Type->Aqueous_Dilution Aqueous Warm Gently warm to 37°C and vortex/sonicate Stock_Solution->Warm Review_Protocol Review Dilution Protocol Aqueous_Dilution->Review_Protocol Check_Dissolve_Stock Does it dissolve? Warm->Check_Dissolve_Stock Resolved_Stock Issue Resolved. Consider reducing concentration for future stocks. Check_Dissolve_Stock->Resolved_Stock Yes Remake_Stock Remake solution. Ensure solvent is anhydrous and concentration is below limit. Check_Dissolve_Stock->Remake_Stock No Check_Stepwise Was stepwise dilution into pre-warmed (37°C) media used? Review_Protocol->Check_Stepwise Implement_Stepwise Implement stepwise dilution. Use pre-warmed media. Check_Stepwise->Implement_Stepwise No Check_Final_Conc Is final concentration below aqueous solubility limit (~1 mg/mL)? Check_Stepwise->Check_Final_Conc Yes Reduce_Conc Reduce final concentration. Check_Final_Conc->Reduce_Conc No Prepare_Fresh Prepare fresh dilutions immediately before use. Check_Final_Conc->Prepare_Fresh Yes

References

Technical Support Center: Minimizing Off-Target Effects of Iloprost in Complex Cell Co-Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iloprost in complex cell co-culture systems. The focus is on understanding and mitigating the off-target effects of this compound to ensure reliable and reproducible experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the primary on-target effect of this compound and its mechanism of action?

This compound is a synthetic analog of prostacyclin (PGI2). Its primary on-target effect is to mimic the action of PGI2 by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[1] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels in vascular smooth muscle cells and platelets result in vasodilation and inhibition of platelet aggregation, respectively.[1]

Q2: What are the known off-target effects of this compound at the cellular level?

This compound is not entirely selective for the IP receptor. It also exhibits high binding affinity for the prostaglandin E1 receptor subtype 1 (EP1).[1] Activation of the EP1 receptor can lead to an increase in intracellular calcium influx, which can cause vasoconstriction.[1] This effect is contrary to the intended vasodilatory action of this compound and represents a significant off-target effect. This compound has a much lower affinity for other prostanoid receptors like EP2, EP3, EP4, DP1, FP, and TP.[1]

Q3: Why am I observing unexpected vasoconstriction or cell contraction in my co-culture of endothelial and smooth muscle cells after this compound treatment?

This paradoxical effect is likely due to this compound's off-target activation of the EP1 receptor on vascular smooth muscle cells. While this compound's activation of the IP receptor on these cells promotes relaxation (vasodilation), simultaneous activation of the EP1 receptor can trigger contraction.[1] The net effect will depend on the relative expression levels of IP and EP1 receptors on your specific smooth muscle cells and the concentration of this compound used.

Q4: Can this compound affect inflammatory responses in my co-culture system?

Yes, this compound has been shown to have anti-inflammatory properties. It can down-regulate the expression of adhesion molecules like ICAM-1 and E-selectin on endothelial cells, which are involved in leukocyte adhesion and inflammation.[2] In some experimental models, this compound has been observed to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-2, and IFN-γ, while in other contexts, it was found to modulate IL-23 expression.[3][4] Therefore, when analyzing inflammatory responses in your co-culture, it is crucial to consider these potential modulatory effects of this compound.

Q5: How can I minimize the off-target effects of this compound in my experiments?

There are several strategies to mitigate the off-target effects of this compound:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target response (e.g., cAMP increase) without significantly activating off-target pathways. A detailed dose-response analysis is crucial.

  • Use of a Selective Antagonist: To isolate the on-target effects, consider co-treatment with a selective EP1 receptor antagonist. This will block the off-target vasoconstrictor pathway.

  • Alternative Agonist: If feasible for your experimental question, consider using a more selective IP receptor agonist, such as cicaprost, which has a lower affinity for the EP1 receptor compared to this compound.[5][6]

  • Receptor Expression Analysis: Characterize the expression levels of both IP and EP1 receptors on the different cell types within your co-culture. This will help in interpreting your results and understanding the potential for off-target effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected cytotoxicity in one cell population of the co-culture. 1. Off-target receptor activation leading to apoptosis or necrosis. 2. High concentrations of this compound or solvent (e.g., DMSO) are toxic to a specific cell type. 3. Secondary effects from one cell type affecting another (e.g., release of cytotoxic factors).1. Perform a dose-response curve for cytotoxicity for each cell type individually and in co-culture. 2. Lower the this compound concentration. 3. Ensure the final solvent concentration is well below the toxic threshold for all cell types. 4. Analyze the supernatant for markers of cell death (e.g., LDH) and inflammatory cytokines.
High variability in experimental replicates. 1. Inconsistent cell ratios in the co-culture. 2. Variability in receptor expression between cell passages. 3. Degradation of this compound in the culture medium.1. Standardize cell seeding densities and ensure a homogeneous cell distribution. 2. Use cells within a narrow passage number range. 3. Prepare fresh this compound solutions for each experiment and consider the stability of this compound in your culture medium over the experiment's duration.
No observable on-target effect (e.g., no increase in cAMP). 1. Low or absent IP receptor expression on the target cells. 2. this compound degradation. 3. Sub-optimal assay conditions.1. Confirm IP receptor expression using techniques like qPCR or Western blotting. 2. Use a positive control for cAMP induction (e.g., Forskolin). 3. Ensure the cAMP assay is performed correctly, including the use of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
Contradictory results compared to published literature. 1. Differences in cell types and their receptor expression profiles. 2. Variations in experimental conditions (e.g., co-culture setup, this compound concentration, duration of treatment). 3. Dominance of off-target effects in your specific experimental system.1. Thoroughly characterize your cell models. 2. Carefully document and control all experimental parameters. 3. Consider using an EP1 antagonist to dissect the on- and off-target effects.

Data Presentation

Table 1: this compound Binding Affinity (Ki) and Functional Potency (EC50) at On-Target (IP) and Off-Target (EP1) Receptors.

ReceptorLigandBinding Affinity (Ki, nM)Functional AssayFunctional Potency (EC50, nM)Reference
IP (On-Target) This compound3.9cAMP Elevation0.37[1]
EP1 (Off-Target) This compound1.1Calcium Influx0.3[1]

This table summarizes the high affinity of this compound for both its intended IP receptor and the off-target EP1 receptor, with comparable functional potencies for their respective downstream signaling events.

Experimental Protocols

In Vitro Co-Culture Model of Endothelial and Smooth Muscle Cells

This protocol describes a direct co-culture system to mimic the vascular wall.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Appropriate culture media for both cell types

  • Culture plates (e.g., 24-well plates)

  • Gelatin solution (e.g., 1% in PBS)

Protocol:

  • Coat the culture plates with a 1% gelatin solution and allow them to dry.

  • Seed HASMCs at a confluent density and culture them until they form a uniform monolayer.

  • Once the HASMCs are confluent, seed HUVECs directly on top of the HASMC monolayer.

  • Co-culture the cells for 24-48 hours to allow for cell-cell interactions before starting the experiment with this compound.

Quantification of Intracellular cAMP Levels

This protocol measures the primary on-target effect of this compound.

Materials:

  • Co-cultured cells in a 96-well plate

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Forskolin (positive control)

Protocol:

  • Pre-treat the co-cultured cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Add different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

  • Incubate for the desired time (e.g., 15-30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol.

  • Normalize the cAMP levels to the protein concentration in each well.

Cytotoxicity Assay

This protocol assesses the viability of individual cell populations within the co-culture.

Materials:

  • Co-cultured cells with one cell type fluorescently labeled (e.g., HUVECs expressing GFP and unlabeled HASMCs).

  • This compound stock solution

  • Cytotoxicity detection reagent (e.g., a membrane-impermeant DNA dye like Propidium Iodide or a commercial live/dead staining kit).

  • Fluorescence microscope or high-content imager.

Protocol:

  • Treat the co-cultured cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • Add the cytotoxicity reagent to the wells according to the manufacturer's instructions.

  • Image the wells using a fluorescence microscope.

  • Quantify the number of live (fluorescently labeled and unstained by the cytotoxicity reagent) and dead (fluorescently labeled and stained by the cytotoxicity reagent) cells for the labeled population.

  • For the unlabeled population, quantify the total number of cells and the number of cells stained by the cytotoxicity reagent.

  • Calculate the percentage of cytotoxicity for each cell population at each this compound concentration.

Measurement of Inflammatory Cytokines in Supernatant

This protocol quantifies the release of inflammatory mediators from the co-culture.

Materials:

  • Co-cultured cells

  • This compound stock solution

  • Lipopolysaccharide (LPS) (as a pro-inflammatory stimulus, optional)

  • Commercially available ELISA or multiplex immunoassay kits for relevant cytokines (e.g., IL-6, IL-8, TNF-α).

Protocol:

  • Treat the co-cultured cells with this compound, with or without a pro-inflammatory stimulus like LPS.

  • Incubate for the desired time (e.g., 24 hours).

  • Carefully collect the culture supernatant from each well.

  • Centrifuge the supernatant to remove any cell debris.

  • Perform the ELISA or multiplex immunoassay according to the manufacturer's protocol to quantify the concentration of cytokines.

Mandatory Visualizations

Iloprost_Signaling_Pathway cluster_on_target On-Target Pathway (Vasodilation) cluster_off_target Off-Target Pathway (Vasoconstriction) Iloprost_on This compound IP_Receptor IP Receptor Iloprost_on->IP_Receptor Binds AC_on Adenylate Cyclase IP_Receptor->AC_on Activates cAMP_on ↑ cAMP AC_on->cAMP_on Produces PKA Protein Kinase A cAMP_on->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Iloprost_off This compound EP1_Receptor EP1 Receptor Iloprost_off->EP1_Receptor Binds PLC Phospholipase C EP1_Receptor->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Produces Ca_influx ↑ Intracellular Ca²⁺ IP3_DAG->Ca_influx Leads to Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis CoCulture Establish Cell Co-Culture (e.g., Endothelial + Smooth Muscle) Treatment This compound Dose-Response Treatment (± Antagonists/Controls) CoCulture->Treatment OnTarget On-Target Effect (cAMP Assay) Treatment->OnTarget OffTarget Off-Target Effect (Cytotoxicity, Contraction) Treatment->OffTarget Inflammation Inflammatory Profile (Cytokine ELISA) Treatment->Inflammation Analysis Analyze & Compare Dose-Response Curves OnTarget->Analysis OffTarget->Analysis Inflammation->Analysis

Caption: Workflow for assessing this compound's effects in co-culture.

Troubleshooting_Logic Start Unexpected Result (e.g., Cytotoxicity, Contraction) Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Receptors Are IP/EP1 receptor levels known? Check_Concentration->Check_Receptors Yes Solution_Dose Perform dose-response and use minimal effective dose. Check_Concentration->Solution_Dose No Check_Controls Were appropriate controls used? Check_Receptors->Check_Controls Yes Solution_Receptors Characterize receptor expression (qPCR/Western Blot). Check_Receptors->Solution_Receptors No Solution_Antagonist Use EP1 Antagonist to isolate on-target effects. Check_Controls->Solution_Antagonist Yes

Caption: Troubleshooting logic for unexpected this compound results.

References

Technical Support Center: Optimizing Iloprost Delivery for Consistent Results in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Iloprost delivery for consistent and reliable results in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common routes of this compound administration in animal studies, and which one should I choose?

A1: The most common routes for this compound administration in animal studies are intravenous (infusion or bolus), inhalation (nebulization or intranasal), and oral (gavage). The choice of administration route depends on the specific research question and the target organ.

  • Intravenous (IV) administration provides immediate and 100% bioavailability, offering precise control over plasma concentrations. It is suitable for studies investigating systemic effects.[1]

  • Inhalation (nebulization/intranasal) is ideal for targeting the lungs directly, achieving high local concentrations while minimizing systemic side effects.[1][2] Nebulization offers a more uniform delivery to the distal airways compared to intranasal administration.[2]

  • Oral administration (gavage) is a convenient method for chronic dosing but results in lower bioavailability due to first-pass metabolism.[3]

Q2: How should I prepare and store this compound solutions for my experiments?

A2: this compound is typically supplied as a concentrate that requires dilution. For intravenous and inhalation routes, sterile saline (0.9% sodium chloride) or 5% glucose solution are common diluents. It is crucial to prepare the diluted solution fresh each day to ensure sterility and stability.[4] Stock solutions of this compound can be stored at -20°C for up to one year, but diluted solutions should be used immediately and not stored.

Q3: I am observing high variability in my results. What are the potential causes?

A3: High variability in animal studies with this compound can stem from several factors:

  • Inconsistent Drug Delivery: This is a major contributor. For inhalation studies, factors like the type of nebulizer, particle size of the aerosol, and the animal's breathing pattern can significantly impact the delivered dose.[5][6] For intravenous infusions, issues with the infusion pump or catheter patency can lead to inconsistent delivery.

  • Animal Stress: Handling and restraint during administration can induce stress, which may affect physiological responses and introduce variability.

  • Biological Factors: Differences in animal age, weight, sex, and underlying health status can influence drug metabolism and response.

  • Tachyphylaxis/Desensitization: Prolonged or repeated exposure to this compound can lead to a diminished response over time.[7]

Q4: What are the common adverse effects of this compound in animals, and how can I manage them?

A4: The most common side effect of this compound is hypotension (a drop in blood pressure) due to its vasodilatory properties.[8][9] Other potential side effects include headache, flushing, and gastrointestinal issues.[10] Careful dose titration and monitoring of the animal's blood pressure and heart rate are essential, especially at the beginning of the study.[9] If severe hypotension occurs, reducing the dose or temporarily stopping the infusion is recommended. In some rat studies, digital anomalies have been observed at high doses, so it is important to use the lowest effective dose.[8][11]

Troubleshooting Guides

Inhalation (Nebulization/Intranasal) Delivery
Problem Possible Cause(s) Solution(s)
Inconsistent results between animals - Inconsistent aerosol deposition due to variations in breathing patterns. - Improper animal restraint leading to variable dose inhalation. - Clogged or malfunctioning nebulizer.- Use a whole-body exposure chamber for more consistent exposure if possible. - For nose-only exposure, ensure proper and consistent restraint. - Regularly clean and maintain the nebulizer according to the manufacturer's instructions. Check for blockages before each use.[12]
Low drug efficacy - Aerosol particle size is too large, leading to deposition in the upper airways instead of the lungs.[5] - Insufficient nebulization time. - Incorrect drug concentration in the nebulizer.- Use a nebulizer that generates particles in the respirable range (1-5 µm).[13] - Optimize nebulization time based on the volume and concentration of the solution. - Double-check calculations for drug dilution.
Animal distress during administration - Stress from restraint. - Irritation from the aerosol.- Acclimatize animals to the restraint procedure before the actual experiment. - Ensure adequate airflow and oxygen supply during nebulization.
Intravenous (IV) Infusion Delivery
Problem Possible Cause(s) Solution(s)
Infusion pump alarm (occlusion, air in line) - Kinked or blocked catheter or tubing.[14][15] - Air bubbles in the infusion line.[15][16] - Incorrectly seated tubing in the pump.[14]- Check the entire infusion line for kinks and ensure the catheter is patent.[14] - Prime the tubing carefully to remove all air bubbles before starting the infusion.[15] - Verify that the tubing is correctly installed in the pump mechanism.[14]
Inconsistent flow rate - Infusion pump malfunction or incorrect calibration. - Battery failure in the pump.[17]- Regularly calibrate and maintain the infusion pump according to the manufacturer's guidelines. - Ensure the pump is fully charged or connected to a power source during long infusions.[17]
Animal showing signs of pain or distress at the injection site - Catheter displacement or infiltration of the drug into the surrounding tissue.- Secure the catheter properly and regularly check for any swelling or redness at the injection site. If infiltration is suspected, stop the infusion immediately.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Animal Models

ParameterIntravenous (IV)Inhalation (Aerosolized)Oral (Gavage)SpeciesReference(s)
Bioavailability 100%~63%~16%Rabbit, Human[1][3]
Time to Peak Concentration (Tmax) Immediate~30 minutes~10 minutesRabbit, Human[1][3]
Half-life (t1/2) 20-30 minutes~3.5 hours (in perfusate)~30 minutesHuman, Rabbit[1][3]

Note: Pharmacokinetic parameters can vary significantly between species and experimental conditions.

Experimental Protocols

Detailed Methodology for Intranasal this compound Administration in Mice

Objective: To deliver a precise volume of this compound solution to the nasal cavity of a mouse for absorption into the respiratory tract and systemic circulation.

Materials:

  • This compound solution (diluted in sterile saline to the desired concentration)

  • Micropipette (e.g., P20) and sterile tips

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dose volume.

    • Anesthetize the mouse using isoflurane. Monitor the animal's breathing to ensure an appropriate level of anesthesia.

  • Drug Administration:

    • Hold the anesthetized mouse in a supine position with its head tilted back slightly.

    • Using a micropipette, carefully dispense half of the total dose volume as a single droplet onto one nostril.

    • Allow the mouse to inhale the droplet completely before administering the remaining half of the dose to the other nostril.

  • Post-Administration Monitoring:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Observe for any signs of respiratory distress.

Detailed Methodology for Intravenous Infusion of this compound in Rats

Objective: To deliver a continuous and controlled dose of this compound directly into the systemic circulation of a rat.

Materials:

  • This compound solution (diluted in sterile saline)

  • Infusion pump

  • Sterile syringes and tubing

  • Catheterized rat (e.g., with a jugular or femoral vein catheter)

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the rat to calculate the required infusion rate.

    • Prepare the this compound solution and draw it into a sterile syringe.

    • Prime the infusion tubing to remove any air bubbles.

  • Infusion Setup:

    • Connect the syringe to the infusion pump and the tubing to the rat's catheter.

    • Secure the tubing to prevent kinking or displacement.

  • Infusion:

    • Program the infusion pump with the calculated flow rate.

    • Start the infusion and monitor the animal for any adverse reactions, particularly changes in blood pressure or heart rate.

  • Completion:

    • At the end of the infusion period, stop the pump and disconnect the tubing.

    • Flush the catheter with sterile saline to maintain its patency.

Visualizations

Iloprost_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Platelet cluster_effects Physiological Effects This compound This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein G Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Platelet_Activation Platelet Activation PKA->Platelet_Activation Inhibits Vasodilation_Effect Vasodilation PKA->Vasodilation_Effect Promotes Antiplatelet_Effect Anti-platelet Aggregation PKA->Antiplatelet_Effect Promotes Vasoconstriction Vasoconstriction MLCK->Vasoconstriction Leads to Inhibition_Platelet_Aggregation Inhibition of Platelet Aggregation Vasodilation Vasodilation Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Delivery Review Drug Delivery Protocol Start->Check_Delivery Inhalation Inhalation Route? Check_Delivery->Inhalation IV IV Route? Check_Delivery->IV Oral Oral Route? Check_Delivery->Oral Nebulizer Check Nebulizer: - Clogging - Particle Size - Flow Rate Inhalation->Nebulizer Yes Infusion_Pump Check Infusion Pump: - Calibration - Tubing - Catheter Patency IV->Infusion_Pump Yes Gavage_Technique Review Gavage Technique: - Volume - Animal Restraint Oral->Gavage_Technique Yes Check_Solution Verify this compound Solution: - Concentration - Freshly Prepared? - Storage Nebulizer->Check_Solution Infusion_Pump->Check_Solution Gavage_Technique->Check_Solution Check_Animal Assess Animal Factors: - Health Status - Stress Levels - Acclimatization Check_Solution->Check_Animal Review_Data Re-evaluate Data Analysis Check_Animal->Review_Data Resolved Problem Resolved Review_Data->Resolved

References

Validation & Comparative

validating Iloprost's therapeutic efficacy in a murine model of pulmonary fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iloprost's therapeutic efficacy against established treatments for pulmonary fibrosis, pirfenidone and nintedanib, within a bleomycin-induced murine model. The following analysis is supported by experimental data and detailed methodologies.

Pulmonary fibrosis is a debilitating chronic lung disease characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function. The prostacyclin analog this compound has emerged as a potential therapeutic agent. This guide evaluates its performance alongside current standard-of-care drugs in a preclinical setting.

Therapeutic Efficacy: A Quantitative Comparison

The therapeutic potential of this compound was assessed in a bleomycin-induced murine model of pulmonary fibrosis and compared to pirfenidone and nintedanib. Key indicators of efficacy, including histological assessment of lung fibrosis (Ashcroft score) and collagen deposition (hydroxyproline content), were evaluated.

Treatment GroupAshcroft Score (Mean ± SD)Hydroxyproline Content (μ g/lung )Key Findings
Control (Saline) 0.34 ± 0.79[1]~100-150[2]Normal lung architecture with minimal collagen.
Bleomycin (Vehicle) 4.86 ± 0.93[3]~250-300[2]Significant fibrosis and collagen deposition.
This compound 2.29 ± 0.68[3]Data not consistently reportedSignificantly reduced fibrosis score compared to bleomycin group.[3]
Pirfenidone Reduced from ~5 to ~2-3 (preventive)Reduced by ~20% vs. bleomycinAttenuated fibrocyte accumulation and collagen content.[4]
Nintedanib Reduced from 4.9 to 2.4 (preventive)Reduced TGF-β1 in BAL fluid[5]Showed improvement in lung functionality and histology.[6]

Note: Direct head-to-head comparative studies with identical experimental conditions for all three drugs are limited. The data presented is a synthesis from multiple sources.

Experimental Methodologies

The most common and well-characterized murine model for pulmonary fibrosis is induced by the administration of bleomycin, a chemotherapeutic agent that causes lung injury and subsequent fibrosis.[7]

Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[6]

  • Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (typically 1.25–4 U/kg) is administered to induce lung injury.[2] Fibrosis typically develops over 14 to 28 days.[8]

  • Treatment Protocols:

    • Preventive: Treatment is initiated at the same time as or shortly after bleomycin administration to assess the ability of the drug to prevent the onset of fibrosis.

    • Therapeutic: Treatment is started after fibrosis has been established (e.g., 7-14 days post-bleomycin) to evaluate the drug's potential to reverse or halt disease progression.[6]

Assessment of Pulmonary Fibrosis
  • Histological Analysis (Ashcroft Score): Lung tissue is sectioned and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The Ashcroft score is a semi-quantitative method used to grade the severity of fibrosis.[9][10]

  • Hydroxyproline Assay: The total collagen content in the lungs is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.[2][7][11]

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze the cellular composition and levels of pro-inflammatory and pro-fibrotic cytokines.[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these therapeutic agents is crucial for evaluating their potential and for the development of novel therapies.

This compound Signaling Pathway

This compound, a prostacyclin (PGI2) analog, exerts its anti-fibrotic effects primarily through the activation of the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This initiates a cascade of downstream signaling events.

Iloprost_Pathway This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK_Pathway MAPK Pathway (ERK1/2, p38) PKA->MAPK_Pathway Inhibits Pro_Fibrotic_Cytokines ↓ Pro-fibrotic Cytokines (TGF-β1, TNF-α, IL-6) PKA->Pro_Fibrotic_Cytokines Downregulates Anti_Fibrotic_Mediators ↑ Anti-fibrotic Mediators (IFN-γ, CXCL10) PKA->Anti_Fibrotic_Mediators Upregulates Fibroblast_Proliferation Fibroblast Proliferation MAPK_Pathway->Fibroblast_Proliferation Pro_Fibrotic_Cytokines->Fibroblast_Proliferation Collagen_Deposition Collagen Deposition Fibroblast_Proliferation->Collagen_Deposition

Caption: this compound anti-fibrotic signaling cascade.

This compound has been shown to inhibit the MAPK pathway and downregulate pro-inflammatory and pro-fibrotic cytokines like TGF-β1, TNF-α, and IL-6, while upregulating anti-fibrotic mediators.[12]

Pirfenidone Signaling Pathway

Pirfenidone exhibits broad anti-fibrotic, anti-inflammatory, and antioxidant properties. Its primary mechanism involves the inhibition of key pro-fibrotic growth factors and cytokines.

Pirfenidone_Pathway Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Inhibits PDGF PDGF Pirfenidone->PDGF Inhibits TNF_alpha TNF-α Pirfenidone->TNF_alpha Inhibits Fibroblast_Proliferation Fibroblast Proliferation TGF_beta->Fibroblast_Proliferation Myofibroblast_Differentiation Myofibroblast Differentiation TGF_beta->Myofibroblast_Differentiation PDGF->Fibroblast_Proliferation TNF_alpha->Fibroblast_Proliferation Pulmonary_Fibrosis Pulmonary Fibrosis Fibroblast_Proliferation->Pulmonary_Fibrosis ECM_Production Extracellular Matrix (ECM) Production Myofibroblast_Differentiation->ECM_Production ECM_Production->Pulmonary_Fibrosis

Caption: Pirfenidone's inhibitory effects on pro-fibrotic pathways.

By downregulating transforming growth factor-beta (TGF-β), platelet-derived growth factor (PDGF), and tumor necrosis factor-alpha (TNF-α), pirfenidone effectively reduces fibroblast proliferation, differentiation into myofibroblasts, and the subsequent deposition of extracellular matrix.[1][12]

Nintedanib Signaling Pathway

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in the pathogenesis of pulmonary fibrosis.

Nintedanib_Pathway Nintedanib Nintedanib VEGFR VEGFR Nintedanib->VEGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits PDGFR PDGFR Nintedanib->PDGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR->Downstream_Signaling FGFR->Downstream_Signaling PDGFR->Downstream_Signaling Fibroblast_Proliferation Fibroblast Proliferation, Migration, and Survival Downstream_Signaling->Fibroblast_Proliferation Pulmonary_Fibrosis Pulmonary Fibrosis Fibroblast_Proliferation->Pulmonary_Fibrosis

Caption: Nintedanib's mechanism as a tyrosine kinase inhibitor.

Nintedanib competitively inhibits the ATP-binding sites of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[9] This blockade of receptor signaling pathways leads to a reduction in fibroblast proliferation, migration, and survival.

Conclusion

In the bleomycin-induced murine model of pulmonary fibrosis, this compound demonstrates significant anti-fibrotic effects, comparable to the established therapies pirfenidone and nintedanib. Its distinct mechanism of action, centered on the cAMP signaling pathway, offers a potentially complementary or alternative therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these compounds in the treatment of pulmonary fibrosis. The data presented here provides a strong rationale for the continued investigation of this compound as a viable candidate for the treatment of this devastating disease.

References

A Comparative Analysis of the In Vitro Potency of Iloprost and Treprostinil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro potency of two synthetic prostacyclin analogs, Iloprost and Treprostinil. Both are widely utilized in the management of pulmonary hypertension, and their therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This document summarizes key experimental data, outlines the methodologies used in these assessments, and illustrates the common signaling pathway through which these drugs exert their effects.

Data Presentation: In Vitro Potency and Receptor Binding Affinity

The in vitro activities of this compound and Treprostinil have been characterized through receptor binding assays and functional assays measuring cyclic AMP (cAMP) accumulation. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds for various human prostanoid receptors. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.

Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Treprostinil at Human Prostanoid Receptors

ReceptorThis compound (Ki, nM)Treprostinil (Ki, nM)Reference
IP 3.932[1]
DP1 >10004.4[1]
EP1 1.1>1000[1]
EP2 >10003.6[1]
EP3 >1000>1000[1]
EP4 >1000>1000[1]
FP >1000>1000[1]
TP >1000>1000[1]

Table 2: Functional Potency (EC50, nM) of this compound and Treprostinil in cAMP Activation Assays

Receptor Expressing CellsThis compound (EC50, nM)Treprostinil (EC50, nM)Reference
IP 0.371.9[1]
DP1 >10000.6[1]
EP1 (Calcium Influx) 0.3>1000[1]
EP2 >10006.2[1]

Signaling Pathway

This compound and Treprostinil are agonists of the prostacyclin (IP) receptor. The primary signaling pathway initiated by the activation of this receptor involves the stimulation of a Gs alpha subunit (Gαs) of a heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[2][3][4] The subsequent activation of protein kinase A (PKA) by cAMP leads to various cellular responses, including vasodilation and inhibition of smooth muscle cell proliferation.[3]

Prostacyclin Receptor Signaling Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein G-Protein (Gαs) IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand This compound or Treprostinil Ligand->IP_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

References

A Comparative Guide to the Synergistic In Vitro Effects of Iloprost and Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Iloprost, a stable prostacyclin analog, and nitric oxide (NO) donors when studied in combination in vitro. The primary focus is on their collaborative roles in inhibiting platelet aggregation and inducing vasodilation, underpinned by their distinct but complementary signaling pathways. The experimental data cited herein is synthesized to support an objective evaluation of their combined therapeutic potential.

Mechanism of Action: A Synergistic Partnership

This compound and nitric oxide donors operate through separate intracellular signaling cascades that ultimately converge to produce a more potent physiological response than either agent alone. This compound binds to the prostacyclin (IP) receptor on platelets and vascular smooth muscle cells, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] In contrast, nitric oxide donors release NO, which stimulates soluble guanylate cyclase, leading to an elevation of intracellular cyclic guanosine monophosphate (cGMP).[1][2]

Both cAMP and cGMP act as second messengers, activating their respective protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).[3] This activation leads to the phosphorylation of various downstream targets, resulting in a decrease in intracellular calcium levels and, consequently, inhibition of platelet activation and relaxation of vascular smooth muscle. The synergistic effect arises from the crosstalk and convergence of these two pathways.

Signaling Pathway of this compound and Nitric Oxide Donors

cluster_0 This compound Pathway cluster_1 Nitric Oxide Donor Pathway cluster_2 Downstream Effects This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation NO_Donor NO Donor NO Nitric Oxide NO_Donor->NO Releases sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes PKG Protein Kinase G cGMP->PKG Activates PKG->Phosphorylation Calcium_Decrease Decreased Intracellular Calcium Phosphorylation->Calcium_Decrease Platelet_Inhibition Inhibition of Platelet Aggregation Calcium_Decrease->Platelet_Inhibition Vasodilation Vasodilation Calcium_Decrease->Vasodilation

Caption: Signaling pathways of this compound and NO donors.

Comparative Efficacy in Platelet Inhibition

In vitro studies consistently demonstrate a synergistic relationship between this compound and nitric oxide donors in the inhibition of platelet aggregation. The combination of these agents leads to a more profound anti-aggregatory effect than what would be expected from the simple addition of their individual effects.

Drug CombinationAgonistEndpointObservation
This compound + SIN-1CollagenPlatelet Aggregation in PRPSynergistic Inhibition
This compound + SNPCollagenPlatelet Aggregation in PRPSynergistic Inhibition
This compound + SIN-1ADP/CollagenPlatelet Adhesion/Aggregation in BloodSynergistic Inhibition

PRP: Platelet-Rich Plasma; SIN-1: 3-morpholinosydnonimine; SNP: Sodium Nitroprusside

One study found that the mean inhibitory concentrations (IC50) of this compound were significantly lower in the presence of aspirin, another antiplatelet agent, highlighting the potential for multi-drug synergy.[1] When combined with the NO donor SIN-1, this compound also demonstrated a synergistic inhibition of platelet aggregation in platelet-rich plasma (PRP) induced by collagen.[1] This synergistic action is linked to the enhanced phosphorylation of protein substrates by both cAMP- and cGMP-dependent protein kinases.[1]

Comparative Efficacy in Vasodilation

The interaction between this compound and nitric oxide donors in vascular smooth muscle relaxation appears to be more additive than synergistic. In strips of human coronary artery, the NO donor SIN-1 and this compound exerted an additive relaxant action.[2] This suggests that while both pathways contribute to vasodilation, their combined effect is a summation of their individual potencies.

Drug CombinationTissueEndpointObservation
This compound + SIN-1Human Coronary ArteryRelaxationAdditive Effect

Experimental Protocols

Platelet Aggregation Assay

A standardized method for assessing platelet aggregation in vitro involves the use of an aggregometer, which measures changes in light transmission through a suspension of platelet-rich plasma (PRP).

Workflow for Platelet Aggregation Assay

A Prepare Platelet-Rich Plasma (PRP) from whole blood B Pre-incubate PRP with This compound, NO donor, or combination A->B C Add platelet agonist (e.g., ADP, Collagen) B->C D Monitor change in light transmittance over time C->D E Calculate percentage of aggregation D->E

Caption: Workflow for in vitro platelet aggregation assay.

Detailed Steps:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Incubation: The PRP is pre-incubated with varying concentrations of this compound, a nitric oxide donor (such as SIN-1 or sodium nitroprusside), or a combination of both for a specified period at 37°C.

  • Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.

  • Measurement: The change in light transmittance is recorded over time using an aggregometer. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.

  • Data Analysis: The percentage of aggregation is calculated by comparing the change in light transmittance in the sample to that of a platelet-poor plasma (PPP) control.

Vascular Reactivity Assay

The effect of vasoactive substances on blood vessels is often studied in vitro using isolated artery preparations mounted in an organ bath.

Workflow for Vascular Reactivity Assay

A Isolate and mount arterial rings in an organ bath B Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine) A->B C Cumulatively add This compound, NO donor, or combination B->C D Record changes in isometric tension C->D E Calculate percentage of relaxation D->E

Caption: Workflow for in vitro vascular reactivity assay.

Detailed Steps:

  • Tissue Preparation: A segment of an artery (e.g., human coronary artery) is carefully dissected and cut into rings.

  • Mounting: The arterial rings are mounted between two hooks in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent like phenylephrine or norepinephrine to establish a stable baseline tone.

  • Drug Administration: this compound, a nitric oxide donor, or their combination is added to the organ bath in a cumulative manner.

  • Measurement: Changes in the isometric tension of the arterial rings are continuously recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

The in vitro evidence strongly supports a synergistic interaction between this compound and nitric oxide donors in the inhibition of platelet aggregation. This synergy is attributed to the convergence of the cAMP and cGMP signaling pathways. In contrast, their combined effect on vascular smooth muscle relaxation appears to be additive. These findings provide a solid rationale for the clinical exploration of combination therapies utilizing these two classes of drugs for conditions where both antiplatelet and vasodilatory effects are desired. Further research is warranted to fully elucidate the molecular mechanisms underlying this synergy and to translate these in vitro findings into effective clinical strategies.

References

Validating the Anti-proliferative Effects of Iloprost on Vascular Smooth Muscle Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Iloprost on vascular smooth muscle cells (VSMCs) with other alternative agents. Supporting experimental data, detailed methodologies, and visualizations of key signaling pathways and workflows are presented to aid in research and drug development.

Introduction

The proliferation of vascular smooth muscle cells is a critical pathological process in the development of vascular diseases such as atherosclerosis and restenosis following angioplasty. This compound, a stable synthetic analogue of prostacyclin (PGI₂), is known for its vasodilatory and anti-platelet aggregation properties.[1] Additionally, extensive research has demonstrated its potent anti-proliferative effects on VSMCs, making it a molecule of significant interest for therapeutic interventions.[2] This guide validates these effects through a comparative analysis with other prostacyclin analogues and alternative anti-proliferative agents.

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of this compound has been evaluated in comparison to other prostacyclin (PGI₂) analogs. Studies on human pulmonary arterial smooth muscle cells demonstrate a clear ranking in potency for inhibiting serum-induced proliferation.[3][4]

Table 1: Comparative Efficacy of Prostacyclin Analogs on VSMC Proliferation [5][6]

CompoundEC₅₀ (nM) for Inhibition of ProliferationRelative Potency Ranking
UT-15 (Treprostinil)4.21
This compound 21.0 2
Cicaprost24.13
Beraprost40.04

Data from studies on human pulmonary arterial smooth muscle cells stimulated with serum. Proliferation was assessed by [³H]thymidine incorporation or cell counting.[5][6]

This compound's anti-proliferative effects are significant, though slightly less potent than UT-15 (Treprostinil). All tested prostacyclin analogs demonstrated a dose-dependent inhibition of VSMC proliferation.[5]

For a broader perspective, the efficacy of this compound can be considered alongside other classes of anti-proliferative agents used in vascular biology research and clinical applications, such as rapamycin and paclitaxel.

Table 2: Comparison with Other Classes of Anti-proliferative Agents

CompoundMechanism of ActionReported IC₅₀/EC₅₀ on VSMCs
This compound Prostacyclin receptor agonist, increases cAMP EC₅₀ ≈ 21.0 nM [5][6]
RapamycinmTOR inhibitor, induces G1 cell cycle arrestIC₅₀ ≈ 5 x 10⁻⁹ M (5 nM) for PDGF-induced DNA synthesis[7]
PaclitaxelStabilizes microtubules, induces G0/G1 and G2/M arrestIC₅₀ ≈ 2.0 nmol/L (2 nM) for complete inhibition of human arterial SMC growth up to 14 days[3]

IC₅₀/EC₅₀ values can vary depending on the specific experimental conditions, cell type, and mitogenic stimulus used.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in VSMCs

This compound exerts its anti-proliferative effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[8] This initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[9] This pathway ultimately leads to the inhibition of cell cycle progression. Furthermore, this compound signaling has been shown to involve the activation of the ERK1/2 pathway and the inhibition of Akt signaling.[5][10]

Iloprost_Signaling This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates ERK12 ERK1/2 IP_Receptor->ERK12 Activates Akt Akt IP_Receptor->Akt Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Cell_Cycle_Inhibition Cell Cycle Inhibition (Anti-proliferative Effect) PKA->Cell_Cycle_Inhibition Leads to ERK12->Cell_Cycle_Inhibition Akt->Cell_Cycle_Inhibition (Inhibition of Akt contributes to)

This compound signaling pathway in vascular smooth muscle cells.

Experimental Workflow for VSMC Proliferation Assay

The anti-proliferative effects of compounds like this compound are commonly quantified using a [³H]thymidine incorporation assay. This method measures the amount of radiolabeled thymidine incorporated into newly synthesized DNA during cell division, providing a direct measure of cell proliferation.

Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling Labeling and Harvesting cluster_analysis Data Analysis Seed_Cells 1. Seed VSMCs in multi-well plates Serum_Starve 2. Serum-starve cells to synchronize in G0/G1 phase Seed_Cells->Serum_Starve Add_Mitogen 3. Add mitogen (e.g., PDGF, FBS) to stimulate proliferation Serum_Starve->Add_Mitogen Add_Compound 4. Add this compound or comparator compound at various concentrations Add_Mitogen->Add_Compound Add_Thymidine 5. Add [3H]thymidine and incubate Add_Compound->Add_Thymidine Wash_Cells 6. Wash cells to remove unincorporated [3H]thymidine Add_Thymidine->Wash_Cells Lyse_Cells 7. Lyse cells and harvest DNA Wash_Cells->Lyse_Cells Scintillation_Counting 8. Measure radioactivity using a scintillation counter Lyse_Cells->Scintillation_Counting Calculate_Inhibition 9. Calculate percentage inhibition and EC50 values Scintillation_Counting->Calculate_Inhibition

Workflow for a [³H]thymidine incorporation proliferation assay.

Experimental Protocols

1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is adapted from standard methodologies for assessing DNA synthesis as a measure of cell proliferation.

  • Cell Culture:

    • Human aortic or coronary artery VSMCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • VSMCs are seeded into 24-well plates at a density of 2 x 10⁴ cells per well and allowed to adhere overnight.

    • To synchronize the cells in the G₀/G₁ phase of the cell cycle, the culture medium is replaced with serum-free DMEM for 48 hours.

    • Following serum starvation, the medium is replaced with DMEM containing a mitogen (e.g., 10% FBS or a specific growth factor like PDGF) and varying concentrations of this compound or a comparator drug. Control wells receive only the mitogen.

    • After 24 hours of incubation with the test compounds, 1 µCi/mL of [³H]thymidine is added to each well.

    • The cells are incubated for an additional 24 hours.

    • The medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

    • To precipitate the DNA, 5% trichloroacetic acid (TCA) is added to each well and incubated for 20 minutes at 4°C.

    • The TCA is removed, and the cells are washed again with 5% TCA.

    • The acid-insoluble material is solubilized by adding 0.5 M NaOH.

    • The contents of each well are transferred to scintillation vials, and the radioactivity is measured using a liquid scintillation counter.

    • The percentage of inhibition is calculated relative to the control (mitogen-stimulated) wells.

2. Cyclic AMP (cAMP) Measurement Assay

This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of intracellular cAMP levels in VSMCs.

  • Cell Lysis:

    • VSMCs are cultured in 6-well plates until they reach confluence.

    • The cells are washed with PBS and then treated with this compound or other compounds for the desired time.

    • The medium is aspirated, and the cells are lysed by adding 0.1 M HCl and incubating for 10 minutes.

    • The cell lysate is collected and centrifuged to pellet the cell debris. The supernatant containing the cAMP is used for the assay.

  • EIA Procedure (Competitive ELISA): [11][12]

    • A goat anti-rabbit IgG-coated 96-well plate is used.

    • Standards of known cAMP concentrations and the cell lysate samples are added to the wells.

    • A fixed amount of alkaline phosphatase-labeled cAMP and a specific rabbit polyclonal antibody to cAMP are added to each well. This initiates a competitive binding reaction between the labeled and unlabeled (from the sample) cAMP for the primary antibody.

    • The plate is incubated for a specified time (e.g., 2 hours) at room temperature.

    • The wells are washed to remove unbound reagents.

    • A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added to each well.

    • The plate is incubated to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

    • The reaction is stopped with a stop solution, and the absorbance is read at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • The concentration of cAMP in the samples is determined by comparison with the standard curve.

Conclusion

The experimental data robustly validate the anti-proliferative effects of this compound on vascular smooth muscle cells. Its mechanism of action, primarily through the IP receptor and subsequent increase in intracellular cAMP, provides a strong rationale for its therapeutic potential in vascular proliferative diseases. While other prostacyclin analogs also exhibit anti-proliferative properties, this compound demonstrates a potent effect. Furthermore, when compared to other classes of anti-proliferative agents such as rapamycin and paclitaxel, this compound offers a distinct mechanism of action that may present different therapeutic advantages and side-effect profiles. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating VSMC proliferation and developing novel therapeutic strategies.

References

A Comparative Analysis of Inhaled Versus Intravenous Iloprost in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iloprost, a stable prostacyclin analog, is a potent vasodilator with anti-thrombotic, anti-inflammatory, and anti-proliferative properties.[1][2] Its therapeutic potential has been extensively investigated in various animal models, particularly for pulmonary hypertension and acute lung injury. The route of administration—inhaled versus intravenous—plays a critical role in its pharmacokinetic profile, efficacy, and side-effect profile. This guide provides an objective comparison of these two delivery methods, supported by experimental data from animal studies, to aid researchers in designing and interpreting their own investigations.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies in animal models, highlighting the differential effects of inhaled and intravenous this compound on hemodynamics, gas exchange, and pharmacokinetics.

Table 1: Hemodynamic Effects in Animal Models of Pulmonary Hypertension

ParameterAnimal ModelInhaled this compoundIntravenous this compoundCitation
Mean Pulmonary Artery Pressure (mPAP) Pig (ALI model)Significant decrease (short-term)Significant decrease (short-term)[3]
Rat (MCT-induced PAH)Significant reversalNot reported in direct comparison[4]
Rabbit (U-46619 induced PHT)Decrease of ~10 mmHgDecrease of ~10 mmHg[5]
Pulmonary Vascular Resistance (PVR) Rat (MCT-induced PAH)Significant reversalNot reported in direct comparison[4]
Systemic Arterial Pressure Rat (MCT-induced PAH)UnaffectedNot reported in direct comparison[4]
Pig (ALI model)No major effectsNo major effects[3]
Right Ventricular Pressure Rat (MCT-induced PAH)ReversedNot reported in direct comparison[4]
Right Heart Hypertrophy Rat (MCT-induced PAH)RegressedNot reported in direct comparison[4]

ALI: Acute Lung Injury; MCT: Monocrotaline; PAH: Pulmonary Arterial Hypertension; PHT: Pulmonary Hypertension

Table 2: Effects on Gas Exchange in Animal Models

ParameterAnimal ModelInhaled this compoundIntravenous this compoundCitation
Pulmonary Shunt Pig (ALI model)Decreased (long-term)No significant change[3]
Gas Exchange (Overall) Pig (ALI model)Significantly improved (long-term)No major effects[3]
Ventilation-Perfusion (V'/Q') Mismatch Rabbit (U-46619 induced PHT)Improved, reduced shunt flowDid not improve gas exchange[5]

Table 3: Pharmacokinetic Parameters in Isolated Rabbit Lungs

ParameterInhaled this compoundIntravenous this compoundCitation
Bioavailability ~63%100% (direct administration)[6]
Time to Peak Concentration 30 minutesImmediate[6]
Metabolism More rapid appearance of metabolitesSlower metabolism[6]
Half-life of intact drug in perfusate Same as intravenous once in circulation~3.5 hours[6]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their application. Below are detailed protocols from key comparative studies.

Study 1: Pharmacokinetics in Isolated Rabbit Lungs[6]
  • Animal Model: Isolated buffer-perfused rabbit lungs.

  • This compound Administration:

    • Inhaled: Aerosolized this compound administered to the lungs.

    • Intravenous: this compound directly added to the buffer perfusate.

  • Key Measurements: Perfusate concentrations of this compound and its metabolites (dinor- and tetranorthis compound) were measured over time using high-pressure liquid chromatography.

Study 2: Chronic Pulmonary Hypertension in Rats[4]
  • Animal Model: Monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) in rats.

  • Experimental Workflow:

    • A single injection of MCT was administered to induce PAH.

    • Four weeks after MCT injection, when PAH was fully established, rats were treated for two weeks.

    • Inhaled Group: Nebulized with this compound at a dose of 6 μg/kg/day.

    • Control Group: Sham nebulization with saline.

  • Key Measurements: Right ventricular pressure, pulmonary vascular resistance, systemic arterial pressure, right heart hypertrophy, and degree of pulmonary artery muscularization were assessed.

Study 3: Acute Lung Injury in Pigs[3]
  • Animal Model: Acute lung injury (ALI) induced in pigs by repeated lung lavage.

  • Experimental Groups:

    • Control Group

    • Intravenous this compound Group

    • Inhaled this compound Group

  • This compound Administration: A 15-minute application of either intravenous or inhaled this compound.

  • Key Measurements: Hemodynamics (including pulmonary artery pressure), gas exchange, and ventilation-perfusion distribution were measured at the end of the application and after 1 and 2 hours.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

Iloprost_Signaling_Pathway This compound This compound Prostacyclin_Receptor Prostacyclin Receptor (IP) This compound->Prostacyclin_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Prostacyclin_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Anti_proliferative Anti-proliferative Effects PKA->Anti_proliferative

Caption: this compound signaling pathway leading to its therapeutic effects.

Experimental_Workflow_PAH_Model Start Start: Healthy Rats MCT_Injection Single Injection of Monocrotaline (MCT) Start->MCT_Injection PAH_Development 4 Weeks: Development of Pulmonary Arterial Hypertension (PAH) MCT_Injection->PAH_Development Treatment_Phase 2 Weeks of Treatment PAH_Development->Treatment_Phase Inhaled_Group Inhaled this compound (6 µg/kg/day) Treatment_Phase->Inhaled_Group Control_Group Sham Nebulization (Saline) Treatment_Phase->Control_Group Endpoint_Analysis Endpoint Analysis: Hemodynamics & Histology Inhaled_Group->Endpoint_Analysis Control_Group->Endpoint_Analysis

Caption: Experimental workflow for the rat model of chronic PAH.

Inhaled_vs_IV_Logic cluster_inhaled Inhaled this compound cluster_iv Intravenous this compound Inhaled Direct Lung Delivery Pulmonary_Selectivity High Pulmonary Selectivity Inhaled->Pulmonary_Selectivity Improved_VQ Improved V'/Q' Matching Pulmonary_Selectivity->Improved_VQ Reduced_Systemic_Effects Reduced Systemic Side Effects Pulmonary_Selectivity->Reduced_Systemic_Effects IV Systemic Delivery Systemic_Vasodilation Systemic Vasodilation IV->Systemic_Vasodilation Potential_Hypotension Potential for Systemic Hypotension Systemic_Vasodilation->Potential_Hypotension No_VQ_Improvement No Improvement in V'/Q' Matching Systemic_Vasodilation->No_VQ_Improvement

Caption: Logical relationship between administration route and effects.

Conclusion

The choice between inhaled and intravenous this compound in animal models has significant implications for experimental outcomes. Inhaled this compound offers the advantage of targeted delivery to the lungs, resulting in selective pulmonary vasodilation, improved gas exchange, and reduced systemic side effects.[3][5] This route has also demonstrated the potential to reverse vascular remodeling in chronic pulmonary hypertension models.[4] Conversely, intravenous administration leads to systemic effects and does not consistently improve ventilation-perfusion matching.[5] The more rapid metabolism of inhaled this compound is another key consideration for study design.[6] These findings underscore the importance of selecting the appropriate administration route based on the specific research question and the desired therapeutic effect. Researchers should carefully consider these differences when designing preclinical studies to ensure the translatability of their findings to clinical applications.

References

Confirming Iloprost's Mechanism of Action: A Comparative Guide Utilizing IP Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Iloprost, a synthetic prostacyclin analog, and its mechanism of action, with a specific focus on its confirmation through the use of I prostanoid (IP) receptor antagonists. We will explore the primary signaling pathway of this compound, compare its performance with alternative prostacyclin analogs, and present supporting experimental data and protocols.

This compound is a well-established therapeutic agent for conditions such as pulmonary arterial hypertension (PAH) and Raynaud's phenomenon.[1][2][3] Its primary therapeutic effects, including vasodilation and inhibition of platelet aggregation, are attributed to its agonistic activity on the prostacyclin receptor (IP receptor).[1][2] This guide will delve into the experimental evidence that substantiates this mechanism.

This compound's Primary Mechanism of Action: The IP Receptor Pathway

This compound, a synthetic analog of prostacyclin (PGI2), exerts its primary effects by binding to and activating the IP receptor, a G-protein coupled receptor (GPCR).[1][4] This activation initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet aggregation.[1][2]

The key steps in this pathway are:

  • Binding: this compound binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[1]

  • G-Protein Activation: This binding activates the associated Gs alpha subunit (Gαs).[4]

  • Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

  • Downstream Effects:

    • In Vascular Smooth Muscle: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains. This leads to muscle relaxation and vasodilation.[1]

    • In Platelets: PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP), which in turn inhibits the activation of glycoprotein IIb/IIIa receptors, a critical step for platelet aggregation.[1]

Iloprost_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Aggregation_Inhibition Leads to

This compound's primary signaling pathway.

Confirmation with a Specific IP Receptor Antagonist

The role of the IP receptor in mediating the effects of this compound has been confirmed through the use of selective IP receptor antagonists. These antagonists competitively bind to the IP receptor, thereby blocking the action of this compound.

A notable example is RO1138452 , a potent and selective IP receptor antagonist.[5][6][7] Studies have shown that RO1138452 can effectively inhibit the physiological and cellular responses induced by this compound and other IP receptor agonists like cicaprost.[5][8] Another selective IP receptor antagonist used in preclinical studies is CAY10449 .[9]

Experimental Workflow for Confirmation

The general workflow to confirm this compound's mechanism of action using an IP receptor antagonist involves the following steps:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., vascular smooth muscle cells, platelets) Control Control (Vehicle) Cell_Culture->Control Iloprost_Only This compound Cell_Culture->Iloprost_Only Antagonist_Only IP Receptor Antagonist Cell_Culture->Antagonist_Only Iloprost_Antagonist This compound + IP Receptor Antagonist Cell_Culture->Iloprost_Antagonist Tissue_Prep Isolated Tissue Preparation (e.g., blood vessels) Tissue_Prep->Control Tissue_Prep->Iloprost_Only Tissue_Prep->Antagonist_Only Tissue_Prep->Iloprost_Antagonist cAMP_Assay cAMP Accumulation Assay Control->cAMP_Assay Functional_Assay Functional Assay (e.g., vasodilation, platelet aggregation) Control->Functional_Assay Iloprost_Only->cAMP_Assay Iloprost_Only->Functional_Assay Antagonist_Only->cAMP_Assay Antagonist_Only->Functional_Assay Iloprost_Antagonist->cAMP_Assay Iloprost_Antagonist->Functional_Assay Data_Analysis Compare results between groups cAMP_Assay->Data_Analysis Functional_Assay->Data_Analysis

Experimental workflow for confirming this compound's mechanism.

Experimental Data

The following tables summarize key data from studies investigating this compound and its interaction with IP receptor antagonists.

Table 1: Binding Affinities and Potencies of this compound and IP Receptor Antagonists
CompoundAssay SystemParameterValueReference
This compoundHuman PlateletspKi8.3 ± 0.2[10]
This compoundRecombinant Human IP ReceptorpKi8.4 ± 0.1[10]
RO1138452Human PlateletspKi9.3 ± 0.1[6][10]
RO1138452Recombinant Human IP ReceptorpKi8.7 ± 0.06[6][10]
RO1138452CHO-K1 cells (cAMP accumulation)pKi9.0 ± 0.06[6][10]
RO1138452Human Pulmonary Artery (Cicaprost-induced relaxation)pA28.20[7]
RO1138452Guinea-pig Aorta (Cicaprost-induced relaxation)pA28.39[7]
RO1138452Rabbit Mesenteric Artery (Cicaprost-induced relaxation)pA28.12[7]

pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. A higher pKi value signifies a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.

Table 2: Effect of IP Receptor Antagonist on this compound-Induced cAMP Accumulation
Cell LineAgonistAntagonistResultReference
UMR-108 rat osteosarcomaThis compoundCompound AConcentration-dependent inhibition of cAMP accumulation[8]
Primary cultured rat dorsal root ganglion neuronsThis compoundCompound AConcentration-dependent inhibition of cAMP accumulation[8]
MCT28d rat PASMCsThis compoundAH23848 (EP4 antagonist)Dose-dependent inhibition of cAMP accumulation[4]
MCT28d rat PASMCsThis compoundAH6809 (EP2 antagonist)No inhibition of cAMP accumulation[4]

This table demonstrates that a specific IP receptor antagonist ("Compound A") blocks the primary signaling event of this compound (cAMP accumulation). It also highlights that in cells with low IP receptor expression, this compound may signal through other prostanoid receptors like EP4.

Comparison with Other Prostacyclin Analogs

This compound is one of several prostacyclin analogs used in the treatment of PAH. Other commonly used analogs include Epoprostenol, Treprostinil, and Beraprost.[11][12][13] While they share a similar primary mechanism of action through the IP receptor, they differ in their receptor selectivity, potency, and pharmacokinetic profiles.

Table 3: Comparison of Prostacyclin Analogs in Clinical Trials for PAH
AnalogAdministration RouteKey Clinical Trial Finding (Compared to Placebo)Reference
This compound Inhaled, IntravenousImproves exercise capacity and hemodynamics.[12][12]
Epoprostenol IntravenousImproves 6-MWD and functional class.[11][13][11][13]
Treprostinil Subcutaneous, Intravenous, Inhaled, OralImproves 6-MWD.[11][11]
Beraprost OralMore likely to lead to withdrawal compared to this compound.[11][13][11][13]

6-MWD: 6-minute walk distance, a common endpoint in PAH clinical trials.

Prostacyclin_Analogs_Comparison cluster_analogs Specific Analogs cluster_properties Key Properties Prostacyclin_Analogs Prostacyclin Analogs This compound This compound Prostacyclin_Analogs->this compound Treprostinil Treprostinil Prostacyclin_Analogs->Treprostinil Epoprostenol Epoprostenol Prostacyclin_Analogs->Epoprostenol Beraprost Beraprost Prostacyclin_Analogs->Beraprost MoA Primary Mechanism: IP Receptor Agonism This compound->MoA Selectivity Varying Receptor Selectivity (e.g., this compound also binds EP receptors) This compound->Selectivity Routes Different Administration Routes (IV, Inhaled, Oral, SC) This compound->Routes Potency Differences in Potency and Efficacy This compound->Potency Treprostinil->MoA Treprostinil->Routes Treprostinil->Potency Epoprostenol->MoA Epoprostenol->Routes Epoprostenol->Potency Beraprost->MoA Beraprost->Routes Beraprost->Potency

Comparison of prostacyclin analogs.

Alternative Signaling Pathways

While the IP receptor is the primary mediator of this compound's effects, some studies suggest the involvement of other receptors and pathways, particularly in certain disease states or cell types:

  • EP4 Receptor: In pulmonary arterial smooth muscle cells from patients with severe PAH where IP receptor expression is decreased, this compound has been shown to mediate its vasodilatory effects through the EP4 receptor.[4] This was demonstrated by the ability of a selective EP4 receptor antagonist (AH23848), but not an EP2 antagonist, to inhibit this compound-induced cAMP accumulation.[4]

  • PPARγ Activation: Some of the anti-tumor effects of this compound in preclinical lung cancer models have been shown to be independent of the IP receptor and instead mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).[14][15]

Experimental Protocols

Radioligand Binding Assay for IP Receptor

Objective: To determine the binding affinity (Ki) of a compound (e.g., this compound, RO1138452) for the IP receptor.

Materials:

  • Cell membranes prepared from cells expressing the human IP receptor (e.g., CHO-K1 cells, human platelets).[10]

  • Radioligand: [³H]-Iloprost.[10]

  • Assay buffer.

  • Test compounds (this compound, RO1138452) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled this compound).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]-Iloprost and varying concentrations of the test compound in the assay buffer.

  • Incubate for a defined period at a specific temperature to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay for IP Receptor Antagonism

Objective: To measure the functional antagonism of a compound by assessing its ability to inhibit agonist-induced cAMP accumulation.[10]

Materials:

  • CHO-K1 cells stably expressing the human IP receptor.[10]

  • Cell culture medium (e.g., Ham's F-12).

  • Phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation.[10]

  • IP receptor agonist (e.g., this compound, carbacyclin).[10]

  • IP receptor antagonist (e.g., RO1138452) at various concentrations.

  • cAMP detection kit (e.g., AlphaScreen™).[10]

Procedure:

  • Plate the IP receptor-expressing cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., RO1138452) in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of the agonist (e.g., this compound) to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the cAMP concentration against the antagonist concentration to determine the IC50 of the antagonist.

  • Calculate the antagonist affinity (pKi) from the IC50 values.[10]

Conclusion

The mechanism of action of this compound is primarily mediated through its agonistic activity at the IP receptor, leading to increased intracellular cAMP and subsequent vasodilation and anti-platelet effects. This has been robustly confirmed by in vitro experiments utilizing specific IP receptor antagonists like RO1138452, which competitively inhibit this compound-induced cellular responses. While alternative pathways involving the EP4 receptor and PPARγ may play a role in specific contexts, the IP receptor remains the principal target for this compound's therapeutic actions in its main indications. Understanding these mechanisms and the comparative profiles of different prostacyclin analogs is crucial for the continued development of targeted therapies for pulmonary arterial hypertension and other vascular disorders.

References

Iloprost's Cellular Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Iloprost's effects in various cell lines. It offers an objective comparison with its key alternative, Treprostinil, supported by experimental data, detailed protocols, and visual diagrams of signaling pathways and experimental workflows.

This compound, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. Its therapeutic applications are expanding, particularly in cancer research where it exhibits promising anti-proliferative and anti-metastatic properties. Understanding its mechanism of action and comparing its efficacy to other prostacyclin analogs like Treprostinil is crucial for advancing its clinical potential. This guide synthesizes data from multiple studies to provide a clear comparison of their effects on different cell lines.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and Treprostinil on various human prostanoid receptors, as well as their effects on cancer cell lines.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Treprostinil at Human Prostanoid Receptors [1][2]

ReceptorThis compound (Ki, nM)Treprostinil (Ki, nM)
IP 3.932
EP1 1.1>10,000
EP2 >10,0003.6
EP3 >1,000>10,000
EP4 >1,000>1,000
DP1 >10,0004.4
FP >1,000>10,000
TP >10,000>10,000

Table 2: Comparative Functional Potencies (EC₅₀, nM) of this compound and Treprostinil [1]

ReceptorAssayThis compound (EC₅₀, nM)Treprostinil (EC₅₀, nM)
IP cAMP Elevation0.371.9
EP1 Calcium Influx0.3>1,000
EP2 cAMP Elevation>10,0006.2
DP1 cAMP Elevation>10,0000.6

Table 3: Effects of this compound and Treprostinil on Cancer Cell Lines

Cell LineDrugEffectMechanism of Action
NSCLC cell lines This compoundInhibition of transformed cell growth[3][4]Frizzled 9 (Fzd9) and PPARγ activation[3]
Mouse lung tumor cells This compoundNo effect on proliferation in vitro[5]-
Mouse lung tumor cells Treprostinil2-5 fold increase in proliferation[5]-
A2780 and SKOV3 (Ovarian cancer) This compoundInhibition of migration and invasion[6]Downregulation of MMP-2 via IP-mediated PKA pathway[6]

Signaling Pathways of this compound

This compound exerts its cellular effects through two primary signaling pathways: the canonical prostacyclin receptor (IP receptor) pathway and a non-canonical pathway involving the Frizzled-9 receptor and PPARγ.

Canonical IP Receptor Signaling Pathway

Activation of the G-protein coupled IP receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects such as vasodilation and inhibition of platelet aggregation. In the context of cancer, this pathway has been shown to inhibit cell invasion by downregulating matrix metalloproteinase-2 (MMP-2).[6]

Iloprost_Canonical_Signaling This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., MMP-2 downregulation) PKA->Downstream Modulates Iloprost_NonCanonical_Signaling This compound This compound Fzd9 Frizzled-9 (Fzd9) Receptor This compound->Fzd9 Binds to PPARg_activation PPARγ Activation Fzd9->PPARg_activation Leads to Nucleus Nucleus PPARg_activation->Nucleus Translocates to Gene_Transcription Gene Transcription Modulation Nucleus->Gene_Transcription Growth_Inhibition Inhibition of Transformed Growth Gene_Transcription->Growth_Inhibition Results in Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Line Culture (e.g., NSCLC, Ovarian) Drug_Prep 2. Prepare this compound & Alternative Compounds Cell_Culture->Drug_Prep Viability 3a. Cell Viability/ Proliferation (MTT) Drug_Prep->Viability Invasion 3b. Cell Invasion (Boyden Chamber) Drug_Prep->Invasion Signaling 3c. Signaling Pathway Analysis (cAMP, Western Blot) Drug_Prep->Signaling Data_Collection 4. Data Collection (Absorbance, Cell Counts, etc.) Viability->Data_Collection Invasion->Data_Collection Signaling->Data_Collection Statistical_Analysis 5. Statistical Analysis Data_Collection->Statistical_Analysis Conclusion 6. Conclusion & Comparison of Effects Statistical_Analysis->Conclusion

References

A Comparative Analysis of Gene Expression Profiles Induced by Iloprost and Beraprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Molecular Tapestry: Iloprost vs. Beraprost

This compound and Beraprost, both synthetic analogs of prostacyclin (PGI2), are pivotal in the management of pulmonary arterial hypertension and other vasospastic disorders. While their therapeutic benefits are well-documented, a nuanced understanding of their distinct molecular mechanisms is crucial for targeted drug development and personalized medicine. This guide provides an objective comparison of the gene expression profiles induced by this compound and Beraprost, supported by experimental data, to illuminate their differential impacts on cellular signaling and function.

At a Glance: Key Gene Expression Changes

DrugKey Affected Genes/PathwaysPrimary Cellular Effects
This compound Upregulated: Interferon-gamma signaling genes, VEGF, COL1, MMP-9, Autophagy-related genes. Downregulated: Cell proliferation pathways, CTGF, Procollagens A1A and A3, Cyr61.Immunomodulation, anti-proliferative, anti-fibrotic, pro-angiogenic.
Beraprost Upregulated: eNOS, VEGF, Kv channels (Kv1.5, Kv1.2, Kv2.1), IP receptor, PPARδ, iNOS. Downregulated: PAI-1, TGF-β signaling pathway (collagen I, α-SMA).Vasodilation, anti-thrombotic, anti-proliferative, anti-fibrotic.

Deep Dive: Quantitative Gene Expression Analysis

This compound: Insights from RNA Sequencing

A phase Ib clinical trial involving inhaled this compound in former smokers provided valuable insights into its global impact on gene expression through bulk RNA sequencing of bronchial biopsies. The study revealed that this compound possesses immunomodulatory properties and actively downregulates cellular proliferation pathways.[1] A key finding was the upregulation of genes associated with interferon-gamma signaling, suggesting an activation of anti-tumor immune responses.[1]

Table 1: Summary of this compound-Induced Gene Expression Changes from RNA-Seq Data

PathwayRegulationKey Genes
Cell ProliferationDownregulatedMultiple genes involved in cell cycle progression
Interferon-gamma SignalingUpregulatedSTAT1, IRF1, etc.

Note: Specific fold-change values for individual genes from this study would require further analysis of the raw data (GEO accession GSE240000).

Beraprost: Targeted Gene Expression Studies

Research on Beraprost has largely focused on its effects on specific genes in various cell types, primarily through quantitative real-time PCR (qPCR). These studies have consistently demonstrated the influence of Beraprost on genes crucial for vascular tone, fibrosis, and thrombosis.

Table 2: Summary of Beraprost-Induced Gene Expression Changes from qPCR Studies

GeneCell TypeRegulationMethodReference
Kv1.5, Kv1.2, Kv2.1Rat Pulmonary ArteriesUpregulatedqPCR[2]
IP ReceptorRat Pulmonary ArteriesUpregulatedqPCR[2]
eNOSEndothelial CellsUpregulatedNorthern Blot[3]
VEGFVascular Smooth Muscle CellsUpregulatedqPCR[4]
PAI-1Vascular Smooth Muscle CellsDownregulatedqPCR[4]
Collagen ICardiac FibroblastsDownregulatedqPCR[5]
TGF-βCardiac FibroblastsDownregulatedqPCR[5]

Experimental Corner: Methodologies Behind the Data

A transparent understanding of the experimental protocols is essential for interpreting the presented data.

This compound: Bulk RNA Sequencing Protocol[1]
  • Study Design: Phase Ib trial with pre- and post-treatment bronchial biopsies from former smokers receiving inhaled this compound (5µg).

  • Sample Preparation: Total RNA was extracted from frozen bronchial biopsies using an RNA extraction microkit.

  • Library Preparation and Sequencing: mRNA library was prepared using an Illumina kit and sequenced on a NovaSEQ next-generation sequencer.

  • Data Analysis: Paired-end RNA-seq reads were mapped to the human genome (hg38). Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis was performed to identify genes and pathways affected by this compound treatment.

Beraprost: Real-Time PCR Protocol[2]
  • Study Design: Experimental model of pulmonary hypertension in rats, with a treatment group receiving Beraprost.

  • Sample Preparation: Total RNA was isolated from pulmonary artery tissues using a Trizol-based method.

  • Reverse Transcription: First-strand cDNA was synthesized from the total RNA.

  • Quantitative PCR: Real-time PCR was performed using specific primers for the target genes (Kv channels, IP receptor, EP4 receptor) and a housekeeping gene for normalization.

  • Data Analysis: The relative mRNA expression levels were calculated using the comparative Ct method.

Signaling Pathways: A Visual Comparison

The differential gene expression profiles induced by this compound and Beraprost are a reflection of their engagement with distinct or overlapping signaling pathways.

This compound Signaling Pathway

Iloprost_Signaling This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., IFN-γ signaling up, Cell Proliferation down) CREB->Gene_Expression

Caption: this compound signaling cascade.

Beraprost Signaling Pathway

Beraprost_Signaling Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB TGF_beta TGF-β Signaling PKA->TGF_beta inhibition eNOS_VEGF eNOS, VEGF Expression CREB->eNOS_VEGF Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Gene Expression Analysis cluster_data Data Interpretation Tissue_Biopsy Tissue Biopsy / Cell Culture RNA_Extraction RNA Extraction Tissue_Biopsy->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qPCR Real-Time PCR RNA_Extraction->qPCR Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics qPCR->Bioinformatics Pathway_Analysis Pathway Analysis Bioinformatics->Pathway_Analysis

References

Long-Term Efficacy of Iloprost in Chronic Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term efficacy of Iloprost, a synthetic prostacyclin analogue, in established chronic disease models. It compares this compound's performance against other therapeutic alternatives, supported by experimental data from preclinical and clinical studies. The information is intended to inform research and development decisions in the fields of vascular and pulmonary diseases.

Comparative Efficacy of this compound and Alternatives

The long-term efficacy of this compound has been predominantly evaluated in systemic sclerosis (SSc), particularly for the management of Raynaud's phenomenon (RP) and digital ulcers (DUs), and in pulmonary arterial hypertension (PAH). Its performance has been compared against placebo and other vasodilators such as nifedipine, the endothelin receptor antagonist bosentan, and the phosphodiesterase-5 inhibitor sildenafil.

This compound in Systemic Sclerosis (Raynaud's Phenomenon and Digital Ulcers)

Intravenous this compound has demonstrated significant long-term benefits in patients with SSc-related RP and DUs. Studies have shown that cyclic infusions of this compound lead to a reduction in the frequency, duration, and severity of Raynaud's attacks and promote the healing of digital lesions.[1][2]

Treatment RegimenKey Efficacy EndpointsOutcomeReference
This compound vs. Nifedipine Reduction in the number of digital lesions after 16 weeksThis compound: from 3.5 to 0.6; Nifedipine: from 4.3 to 1.4[1][2]
Reduction in Raynaud's severity score at 12 monthsThis compound: significant reduction (p=0.02); Nifedipine: no significant reduction[3]
Change in skin score at 12 monthsThis compound: significant reduction (p=0.002); Nifedipine: no significant change[3]
This compound vs. Sildenafil Reduction in frequency of Raynaud's attacksSildenafil showed a significant reduction compared to placebo.[4][5]
Healing of digital ulcersSildenafil was associated with the healing of chronic digital ulcers.[4][5][6]
This compound in Pulmonary Arterial Hypertension

In the context of PAH, this compound, particularly in its inhaled form, has been studied as both a monotherapy and an add-on therapy. Its efficacy has been compared with other PAH-specific treatments like bosentan and sildenafil.

Treatment RegimenKey Efficacy EndpointsOutcomeReference
Inhaled this compound vs. Oral Bosentan (in Portopulmonary Hypertension) Survival rates at 3 yearsThis compound: 46%; Bosentan: 89%[7]
Event-free survivalSignificantly better in the bosentan group[7]
6-minute walk distance (6MWD)Bosentan showed significantly better effects.[7]
Inhaled this compound (add-on to Bosentan) vs. Bosentan + Placebo Change in 6MWD at 12 weeksThis compound group: +26 m (placebo-adjusted, p=0.051)[8]
Improvement in NYHA functional classThis compound group: 34% improved by one class vs. 6% in placebo group (p=0.002)[8]
Time to clinical worseningDelayed in the this compound group (p=0.0219)[8]
Meta-analysis of this compound, Bosentan, and Sildenafil vs. Placebo Improvement in 6MWDThis compound: +31.46m; Bosentan: +31.13m; Sildenafil: +36.53m[9]
Reduction in clinical worseningSignificant for bosentan and sildenafil, but not for this compound in this meta-analysis.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies investigating the long-term efficacy of this compound.

Intravenous this compound Infusion for Systemic Sclerosis with Raynaud's Phenomenon
  • Objective: To compare the long-term effects of intravenous this compound with oral nifedipine in patients with SSc-associated Raynaud's phenomenon.

  • Study Design: A double-blind, placebo-controlled, randomized group comparison.

  • Patient Population: Patients with a confirmed diagnosis of systemic sclerosis according to the American Rheumatism Association criteria and presenting with Raynaud's phenomenon.

  • This compound Administration Protocol:

    • Patients are randomized to receive intravenous infusions of this compound.

    • The infusion is initiated at a rate of 0.5 ng/kg/min.

    • The dose is increased by 0.5 ng/kg/min every 15 minutes, up to a maximum tolerated dose not exceeding 2.0 ng/kg/min.

    • The infusion is administered for eight hours on three consecutive days.

    • A subsequent single infusion is given at week 8.

    • Patients in the this compound group receive concurrent placebo capsules to maintain blinding.

  • Comparator (Nifedipine) Protocol:

    • Patients randomized to the nifedipine group receive an initial oral dose of 30 mg daily.

    • After four weeks, the dose is increased to 60 mg daily for the subsequent 12 weeks.

    • Patients in the nifedipine group receive placebo infusions in the same manner as the this compound infusions to maintain blinding.

  • Efficacy Assessment:

    • The number, duration, and severity of Raynaud's phenomenon attacks are recorded.

    • The number of digital lesions is counted.

    • Digital blood flow and hand temperature are measured.

    • Assessments are conducted at baseline and at weeks 4, 8, 12, and 16.[1][2]

Monocrotaline-Induced Pulmonary Arterial Hypertension in a Rat Model
  • Objective: To investigate the chronic antiremodeling effects of inhaled this compound in a rat model of established PAH.

  • Animal Model: Male Wistar rats are used for this model.

  • Induction of PAH:

    • Pulmonary arterial hypertension is induced by a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.[10][11]

    • The animals are monitored for four weeks to allow for the full establishment of PAH, which is characterized by increased right ventricular pressure, pulmonary vascular remodeling, and right ventricular hypertrophy.[12]

  • This compound Treatment Protocol:

    • Four weeks post-MCT injection, rats are randomized to receive either inhaled this compound or a sham nebulization with saline.

    • This compound is administered via nebulization at a dose of 6 µg/kg/day.

    • The treatment is continued for a duration of two weeks.

  • Efficacy Assessment:

    • Hemodynamic parameters, including right ventricular pressure and pulmonary vascular resistance, are measured.

    • The degree of right heart hypertrophy is assessed.

    • Histological analysis of the pulmonary arteries is performed to evaluate the degree of muscularization and medial wall thickness.

    • The expression of markers for vascular remodeling, such as matrix metalloproteinases (MMP-2, MMP-9) and tenascin-C, is quantified.[12]

Visualizing the Mechanisms and Workflows

This compound Signaling Pathway

This compound exerts its therapeutic effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and potentially, anti-remodeling effects on the vasculature. The diagram below illustrates the key components of this pathway.

Iloprost_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Vascular_Remodeling Vascular Remodeling PKA->Vascular_Remodeling Inhibits Endothelial_Function Endothelial Function PKA->Endothelial_Function Improves MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Vasodilation Vasodilation MLCK_inactive->Vasodilation Promotes

Caption: this compound signaling cascade leading to vasodilation and other effects.

Experimental Workflow: Monocrotaline-Induced PAH Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the monocrotaline-induced pulmonary arterial hypertension model in rats.

MCT_PAH_Workflow cluster_phase1 Phase 1: PAH Induction cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Efficacy Assessment Animal_Selection Select Male Wistar Rats MCT_Injection Single Injection of Monocrotaline (60 mg/kg) Animal_Selection->MCT_Injection PAH_Development Allow 4 Weeks for PAH Development MCT_Injection->PAH_Development Randomization Randomize Rats into Treatment and Control Groups PAH_Development->Randomization Iloprost_Treatment Inhaled this compound Treatment (2 weeks) Randomization->Iloprost_Treatment Control_Treatment Sham Nebulization with Saline (2 weeks) Randomization->Control_Treatment Hemodynamic_Measurement Measure Right Ventricular Pressure and Pulmonary Vascular Resistance Iloprost_Treatment->Hemodynamic_Measurement Hypertrophy_Assessment Assess Right Ventricular Hypertrophy Iloprost_Treatment->Hypertrophy_Assessment Histology Perform Histological Analysis of Pulmonary Arteries Iloprost_Treatment->Histology Biomarker_Analysis Analyze Vascular Remodeling Markers Iloprost_Treatment->Biomarker_Analysis Control_Treatment->Hemodynamic_Measurement Control_Treatment->Hypertrophy_Assessment Control_Treatment->Histology Control_Treatment->Biomarker_Analysis

Caption: Workflow for evaluating this compound in a rat model of PAH.

References

Safety Operating Guide

Proper Disposal Procedures for Iloprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Iloprost in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe management and compliance with regulations.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures to minimize exposure risk. This compound may cause irritation, and contact with skin can lead to a long-lasting but painless erythema.[1][2]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side shields or goggles.[3][4][5]

  • Ventilation: Handle this compound in a well-ventilated area or a fume hood to avoid the formation and inhalation of aerosols or dust.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[2][3] In case of accidental contact, immediately wash the affected area with a large amount of water or saline.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge, especially when handling solutions containing ethanol.[3]

This compound Waste Categorization and Disposal Streams

Proper disposal requires the segregation of waste based on its form and level of contamination. All disposal must adhere to local, state, and federal regulations.[1] Do not discharge any this compound waste to sewer systems or contaminate waterways.[3]

Waste CategoryDescriptionRecommended Disposal Procedure
Unused or Expired this compound Solution Any remaining stock solution, diluted infusion solutions, or expired product.Dispose of as hazardous chemical waste. The material should be sent to a licensed chemical destruction plant or be managed through controlled incineration with flue gas scrubbing.[3] Place in a designated, sealed, and properly labeled hazardous waste container.
Empty Ampules, Vials, and Packaging Glass ampules, vials, and primary packaging that directly held this compound.Empty containers may retain residue and should be treated as hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and recycled, or punctured to be unusable and disposed of in a sanitary landfill where regulations permit.[3] Alternatively, dispose of directly into a hazardous waste container.[6]
Contaminated Labware Pipettes, syringes without needles, tubing, gloves, bench paper, and other materials contaminated with this compound.Dispose of in a designated hazardous drug waste container (often a yellow or black container, per institutional policy).[6] These items are typically destined for incineration.
Sharps Waste Needles, syringes with attached needles, or scalpels contaminated with this compound.Place immediately into a designated, puncture-proof sharps container for hazardous pharmaceutical waste.
Spill Cleanup Materials Absorbent materials, PPE, and other items used to clean an this compound spill.All materials used to clean a spill must be managed as hazardous waste and placed in the designated hazardous waste container.[7]

Step-by-Step Disposal Protocol for Liquid this compound Waste

  • Ensure Proper PPE: Verify that you are wearing appropriate gloves, lab coat, and eye protection.

  • Select Waste Container: Obtain a designated and compatible hazardous waste container. The container must be in good condition, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."

  • Transfer Waste: Carefully transfer the unused or waste this compound solution into the hazardous waste container. Avoid splashing. If the original container is an ampule, safely dispose of the open ampule in a sharps container or as instructed by your institution.[8][9]

  • Seal and Store: Securely seal the hazardous waste container. Store it in a designated satellite accumulation area that is locked or otherwise secured.[4]

  • Arrange for Pickup: Follow institutional procedures to arrange for the pickup of the hazardous waste by trained environmental health and safety personnel.

Protocol for Decontamination of Spills

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.[3]

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Contain and Absorb: For liquid spills, cover with an inert, absorbent material (e.g., diatomite, universal binders).[5] For solutions in ethanol, it is recommended to use an absorbent material moistened with an active chlorine-containing agent.[1]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[3] Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate Surfaces: Scrub the spill area and any affected equipment with alcohol or a 1% sodium hypochlorite solution in at least 70% ethanol, followed by a thorough water rinse.[1][5]

  • Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

This compound Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related materials in a laboratory setting.

IloprostDisposalWorkflow This compound Disposal Decision Workflow start Waste Generation (this compound Material) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused/Expired Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Labware, PPE, Containers) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps hw_container Dispose in Labeled Hazardous Chemical Waste Container liquid_waste->hw_container is_contaminated Contaminated with This compound? solid_waste->is_contaminated sharps_container Dispose in Hazardous Sharps Container sharps_waste->sharps_container is_empty Container Empty & Decontaminated? is_contaminated->is_empty No (Uncontaminated Container) is_contaminated->hw_container Yes is_empty->hw_container No (Residual Contamination) regular_trash Dispose as Regular (Non-Hazardous) Waste or Recycle is_empty->regular_trash Yes disposal Store in Satellite Accumulation Area for EH&S Pickup hw_container->disposal sharps_container->disposal

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Iloprost. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

This compound is a synthetic analogue of prostacyclin I2 used to treat pulmonary arterial hypertension.[1] While therapeutically beneficial, it presents several hazards in a laboratory setting, including high flammability, acute toxicity if swallowed, inhaled, or in contact with skin, and it is suspected of damaging fertility or the unborn child.[2] It can also cause serious eye irritation.[2] Adherence to strict safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required personal protective equipment for various activities involving this compound. This is a general guideline, and specific institutional safety plans and risk assessments should always be consulted.[3]

ActivityRequired Personal Protective Equipment
Receiving and Unpacking Chemotherapy gloves.[4] If packaging is damaged or not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[4]
Compounding and Preparation Two pairs of chemotherapy gloves, a disposable gown made of low-permeability fabric, eye and face protection (safety goggles and face shield), and respiratory protection.[5][6] Work should be conducted in a well-ventilated area or a containment primary engineering control (C-PEC) like a biological safety cabinet.[2][5]
Administration (in a research context) Two pairs of chemotherapy gloves, a disposable gown, and eye and face protection.[3][6]
Spill Cleanup Two pairs of chemotherapy gloves, a disposable gown, eye and face protection, and respiratory protection. A spill kit should be readily available.[4]
Disposal of Waste Chemotherapy gloves and any other PPE as required by the specific disposal procedure.[5]

Standard Operating Procedure for Handling this compound

This section outlines a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area with restricted access.[6]

  • Ventilation: Ensure good ventilation or use a certified chemical fume hood or biological safety cabinet.[2][5]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[5][7] A spill kit specifically for hazardous drugs should also be available.[4]

  • Prohibition of Certain Activities: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the handling area.[5][6]

Donning of Personal Protective Equipment (PPE)

Before handling this compound, personnel must correctly don the appropriate PPE as detailed in the table above. This includes:

  • Hand Hygiene: Wash hands thoroughly with soap and water.[6]

  • Gown: Wear a disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[6]

  • Gloves: Don two pairs of powder-free chemotherapy gloves. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[6]

  • Eye and Face Protection: Wear safety goggles and a face shield.[8]

  • Respiratory Protection: If required by your risk assessment, use an appropriate respirator.

Handling and Preparation of this compound Solution
  • Avoid Aerosol Generation: Open and handle receptacles with care to prevent the formation of aerosols.[2]

  • Dilution: When preparing a diluted solution, do so carefully to avoid splashes. This compound concentrate should be diluted, for instance, with Sodium Chloride 0.9% to a final concentration as required by the experimental protocol.[9] A fresh solution should be prepared daily.[9]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and mucous membranes.[10] If contact occurs, immediately wash the affected area with copious amounts of water.[10]

Spill Management

In the event of a spill:

  • Evacuate: Alert others and evacuate the immediate area.

  • Contain: Use the spill kit to contain the spill.

  • Clean: Wearing appropriate PPE, clean the spill according to your institution's hazardous drug spill cleanup procedure.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Doffing of Personal Protective Equipment (PPE)

After completing the work:

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown and Other PPE: Remove the gown, face shield, and any other PPE.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[6]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Medication: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not flush down the sink or toilet.[11]

  • Contaminated Materials: All items that have come into contact with this compound, including vials, syringes, tubing, gloves, gowns, and cleaning materials, must be disposed of in clearly labeled hazardous waste containers.[5]

  • Sharps: Needles and other sharps should be placed in a puncture-resistant sharps container designated for hazardous waste.

  • Waste Segregation: Ensure that hazardous waste is segregated from other laboratory waste streams.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound safely.

Iloprost_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Designated Area (Ventilation, Emergency Equipment) don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_drug 3. Handle this compound (Avoid Aerosols, Dilute Carefully) don_ppe->handle_drug spill_manage 4. Manage Spills Immediately handle_drug->spill_manage If Spill Occurs doff_ppe 5. Doff PPE Correctly handle_drug->doff_ppe spill_manage->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

Iloprost_Disposal_Plan cluster_waste_streams Waste Segregation start This compound Waste Generated unused_med Unused this compound Solution start->unused_med contaminated_materials Contaminated PPE, Vials, etc. start->contaminated_materials sharps Contaminated Sharps start->sharps disposal_container Place in Labeled Hazardous Waste Container unused_med->disposal_container contaminated_materials->disposal_container sharps_container Place in Designated Hazardous Sharps Container sharps->sharps_container final_disposal Dispose According to Institutional & Regulatory Guidelines disposal_container->final_disposal sharps_container->final_disposal

Caption: Disposal Plan for this compound and Contaminated Materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iloprost
Reactant of Route 2
Iloprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.